molecular formula C7H16OSn B056414 (1-Ethoxyvinyl)trimethylstannane CAS No. 112713-84-5

(1-Ethoxyvinyl)trimethylstannane

Cat. No.: B056414
CAS No.: 112713-84-5
M. Wt: 234.91 g/mol
InChI Key: RLRBAMDAFZZWMM-UHFFFAOYSA-N
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Description

(1-Ethoxyvinyl)trimethylstannane is a specialized organotin compound that serves as a versatile reagent in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its structure features a vinyl ether moiety linked to a trimethylstannyl group, making it a valuable precursor for introducing the 1-ethoxyvinyl functional group into target molecules. This reagent is primarily used in Stille coupling reactions, a powerful carbon-carbon bond-forming transformation, to construct complex organic frameworks found in natural products, pharmaceuticals, and functional materials. The (1-ethoxyvinyl) group introduced by this reagent can serve as a protected ketone, which can be readily deprotected under mild acidic conditions. Researchers value this compound for its utility in building molecular complexity with high selectivity and efficiency. The product is of high purity, suitable for demanding synthetic applications. For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a well-ventilated laboratory, using proper personal protective equipment. Organotin compounds require careful disposal in accordance with local regulations.

Properties

IUPAC Name

1-ethoxyethenyl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRBAMDAFZZWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455097
Record name (1-Ethoxyethenyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112713-84-5
Record name (1-Ethoxyethenyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Ethoxyvinyl)trimethylstannane: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Vinylstannanes in Modern Synthesis

In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of reagents developed for this purpose, organostannanes hold a place of distinction due to their remarkable stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a particularly versatile member of this class: (1-Ethoxyvinyl)trimethylstannane. This reagent serves as a robust and highly effective synthetic equivalent of the acetyl anion, enabling the strategic introduction of an acetyl group onto a wide array of organic scaffolds. Its application in the Stille cross-coupling reaction, followed by a simple hydrolysis step, provides a reliable pathway to α,β-unsaturated ketones and other valuable ketone derivatives.[3][4][5]

This document provides researchers, chemists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and core applications of this compound. We will delve into the mechanistic underpinnings of its preparation and reactivity, offering not just protocols, but a clear rationale for the experimental choices, thereby empowering scientists to employ this reagent with confidence and precision.

Section 1: Synthesis of this compound

The preparation of this compound hinges on the deprotonation of ethyl vinyl ether to generate a nucleophilic vinyl anion, which is subsequently trapped by an electrophilic tin species, typically trimethyltin chloride. The choice of a strong, non-nucleophilic base and carefully controlled temperature are critical to prevent polymerization and other side reactions.

Mechanistic Rationale and Key Considerations

The core of the synthesis is a transmetalation sequence. A highly reactive organolithium species, often generated in situ, is used to deprotonate the α-position of ethyl vinyl ether. The resulting vinyllithium intermediate is then quenched with trimethyltin chloride.

  • Choice of Base: A combination of a strong base like n-butyllithium (n-BuLi) with a complexing agent such as potassium tert-butoxide and tetramethylethylenediamine (TMEDA) is highly effective. This mixture, often referred to as a "superbase," enhances the kinetic basicity, allowing for rapid and efficient deprotonation at very low temperatures.

  • Temperature Control: The reaction is conducted at cryogenic temperatures (-78 °C) to maintain the stability of the highly reactive vinyllithium intermediate and to control the exothermic nature of the reactions. Allowing the mixture to warm prematurely can lead to decomposition and reduced yields.

  • Inert Atmosphere: Organometallic reagents, particularly organolithiums and the product itself, are sensitive to air and moisture.[2] The entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of intermediates and oxidation of the final product.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for analogous tributylstannane synthesis.[6]

Materials:

  • Potassium tert-butoxide (KOtBu)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous Hexane

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Ethyl vinyl ether (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyltin chloride (Me₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Base: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide (1.0 eq) and TMEDA (1.2 eq). Add anhydrous hexane to create a stirrable slurry.

  • Cooling and Base Formation: Cool the flask to -30 °C using a suitable cooling bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -25 °C. Stir the resulting mixture at -30 °C for 1.5 hours.

  • Deprotonation: Cool the reaction mixture to -78 °C (acetone/dry ice bath). In a separate flask, prepare a solution of ethyl vinyl ether (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction flask, maintaining the temperature at or below -70 °C. Stir the mixture at this temperature for 30 minutes.

  • Stannylation: Prepare a solution of trimethyltin chloride (0.7 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.

  • Workup: Slowly warm the reaction to room temperature and stir for an additional 8 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with hexane. Combine the organic layers, wash sequentially with water and then brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_base Base Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification KOtBu KOtBu + TMEDA in Hexane Cool1 Cool to -30°C KOtBu->Cool1 Add_nBuLi Add n-BuLi Cool1->Add_nBuLi Stir1 Stir for 1.5h Add_nBuLi->Stir1 Cool2 Cool to -78°C Stir1->Cool2 Add_VinylEther Add Ethyl Vinyl Ether in THF Cool2->Add_VinylEther Stir2 Stir for 0.5h Add_VinylEther->Stir2 Add_Me3SnCl Add Me3SnCl in THF Stir2->Add_Me3SnCl Stir3 Stir at -78°C for 2h Add_Me3SnCl->Stir3 Warm Warm to RT, Stir 8h Stir3->Warm Quench Quench with sat. NH4Cl Warm->Quench Extract Extract with Hexane Quench->Extract Wash Wash (H2O, Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Product Distill->Product

Caption: Workflow for the synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the compound.

Physical Properties

The following table summarizes key physical properties reported for the closely related tributyl analogue, which are expected to be similar for the trimethyl derivative, though boiling point will be lower.

PropertyValue (for Tributyl(1-ethoxyvinyl)stannane)Reference(s)
Appearance Clear, colorless liquid[6][7]
Molecular Formula C₁₆H₃₄OSn[][9]
Molecular Weight 361.15 g/mol [5][][9]
Boiling Point 85-86 °C @ 0.1 mmHg[3][]
Density 1.069 g/mL at 25 °C[3][]
Refractive Index (n₂₀/D) 1.476[]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is highly diagnostic.

    • Vinyl Protons: Two distinct signals are expected for the geminal vinyl protons (=CH₂), typically appearing as doublets around δ 4.0-4.5 ppm with a small coupling constant (J ≈ 2-3 Hz).

    • Ethoxy Group: A quartet (O-CH₂) around δ 3.7-3.9 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm are characteristic of the ethyl group.

    • Trimethylstannyl Group: A sharp singlet for the nine equivalent protons of the -Sn(CH₃)₃ group will appear in the upfield region, typically δ 0.1-0.3 ppm. This signal will be flanked by satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

  • ¹³C NMR:

    • Vinylic Carbons: The spectrum will show two signals for the double bond carbons. The α-carbon (C-Sn) is expected around δ 160-170 ppm, while the β-carbon (=CH₂) appears further upfield, around δ 85-95 ppm.

    • Ethoxy Group: Signals for the -OCH₂- and -CH₃ carbons will be observed around δ 65-70 ppm and δ 14-16 ppm, respectively.

    • Trimethylstannyl Group: A signal for the methyl carbons attached to tin will be seen at approximately δ -5 to -10 ppm.

  • ¹¹⁹Sn NMR: Tin NMR is a powerful tool for characterizing organostannanes. For a tetracoordinate tin atom in this chemical environment, a signal is expected in the range of δ -50 to +50 ppm.[10]

Infrared (IR) Spectroscopy:

  • C=C Stretch: A moderate to strong absorption band around 1620-1640 cm⁻¹ is characteristic of the carbon-carbon double bond.

  • C-O Stretches: Strong bands in the region of 1050-1250 cm⁻¹ correspond to the C-O stretching vibrations of the ethoxy group.

  • C-H Stretches: Signals just above 3000 cm⁻¹ are due to the vinylic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.

Mass Spectrometry (MS):

  • The mass spectrum will show a characteristic isotopic pattern for the tin atom, which is a definitive feature.

  • Common fragmentation pathways include the loss of methyl or ethyl radicals from the parent ion.

Section 3: Application in Stille Cross-Coupling Reactions

The primary utility of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process forges a new carbon-carbon bond between the vinylstannane and an organic electrophile, such as an aryl or vinyl halide or triflate.[1][11][12]

The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-electrophile bond (R-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane transfers its vinyl group to the palladium center, displacing the halide or triflate and forming a new Pd(II)-vinyl complex. The tin byproduct (Me₃SnX) is released. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex (R and the 1-ethoxyvinyl group) couple and are eliminated from the metal center, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

StilleCycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Vinyl R-Pd(II)L_n-Vinyl PdII_RX->PdII_R_Vinyl Transmetalation PdII_R_Vinyl->Pd0 Reductive Elimination Product R-Vinyl PdII_R_Vinyl->Product SnX Me3Sn-X PdII_R_Vinyl->SnX RX R-X (Electrophile) RX->PdII_RX Stannane Vinyl-SnMe3 Stannane->PdII_R_Vinyl

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Acetyl Group Installation

The direct product of the Stille coupling is an enol ether. This intermediate is readily hydrolyzed under mild acidic conditions (e.g., dilute HCl, silica gel) to unmask the ketone, yielding the corresponding methyl ketone. This two-step sequence effectively achieves the formal coupling of an acetyl anion.[3][5]

Example Reaction Scheme: Aryl-Br + (1-Ethoxyvinyl)SnMe₃ ---[Pd(0) catalyst]---> Aryl-(1-ethoxyvinyl) ---[H₃O⁺]---> Aryl-C(O)CH₃

This strategy is widely employed in natural product synthesis and medicinal chemistry for the construction of complex molecular architectures.[3][5][]

Section 4: Safety, Handling, and Storage

Organotin compounds are known for their toxicity and require careful handling to minimize exposure and environmental impact.[9][13]

Hazard Profile
  • Toxicity: Organostannanes are toxic if swallowed, inhaled, or absorbed through the skin.[9][13] They can cause serious damage to organs through prolonged or repeated exposure.[9]

  • Irritation: The compound is a skin and serious eye irritant.[9][14]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][14]

Safe Handling Practices
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.[13][14]

    • Chemically resistant gloves (e.g., nitrile).[13][14]

    • A lab coat.[14]

  • Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[14]

Storage and Disposal
  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from oxidizing agents and moisture.[7]

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Due to its environmental toxicity, organotin waste must be treated as hazardous.[14]

References

  • Otto Chemie Pvt. Ltd. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India. Retrieved from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed Coupling Reactions of (α‐Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. Retrieved from [Link]

  • PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Ottokemi. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97%. Retrieved from [Link]

  • LookChem. (n.d.). TRIBUTYL(1-ETHOXYVINYL)TIN. Retrieved from [Link]

  • Synthonix. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

  • ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1-Ethoxyvinyl)trimethylstannane: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethoxyvinyl)trimethylstannane is a valuable organotin reagent in modern organic synthesis. As a vinylstannane, its reactivity is dominated by the carbon-tin bond, which allows for the facile transfer of the 1-ethoxyvinyl group to other molecules through palladium-catalyzed cross-coupling reactions. This unique functionality makes it a synthetic equivalent of an acetaldehyde enolate or a masked acetyl group, providing a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in synthetic chemistry. Safety considerations for handling this class of compounds are also addressed.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₆OSnInferred from structure
Molecular Weight 234.91 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquidAnalogy to similar compounds
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., THF, dioxane, toluene) and insoluble in water.General solubility of organostannanes

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes the expected NMR and IR spectral data based on its structure.

Spectroscopy Expected Chemical Shifts / Frequencies
¹H NMR δ (ppm):~0.1-0.3: Singlet, 9H (-(Sn(CH₃)₃) • ~1.2-1.4: Triplet, 3H (-OCH₂CH₃) • ~3.8-4.1: Quartet, 2H (-OCH₂CH₃) • ~4.2-4.5 & ~4.6-4.9: Two doublets, 1H each (=CH₂)
¹³C NMR δ (ppm):~-9 to -7: (-Sn(CH₃)₃) • ~14-16: (-OCH₂CH₃) • ~65-70: (-OCH₂CH₃) • ~85-90: (=CH₂) • ~160-165: (=C(OEt)SnMe₃)
IR Spectroscopy ν (cm⁻¹):~2950-2850: C-H stretching (alkyl) • ~1610-1600: C=C stretching (vinyl) • ~1200-1000: C-O stretching (ether) • ~770-750: Sn-C stretching

Synthesis

This compound can be synthesized through the reaction of a 1-ethoxyvinyllithium species with trimethyltin chloride. The vinyllithium reagent is typically generated in situ from the corresponding vinyl ether.

A general laboratory-scale synthesis protocol is as follows:

  • To a solution of ethyl vinyl ether in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C), a strong base like tert-butyllithium is added dropwise.

  • The reaction mixture is stirred at low temperature to allow for the formation of 1-ethoxyvinyllithium.

  • A solution of trimethyltin chloride in THF is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification of the crude product is typically achieved by distillation under reduced pressure to yield this compound.

Reactivity and Applications

The primary application of this compound is in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the 1-ethoxyvinyl group and a variety of organic electrophiles, most commonly aryl and vinyl triflates or halides.

The Stille Coupling Reaction

The catalytic cycle of the Stille coupling reaction involving this compound is illustrated below.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R_X R-X (Aryl/Vinyl Halide or Triflate) R_X->OxAdd PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Stannane (1-Ethoxyvinyl)SnMe₃ Stannane->Transmetalation PdII_vinyl R-Pd(II)-(1-Ethoxyvinyl)L₂ Transmetalation->PdII_vinyl Byproduct X-SnMe₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_vinyl->RedElim RedElim->Pd0 Regeneration Product R-(1-Ethoxyvinyl) RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The reaction proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile to form a Pd(II) complex.

  • Transmetalation: The 1-ethoxyvinyl group is transferred from the tin atom to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The coupled product is formed as the two organic groups on the palladium complex are eliminated, regenerating the Pd(0) catalyst.

The resulting 1-ethoxyvinyl substituted compound can be readily hydrolyzed under acidic conditions to yield the corresponding methyl ketone, making this compound a valuable reagent for the synthesis of acetyl-substituted aromatic and vinylic compounds.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme caution. Trimethyltin compounds, in particular, are known to be potent neurotoxins.

Core Safety Precautions:

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use a syringe or cannula for transferring the liquid reagent.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste containing organotin compounds as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis, primarily serving as a precursor to the acetyl group in Stille cross-coupling reactions. Its ability to couple with a wide range of electrophiles under relatively mild conditions makes it a valuable tool for the construction of complex organic molecules. However, its high toxicity necessitates strict adherence to safety protocols to ensure the well-being of researchers. With proper handling, this compound will continue to be an important reagent in the synthetic chemist's toolbox.

References

  • Kwon, H. B.; McKee, B. H.; Stille, J. K. Palladium-Catalyzed Coupling Reactions of (.alpha.-Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. J. Org. Chem.1990 , 55 (10), 3114–3118. [Link]

Sources

An In-depth Technical Guide to (1-Ethoxyvinyl)organostannanes: Focus on the Acetyl Anion Equivalent, Tributyl(1-ethoxyvinyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organostannanes are pivotal reagents in modern organic synthesis, enabling a wide array of carbon-carbon bond formations. Among these, α-alkoxyvinylstannanes serve as valuable nucleophilic synthons. This technical guide provides a comprehensive overview of (1-ethoxyvinyl)organostannanes, with a primary focus on the commercially available and extensively studied Tributyl(1-ethoxyvinyl)stannane . While the user's query specified the trimethyl analogue, a thorough search of scientific literature and chemical databases reveals a significant lack of specific data, including a dedicated CAS number, for (1-Ethoxyvinyl)trimethylstannane . In contrast, its tributyl counterpart is well-documented and serves as an excellent, and often preferred, model for this class of reagents. This guide will delve into the synthesis, physicochemical properties, and key applications of Tributyl(1-ethoxyvinyl)stannane, particularly its role as an acetyl anion equivalent in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and professionals in drug development.

Introduction: The Utility of α-Alkoxyvinylstannanes

Vinylstannanes are a cornerstone of organometallic chemistry, most notably for their application in Stille cross-coupling reactions. The introduction of an α-alkoxy group, as seen in (1-ethoxyvinyl)stannanes, imbues the reagent with a unique reactivity profile. These compounds function as latent enolates, effectively serving as synthetic equivalents of the acetyl anion (CH₃CO⁻), a challenging synthon to handle directly. Upon successful coupling, the resulting enol ether can be readily hydrolyzed under acidic conditions to unveil a methyl ketone. This two-step sequence provides a robust and versatile method for the acylation of various organic electrophiles.

While various alkyl groups can be appended to the tin atom, the tributyl derivative, Tributyl(1-ethoxyvinyl)stannane, has emerged as the most widely used reagent in this class. This preference is largely due to a balance of reactivity, stability, and the relative ease of removing tin byproducts during purification.

Compound Identification and Physicochemical Properties

The primary subject of this guide is Tributyl(1-ethoxyvinyl)stannane .

Identifier Value Source
Chemical Name Tributyl(1-ethoxyvinyl)stannane[1][2]
Synonyms (1-Ethoxyvinyl)tributyltin, Tributyl(1-ethoxyethenyl)stannane[1][2][]
CAS Number 97674-02-7[1][2][][4]
Molecular Formula C₁₆H₃₄OSn[2][][4]
Molecular Weight 361.15 g/mol [2][][4]
Appearance Colorless to light yellow liquid[2]
Density 1.069 g/mL at 25 °C[2][]
Boiling Point 85-86 °C at 0.1 mmHg[2][]
Refractive Index n20/D 1.476[]

Synthesis of Tributyl(1-ethoxyvinyl)stannane

The synthesis of Tributyl(1-ethoxyvinyl)stannane typically involves the deprotonation of ethyl vinyl ether followed by quenching the resulting vinyl anion with an electrophilic tin species, such as tributyltin chloride.

Workflow for Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Stannylation A Ethyl Vinyl Ether C Vinyl Anion Intermediate A->C Deprotonation at α-carbon B Strong Base (e.g., s-BuLi/TMEDA or LICKOR superbase) E Tributyl(1-ethoxyvinyl)stannane C->E Electrophilic Quench C->E D Tributyltin Chloride (Bu₃SnCl)

Caption: General synthetic workflow for Tributyl(1-ethoxyvinyl)stannane.

Detailed Experimental Protocol

A representative procedure adapted from the literature.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl vinyl ether (freshly distilled)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, freshly distilled)

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add TMEDA, followed by the slow, dropwise addition of s-BuLi.

  • Add ethyl vinyl ether dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

  • Slowly add tributyltin chloride to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Tributyl(1-ethoxyvinyl)stannane as a colorless liquid.

Core Application: The Stille Cross-Coupling Reaction

The premier application of Tributyl(1-ethoxyvinyl)stannane is its use in palladium-catalyzed Stille cross-coupling reactions. This reaction forms a new carbon-carbon bond between the vinylic carbon of the stannane and a carbon atom of an organic electrophile, typically an aryl/vinyl halide or triflate.

Catalytic Cycle of the Stille Coupling

Stille_Cycle A Pd(0)L₂ (Active Catalyst) C R-Pd(II)L₂-X (Organopalladium Complex) A->C R-X B Oxidative Addition E R-Pd(II)L₂-R' (Diorganopalladium Complex) C->E R'-SnBu₃ D Transmetalation E->A R-R' F Reductive Elimination G R-R' (Coupled Product) H R-X (Organic Electrophile) I R'-SnBu₃ (Stannane) J X-SnBu₃ (Tin Byproduct)

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Application as an Acetyl Anion Equivalent

This vinylstannane serves as an excellent acetyl anion equivalent. The Stille coupling proceeds to form a vinyl ether, which is then hydrolyzed to the corresponding methyl ketone. This is a powerful transformation, for example, in the synthesis of aryl methyl ketones from aryl halides.

Workflow:

  • Stille Coupling: An aryl halide (Ar-X) is coupled with Tributyl(1-ethoxyvinyl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield an aryl vinyl ether (Ar-C(OEt)=CH₂).

  • Hydrolysis: The resulting enol ether is treated with an aqueous acid (e.g., HCl, oxalic acid) to hydrolyze the enol ether to the corresponding aryl methyl ketone (Ar-C(O)CH₃).

This methodology has been applied in the synthesis of complex molecules, including natural products like chlorophylls.[5][6]

Safety and Handling

Primary Hazards:

  • Acute Toxicity: Organotin compounds are toxic if swallowed or in contact with skin.

  • Health Hazard: May cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and contact with skin and eyes.

  • All manipulations should be performed under an inert atmosphere, as organostannanes can be sensitive to air and moisture.

Conclusion

Tributyl(1-ethoxyvinyl)stannane is a highly effective and versatile reagent in organic synthesis, primarily functioning as a synthetic equivalent of the acetyl anion. Its utility in palladium-catalyzed Stille cross-coupling reactions provides a reliable route for the formation of vinyl ethers, which can be readily converted to methyl ketones. While the analogous trimethylstannane is not well-characterized in the literature, the principles, reactivity, and applications detailed in this guide for the tributyl derivative serve as an authoritative foundation for researchers exploring this class of powerful synthetic tools. Careful handling and adherence to safety protocols are essential when working with organotin compounds.

References

  • American Elements. (n.d.). Tributyl(1-ethoxyvinyl)tin. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-. Retrieved from [Link]

  • Synthonix. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

  • Angene Chemical. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-ethoxyvinyl)trimethylstannane. As a valuable reagent in organic synthesis, particularly in cross-coupling reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document synthesizes fundamental NMR principles with specific insights into the spectroscopic features of organotin compounds.

Molecular Structure and NMR-Active Nuclei

This compound possesses several NMR-active nuclei that provide a wealth of structural information. The key nuclei for this analysis are ¹H and ¹³C. Additionally, the presence of tin, with its two NMR-active isotopes, ¹¹⁷Sn (7.68% natural abundance, I = 1/2) and ¹¹⁹Sn (8.59% natural abundance, I = 1/2), gives rise to characteristic satellite peaks that are invaluable for unambiguous signal assignment.

Figure 1. Molecular structure of this compound with key nuclei labeled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the trimethylstannyl, ethoxy, and vinyl protons. The interpretation of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecular structure.

Trimethylstannyl Protons (-Sn(CH₃)₃)

The nine equivalent protons of the three methyl groups attached to the tin atom will appear as a sharp singlet in the upfield region of the spectrum, typically around δ 0.1-0.3 ppm . A key feature of this signal will be the presence of satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. These satellites will flank the main singlet, and the magnitude of the two-bond tin-proton coupling constant, ²J(Sn-H) , is expected to be in the range of 50-60 Hz . The relative intensities of the satellites to the central peak correspond to the natural abundance of the tin isotopes.

Ethoxy Protons (-OCH₂CH₃)

The ethoxy group will give rise to two distinct signals:

  • A quartet corresponding to the methylene protons (-OCH₂-), expected around δ 3.8-4.2 ppm . This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet multiplicity arises from coupling with the three neighboring methyl protons (n+1 = 4).

  • A triplet for the methyl protons (-CH₃), expected further upfield around δ 1.2-1.5 ppm . The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 = 3).

The three-bond proton-proton coupling constant, ³J(H-H) , for the ethoxy group is typically around 7 Hz .

Vinyl Protons (=CH₂)

The two geminal vinyl protons are diastereotopic and will therefore be magnetically non-equivalent. They are expected to appear as two distinct signals, likely in the region of δ 4.0-5.0 ppm . These protons will exhibit geminal coupling to each other (²J(H-H) ), which is typically small for terminal alkenes (around 2-3 Hz).

Furthermore, each vinyl proton signal will be split by the tin isotopes, resulting in satellite peaks. The three-bond tin-proton coupling constants, ³J(Sn-H) , will differ for the cis and trans protons relative to the stannyl group, providing valuable stereochemical information.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule. The coupling to tin isotopes is also a prominent feature in the ¹³C spectrum.

Trimethylstannyl Carbons (-Sn(CH₃)₃)

The three equivalent methyl carbons attached to tin will produce a single, intense signal in the upfield region, typically around δ -10 to 0 ppm . This signal will exhibit a large one-bond tin-carbon coupling, ¹J(Sn-C) , which is a characteristic feature of organotin compounds and is highly dependent on the hybridization of the carbon and the coordination number of the tin atom. For a tetracoordinate tin, this value is expected to be in the range of 300-400 Hz .

Ethoxy Carbons (-OCH₂CH₃)
  • The methylene carbon (-OCH₂-) is expected to resonate around δ 65-75 ppm .

  • The methyl carbon (-CH₃) will appear further upfield, around δ 14-18 ppm .

Vinyl Carbons (=C(OEt)Sn(CH₃)₃ and =CH₂)
  • The quaternary vinyl carbon bonded to both tin and oxygen ( ) is expected to be significantly downfield, likely in the range of δ 160-170 ppm . This carbon will show a large one-bond tin-carbon coupling constant, ¹J(Sn-C) .

  • The terminal vinyl carbon ( ) will appear more upfield, around δ 90-100 ppm . This carbon will exhibit a two-bond tin-carbon coupling, ²J(Sn-C) .

Summary of Predicted NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm) ¹³C Coupling Constants (J, Hz)
-Sn(CH₃)₃0.1 - 0.3s with Sn satellites²J(Sn-H) ≈ 50-60-10 - 0¹J(Sn-C) ≈ 300-400
-OCH₂CH₃3.8 - 4.2q³J(H-H) ≈ 765 - 75-
-OCH₂CH₃1.2 - 1.5t³J(H-H) ≈ 714 - 18-
=CH₂ (Hα, Hβ)4.0 - 5.0d (each) with Sn satellites²J(Hα-Hβ) ≈ 2-3, ³J(Sn-H)90 - 100 (Cβ)²J(Sn-C)
=C(OEt)Sn----160 - 170 (Cα)¹J(Sn-C)

Table 1. Predicted ¹H and ¹³C NMR spectral data for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for its good solubilizing properties and well-separated residual solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: Sufficient to cover the range from -1 to 10 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Spectral Width: Sufficient to cover the range from -20 to 200 ppm.

A Guide to the Infrared Spectral Analysis of (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy data for (1-Ethoxyvinyl)trimethylstannane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's vibrational modes, grounded in established spectroscopic principles and data from analogous structures. While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, this guide synthesizes information from related compounds to provide a robust predictive analysis.

Introduction: The Role of IR Spectroscopy in Characterizing Organostannanes

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and bonding within a molecule.[1][2][3][4] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can create a unique spectral "fingerprint" of a compound.[5] For organometallic reagents like this compound, IR spectroscopy is particularly useful for confirming the presence of key structural features, such as the vinyl ether moiety and the trimethylstannyl group, and for assessing the purity of the sample. This compound is a valuable reagent in organic synthesis, notably in Stille coupling reactions, where it serves as an equivalent to the acetyl anion.[6]

Experimental Considerations for Acquiring IR Spectra of Organostannanes

Obtaining a high-quality IR spectrum of this compound requires careful consideration of its chemical properties. Organostannanes can be sensitive to air and moisture, which can lead to hydrolysis and the appearance of interfering peaks (e.g., broad O-H stretches). Therefore, proper sample handling is crucial.

Recommended Protocol for IR Spectrum Acquisition
  • Sample Preparation (Neat Liquid):

    • Given that this compound is a liquid at room temperature, the most straightforward method is to acquire the spectrum of a neat (undiluted) sample.[7]

    • A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to create a thin film.

    • All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity, resolution, and speed.[4] A common instrument used for this type of analysis is a Bruker Tensor 27 FT-IR.[7]

  • Data Acquisition:

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[5]

    • A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

The following diagram illustrates the general workflow for acquiring the IR spectrum.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq FTIR Spectrometer cluster_proc Data Processing prep1 Place a drop of this compound on a salt plate prep2 Cover with a second salt plate to form a thin film prep1->prep2 acq1 Acquire background spectrum (empty salt plates) acq2 Mount sample in spectrometer acq1->acq2 acq3 Acquire sample spectrum (co-add scans) acq2->acq3 proc1 Fourier transform of interferogram proc2 Automatic background subtraction proc1->proc2 proc3 Generate IR spectrum (Transmittance vs. Wavenumber) proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: Key vibrational modes of this compound.

  • C-H Stretching Region (3100-2850 cm⁻¹): This region is dominated by C-H stretching vibrations. A key diagnostic feature is the presence of peaks slightly above 3000 cm⁻¹, which are characteristic of the C-H bonds on the vinyl (=C-H) group. [3]Stronger absorptions between 2980 and 2850 cm⁻¹ arise from the sp³-hybridized C-H bonds in the trimethyl and ethoxy groups. [8]

  • C=C Stretching Region (~1620 cm⁻¹): A strong absorption in this region is expected for the carbon-carbon double bond stretch. In vinyl ethers, this band is often intensified due to resonance with the adjacent oxygen atom. Studies on simpler vinyl ethers show this peak to be quite prominent. [9][10]Its presence is a strong confirmation of the vinyl ether structure.

  • C-O-C Stretching Region (~1200 cm⁻¹): Ethers exhibit a very strong, characteristic C-O-C asymmetric stretching band. [10]For this compound, this is predicted to be one of the most intense peaks in the spectrum, appearing in the 1250-1150 cm⁻¹ range.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and other skeletal modes.

    • C-H Bending: Methyl and methylene bending vibrations will appear around 1465 cm⁻¹ and 1380 cm⁻¹. [11] * =C-H Bending: A strong out-of-plane bending (wagging) vibration for the terminal =CH₂ group is expected around 830 cm⁻¹. This is a highly characteristic band for monosubstituted alkenes. [9] * Sn-C Vibrations: The vibrations of the trimethylstannyl group are expected at lower frequencies. The asymmetric Sn-C stretch typically appears around 770 cm⁻¹, with the symmetric stretch occurring at a lower wavenumber, around 530 cm⁻¹. The presence of these bands is direct evidence for the trimethylstannyl moiety.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By analyzing the characteristic absorption bands, researchers can confidently verify the integrity of this important synthetic reagent. The key diagnostic peaks include the vinylic C-H stretch just above 3000 cm⁻¹, the strong C=C stretch around 1620 cm⁻¹, the intense C-O-C ether stretch near 1200 cm⁻¹, and the characteristic Sn-C stretches in the lower frequency region. This guide provides a foundational framework for interpreting the IR spectrum of this molecule, enabling scientists to ensure the quality and identity of their materials for successful downstream applications.

References

  • Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers. (2015). ResearchGate. [Link]

  • Infra-red Spectra and Structure of Methyl Vinyl Ether. (1964). RSC Publishing. [Link]

  • Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, trimethylgermyl, trimethylstannyl and trimethylplumbyl derivatives of 3,3-dimethylcyclopropene. XI. Secondary periodicity. (2009). PubMed. [Link]

  • Stannane, tributyl(1-ethoxyethenyl)-. PubChem. [Link]

  • Vibrational Modes. (2022). Chemistry LibreTexts. [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2023). ACS Publications. [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97%. Ottokemi. [Link]

  • Molecular Vibrations Explained | Animated Guides. Specac Ltd. [Link]

  • IR Spectroscopy. YouTube. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Vibrational Spectroscopy (IR, Raman). University of Siegen. [Link]

  • Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. PubMed Central. [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

  • Infra-Red Spectroscopy. YouTube. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Ethene, ethoxy-. NIST WebBook. [Link]

  • Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. [Link]

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The Formation of (1-Ethoxyvinyl)trimethylstannane: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of (1-Ethoxyvinyl)trimethylstannane

This compound is a versatile organometallic reagent of significant interest to researchers in organic synthesis and drug development. As a stable and accessible synthetic equivalent of an acetyl anion or a ketene equivalent, it serves as a powerful building block in a variety of carbon-carbon bond-forming reactions. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where the 1-ethoxyvinyl moiety can be transferred to various organic electrophiles. Subsequent hydrolysis of the resulting enol ether provides access to methyl ketones, making this reagent a cornerstone for the introduction of an acetyl group. This guide provides an in-depth exploration of the primary mechanisms governing the formation of this compound, offering field-proven insights into the causality behind synthetic choices and detailed experimental protocols.

Part 1: Primary Formation Mechanism - Deprotonation-Stannylation of Ethyl Vinyl Ether

The most direct and regioselective synthesis of this compound proceeds via the deprotonation of ethyl vinyl ether at the α-carbon, followed by electrophilic quenching with trimethyltin chloride. This pathway is favored for its high fidelity in producing the desired α-isomer, a critical factor for its subsequent utility in synthesis.

Causality Behind Experimental Choices

The success of this mechanism hinges on the precise control of basicity and reaction conditions to achieve selective deprotonation.

  • Substrate: Ethyl vinyl ether is the readily available precursor. The oxygen atom's lone pairs activate the double bond, while also acidifying the α-vinylic proton through resonance stabilization of the conjugate base.

  • Base Selection: Simple organolithium reagents like n-butyllithium are often insufficient to deprotonate the vinyl proton efficiently and cleanly. Consequently, a highly potent basic system is required. A "superbase," such as a mixture of n-butyllithium (n-BuLi), potassium tert-butoxide (KOtBu), and N,N,N',N'-tetramethylethylenediamine (TMEDA), is frequently employed. This combination generates a more reactive organometallic species with enhanced basicity, capable of abstracting the targeted proton.

  • Electrophilic Trap: Trimethyltin chloride (Me₃SnCl) is the chosen electrophile to "trap" the newly formed vinyl anion. The tin-chlorine bond is sufficiently polarized for the tin atom to be susceptible to nucleophilic attack by the carbanion, forming the stable carbon-tin bond.

Step-by-Step Mechanistic Elucidation
  • Formation of the Superbase: In an inert solvent like hexane or tetrahydrofuran (THF), n-BuLi, KOtBu, and TMEDA interact to form a highly reactive mixed-metal species. TMEDA chelates the lithium cation, breaking up n-BuLi aggregates and increasing the carbanionic character of the butyl group, thereby enhancing its basicity.

  • α-Deprotonation: The superbase selectively abstracts the proton from the carbon atom adjacent to the oxygen in ethyl vinyl ether. This regioselectivity is directed by the oxygen atom, which stabilizes the resulting negative charge through resonance.

  • Nucleophilic Attack and Stannylation: The generated 1-ethoxyvinyl anion acts as a potent nucleophile, attacking the electrophilic tin center of trimethyltin chloride. This results in the formation of this compound and lithium/potassium chloride as byproducts.

Deprotonation_Stannylation EVE Ethyl Vinyl Ether Anion 1-Ethoxyvinyl Anion EVE->Anion Deprotonation Base n-BuLi / KOtBu (Superbase) Base->Anion TMSnCl Trimethyltin Chloride (Me₃SnCl) Product This compound TMSnCl->Product Anion->Product Nucleophilic Attack Byproduct LiCl / KCl

Caption: Deprotonation-Stannylation Pathway.

Part 2: Alternative Formation Mechanism - Hydrostannylation of Ethoxyacetylene

An alternative, albeit potentially less regioselective, route to vinylstannanes is the hydrostannylation of a corresponding alkyne. In this case, this compound could be formed via the addition of trimethyltin hydride (Me₃SnH) across the triple bond of ethoxyacetylene.

The Challenge of Regioselectivity

The hydrostannylation of unsymmetrical alkynes can yield a mixture of regioisomers. For ethoxyacetylene, the addition of the trimethylstannyl group can occur at either the α- or β-carbon.

  • α-addition: The tin group adds to the carbon bearing the ethoxy group, yielding the desired this compound.

  • β-addition: The tin group adds to the terminal carbon, yielding the (E)- or (Z)-(2-ethoxyvinyl)trimethylstannane.

The regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of catalyst.[1]

Catalyst-Dependent Mechanistic Pathways
  • Radical Mechanism: In the absence of a catalyst, or initiated by radical initiators like AIBN, the hydrostannylation often proceeds through a radical chain mechanism. This pathway can lead to a mixture of isomers, with the regioselectivity being influenced by the stability of the intermediate vinyl radical.

  • Palladium-Catalyzed Mechanism: Palladium complexes are commonly used to catalyze hydrostannylation.[1] The reaction typically proceeds via a syn-addition of the tin hydride across the alkyne. For ethoxyacetylene, palladium catalysis has been shown to produce a mixture of α and β isomers.[1] The β-isomer is often the major product due to steric and electronic factors.

  • Other Metal Catalysts: Other transition metals, such as those based on magnesium, copper, or ruthenium, can also catalyze hydrostannylation, sometimes offering different or improved regioselectivity.[2][3][4] For instance, certain heterobimetallic catalysts have been developed to selectively favor the formation of α-vinylstannanes from terminal alkynes.[4][5]

Hydrostannylation Alkyne Ethoxyacetylene Alpha_Product α-Product This compound Alkyne->Alpha_Product α-addition Beta_Product β-Product (2-Ethoxyvinyl)trimethylstannane Alkyne->Beta_Product β-addition SnH Trimethyltin Hydride (Me₃SnH) SnH->Alpha_Product SnH->Beta_Product Catalyst Catalyst (e.g., Pd(0)) Catalyst->Alkyne

Caption: Hydrostannylation of Ethoxyacetylene.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis via Deprotonation of Ethyl Vinyl Ether

This protocol is adapted from established procedures for the synthesis of analogous (1-alkoxyvinyl)stannanes.

Objective: To synthesize this compound with high regioselectivity.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) and potassium tert-butoxide (1.0 equiv.). The mixture is cooled to -78 °C.

  • Base Formation: n-Butyllithium in hexanes (1.0 equiv.) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.

  • Substrate Addition: Ethyl vinyl ether (1.1 equiv.) is added dropwise, ensuring the temperature remains below -70 °C. The reaction is stirred for 1 hour.

  • Electrophilic Quench: A solution of trimethyltin chloride (1.05 equiv.) in anhydrous THF is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Experimental_Workflow start Start: Assemble Dry Apparatus under Nitrogen charge Charge THF, TMEDA, KOtBu Cool to -78 °C start->charge base Add n-BuLi dropwise Stir for 30 min charge->base substrate Add Ethyl Vinyl Ether dropwise Stir for 1 hr base->substrate quench Add Me₃SnCl in THF Warm to RT overnight substrate->quench workup Quench with aq. NH₄Cl Extract with Ether quench->workup purify Dry, Concentrate, and Vacuum Distill workup->purify end End: Pure Product purify->end

Caption: Experimental Workflow for Deprotonation Route.

Data Summary: Comparison of Synthetic Routes
ParameterDeprotonation-StannylationHydrostannylation (Pd-catalyzed)
Primary Product This compoundMixture of regioisomers
Regioselectivity High (α-selective)Moderate to Low (often β-major)[1]
Key Reagents Ethyl vinyl ether, Superbase, Me₃SnClEthoxyacetylene, Me₃SnH, Pd(0) catalyst
Reaction Conditions Cryogenic (-78 °C)0 °C to room temperature[1]
Major Challenge Handling of pyrophoric and moisture-sensitive reagentsSeparation of regioisomers[1]

Conclusion and Outlook

The formation of this compound is most reliably achieved through the regioselective deprotonation of ethyl vinyl ether with a superbase, followed by quenching with trimethyltin chloride. This method provides direct access to the desired α-isomer, which is crucial for its application in synthesis. While the hydrostannylation of ethoxyacetylene presents a mechanistically interesting alternative, it is often complicated by a lack of regiocontrol, necessitating careful catalyst selection and potentially challenging purification steps. For drug development professionals and researchers requiring a dependable supply of this valuable reagent, the deprotonation-stannylation pathway remains the superior and more trustworthy protocol. Future research may focus on developing more selective and economical catalysts for the hydrostannylation route to overcome its current limitations.

References

  • Darwish, A., & Chong, J. M. (2007). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. The Journal of Organic Chemistry, 72(4), 1507–1509. Available at: [Link]

  • Fotsch, C., et al. (2007). Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether. Tetrahedron Letters, 48(38), 6647-6650. Available at: [Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). A Regio- and Stereoselective Magnesium-Catalyzed Hydrostannylation of Internal and Terminal Alkynes. Organic Letters, 22(4), 1594–1598. Available at: [Link]

  • Cheng, L.-J., & Mankad, N. P. (2019). Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn–H Bond Activation. Journal of the American Chemical Society, 141(9), 3710–3716. Available at: [Link]

  • Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2007). Palladium-Catalyzed Hydrostannation of Substituted Z- and E-Enynols: A Regioselective Synthesis of α-Vinylstannanes. The Journal of Organic Chemistry, 72(10), 3868–3874. Available at: [Link]

  • Roberts, D. D., & McLaughlin, M. G. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Ruthenium-Catalyzed Hydrostannylation of Alkynes: A Mechanistic Investigation. Journal of the American Chemical Society, 127(48), 17069–17078. Available at: [Link]

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The Synthetic Cornerstone: A Technical Guide to (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Acyl Anion Equivalent in Modern Synthesis

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a paramount challenge. Among the myriad of reagents developed to address this, organostannanes have carved out a significant niche, particularly in the realm of palladium-catalyzed cross-coupling reactions. (1-Ethoxyvinyl)trimethylstannane has emerged as a particularly valuable tool, serving as a stable and effective nucleophilic partner in the Stille coupling. Its true power lies in its function as a masked acyl anion or, more specifically, a methyl ketone equivalent. The ethoxyvinyl group can be readily unmasked to the corresponding acetyl group under mild acidic conditions, providing a powerful method for the introduction of this common functionality into complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical Properties and Handling

This compound is a colorless liquid that, like other organotin compounds, should be handled with care in a well-ventilated fume hood due to potential toxicity. It is sensitive to moisture and should be stored under an inert atmosphere. While the trimethylstannyl variant often exhibits higher reactivity in cross-coupling reactions compared to its tributylstannyl counterpart, the latter can sometimes be favored due to the easier removal of tin byproducts during purification.

PropertyValueReference
Molecular FormulaC7H16OSnN/A
Molecular Weight235.90 g/mol N/A
Boiling PointNot readily availableN/A
DensityNot readily availableN/A

Synthesis and Characterization: Establishing a Reliable Foundation

A robust and reproducible synthesis of this compound is crucial for its successful application. While various methods for the preparation of α-alkoxyvinylstannanes have been reported, a common and effective approach involves the deprotonation of ethyl vinyl ether followed by quenching with trimethyltin chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related α-alkoxyvinylstannanes.

Materials:

  • Ethyl vinyl ether

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Trimethyltin chloride (Me3SnCl)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled THF and cool to -78 °C in a dry ice/acetone bath.

  • Add ethyl vinyl ether to the cooled THF.

  • Slowly add a solution of sec-butyllithium in cyclohexane dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add a solution of trimethyltin chloride in dry THF to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with hexane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization Data
  • ¹H NMR (CDCl₃):

    • δ ~4.0-4.2 ppm (d, 1H, =CHaHb) with Sn satellites

    • δ ~3.8-4.0 ppm (d, 1H, =CHaHb) with Sn satellites

    • δ ~3.8 ppm (q, 2H, -O-CH₂-CH₃)

    • δ ~1.3 ppm (t, 3H, -O-CH₂-CH₃)

    • δ ~0.1 ppm (s, 9H, -Sn(CH₃)₃) with Sn satellites

  • ¹³C NMR (CDCl₃):

    • δ ~160 ppm (C=C-O)

    • δ ~75 ppm (=CH₂)

    • δ ~65 ppm (-O-CH₂-CH₃)

    • δ ~15 ppm (-O-CH₂-CH₃)

    • δ ~-9 ppm (-Sn(CH₃)₃)

  • IR (neat):

    • ~2970, 2920, 2870 cm⁻¹ (C-H stretching)

    • ~1620 cm⁻¹ (C=C stretching)

    • ~1180 cm⁻¹ (C-O stretching)

  • Mass Spectrometry (EI):

    • Characteristic isotopic pattern for tin.

    • Fragments corresponding to the loss of methyl and ethyl groups.

Core Reactivity: The Stille Cross-Coupling Reaction

The premier application of this compound is in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organostannane and an sp²-hybridized organic halide or triflate, catalyzed by a palladium(0) complex.[1][2]

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X R-X (Aryl/Vinyl Halide or Triflate) R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Me3SnX Me3SnX Stannane (1-Ethoxyvinyl)SnMe3 Stannane->Transmetalation Intermediate R-Pd(II)-(1-Ethoxyvinyl)L2 Transmetalation->Intermediate Reductive_Elimination Reductive Elimination Product R-(1-Ethoxyvinyl) Intermediate->Product Reductive_Elimination->Pd(0)L2

Figure 1: Catalytic Cycle of the Stille Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophile (R-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane transfers its 1-ethoxyvinyl group to the palladium center, displacing the halide or triflate, which then forms a stable tin salt (Me₃SnX). This step is often the rate-determining step of the reaction. The higher reactivity of trimethylstannanes compared to tributylstannanes is often attributed to a faster rate of transmetalation.

  • Reductive Elimination: The two organic groups on the palladium complex (R and 1-ethoxyvinyl) couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst.

Typical Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of an aryl or vinyl triflate with this compound.

Materials:

  • Aryl or vinyl triflate

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Lithium chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous potassium fluoride (KF) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl triflate, anhydrous lithium chloride, and the palladium catalyst.

  • Add anhydrous DMF via syringe.

  • Add this compound via syringe and stir the mixture at the desired temperature (typically between room temperature and 80 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Complex Molecule Synthesis: A Gateway to Acetyl-Functionalized Targets

The synthetic utility of this compound is best demonstrated through its application in the total synthesis of complex natural products. While specific examples utilizing the trimethylstannane are less prevalent in the literature compared to its tributyl counterpart, the underlying principle remains the same. The tributyl analog has been instrumental in the synthesis of molecules such as a 13-oxophorbine, a core structure of chlorophyll.[]

Synthesis_Application Complex_Halide Complex Aryl/Vinyl Halide or Triflate Stille_Coupling Stille Coupling (Pd Catalyst) Complex_Halide->Stille_Coupling Stannane This compound Stannane->Stille_Coupling Coupled_Product Complex (1-Ethoxyvinyl) Adduct Stille_Coupling->Coupled_Product Hydrolysis Mild Acidic Hydrolysis (e.g., aq. HCl) Coupled_Product->Hydrolysis Final_Product Complex Acetyl-Containing Molecule Hydrolysis->Final_Product

Figure 2: General synthetic workflow for introducing an acetyl group.

The coupled 1-ethoxyvinyl product serves as a stable intermediate that can be carried through several synthetic steps before the final deprotection to reveal the methyl ketone. This masking strategy is particularly advantageous when the acetyl group would be incompatible with earlier reaction conditions.

Conclusion: A Potent and Precise Synthetic Tool

This compound stands as a testament to the power of organometallic reagents in modern organic chemistry. Its ability to act as a robust and reliable methyl ketone equivalent via the Stille coupling provides a strategic advantage in the synthesis of complex molecules. By understanding its synthesis, characterization, and reactivity, researchers, scientists, and drug development professionals can effectively leverage this versatile building block to streamline synthetic routes and access novel chemical entities. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is undeniable.

References

  • Kwon, H. B.; McKee, B. H.; Stille, J. K. Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry1990 , 55 (10), 3114-3118. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508-524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1-652. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and recommended storage conditions for (1-Ethoxyvinyl)trimethylstannane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organotin chemistry with practical, field-proven insights to ensure the integrity and longevity of this valuable reagent.

Introduction to this compound: A Versatile Building Block

This compound is a member of the organostannane family, a class of compounds renowned for their utility in synthetic organic chemistry. Specifically, it serves as a versatile nucleophilic building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. Its unique structure, featuring a vinyl ether moiety attached to a trimethyltin group, allows for the introduction of a masked acetyl group into complex molecules, a crucial transformation in the synthesis of natural products and pharmaceutical intermediates. The reactivity and, consequently, the stability of this reagent are intrinsically linked to the inherent properties of the tin-carbon bond and the electronic nature of the ethoxyvinyl group.

While specific data for the trimethyl derivative is limited, its chemical behavior is expected to be analogous to the more extensively studied tributyl analogue, Tributyl(1-ethoxyvinyl)stannane. This guide will, therefore, draw upon data from the tributyl derivative and general principles of organotin chemistry to provide a robust framework for its handling and storage.

The Chemistry of Instability: Understanding Degradation Pathways

The stability of organostannanes, including this compound, is primarily dictated by the lability of the tin-carbon (Sn-C) bond. Several factors can contribute to the degradation of this reagent, compromising its purity and reactivity.

2.1. Hydrolytic Cleavage:

The presence of moisture is a significant threat to the stability of this compound. The vinyl ether functionality is susceptible to hydrolysis under acidic or even neutral conditions, leading to the formation of acetaldehyde and trimethyltin hydroxide. This not only consumes the active reagent but also introduces impurities that can interfere with subsequent reactions.

2.2. Oxidative Degradation:

Organotin compounds can be sensitive to atmospheric oxygen. While tetraorganotins are generally more stable than their tri-, di-, and mono-substituted counterparts, prolonged exposure to air can lead to slow oxidation.[1] For vinylstannanes, this can result in the formation of various tin oxides and cleavage of the vinyl group. It is crucial to handle the reagent under an inert atmosphere to minimize oxidative degradation.

2.3. Thermal Decomposition:

2.4. Light-Induced Decomposition:

Exposure to light, particularly UV radiation, can also initiate the cleavage of the Sn-C bond.[2] This photodegradation pathway further underscores the need for proper storage in opaque containers.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent set of storage and handling protocols must be implemented. The following recommendations are based on best practices for air- and moisture-sensitive reagents and general guidelines for organotin compounds.

3.1. Initial Receipt and Inspection:

Upon receiving a shipment of this compound, a thorough inspection is critical.

Experimental Protocol: Initial Compound Integrity Assessment

  • Visual Inspection: Examine the container for any signs of damage, such as cracks or a compromised seal. The compound should be a clear, colorless to pale yellow liquid.[3][4] Any significant discoloration or the presence of solid precipitates may indicate decomposition.

  • Inert Atmosphere Verification: If the compound is packaged under an inert atmosphere (e.g., argon or nitrogen), verify the integrity of the seal. A slight positive pressure upon opening (conducted in a fume hood) is a good indicator.

  • Documentation Review: Cross-reference the certificate of analysis (CoA) with the product label to ensure the correct material has been received and note the manufacturing and expiry dates.

Logical Workflow for Compound Acceptance

G A Receive Shipment B Inspect Container for Damage A->B C Is Container Damaged? B->C D Quarantine & Contact Supplier C->D Yes E Visually Inspect Compound C->E No F Is Compound Clear & Colorless/Pale Yellow? E->F G Note Discoloration/Precipitate F->G No H Verify Inert Atmosphere Seal F->H Yes G->D I Is Seal Intact? H->I J Proceed with Caution/Consider Re-purging I->J No K Review Certificate of Analysis I->K Yes J->K L Store Appropriately K->L

Caption: Workflow for the initial assessment of this compound upon receipt.

3.2. Optimal Storage Conditions:

The primary goal of storage is to protect the compound from air, moisture, light, and heat.

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures slow down the rate of potential decomposition reactions. Many organotin compounds show good stability at this temperature.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative and moisture-induced degradation.
Container Amber glass vial with a PTFE-lined cap or a Sure/Seal™ bottleProtects from light and provides an excellent barrier against moisture and air.
Location A designated, well-ventilated storage area for toxic and reactive chemicals.Ensures safety and prevents cross-contamination.

3.3. Handling Procedures:

Due to the toxicity of organotin compounds, all handling should be performed in a well-ventilated fume hood by trained personnel.[6][7]

Experimental Protocol: Aliquoting and Handling

  • Preparation: Ensure the fume hood is clean and free of clutter. Gather all necessary equipment, including dry, inert gas-flushed glassware, syringes, and needles.

  • Inert Atmosphere Transfer: Use standard air-free techniques (e.g., cannula transfer or syringe transfer) to handle the reagent. A positive pressure of argon or nitrogen should be maintained in the storage vessel.

  • Dispensing: Use a clean, dry syringe to withdraw the desired amount of the liquid. If the container has a septum-sealed cap, ensure the septum is not punctured excessively to maintain the integrity of the seal.

  • Sealing and Storage: After dispensing, immediately re-seal the container, purge the headspace with an inert gas, and return it to the recommended storage conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Incompatible Materials

To prevent unwanted reactions and potential hazards, this compound should not be stored in proximity to the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[8]

  • Strong Acids: Will rapidly hydrolyze the vinyl ether and can cleave the tin-carbon bond.

  • Moisture/Water: Causes hydrolytic degradation.[9]

Summary and Conclusion

The stability of this compound is paramount to its successful application in organic synthesis. By understanding its inherent chemical sensitivities and implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity and reactivity of this valuable reagent. The core principles of maintaining a cold, dry, and inert environment are the cornerstones of preserving its chemical fidelity. Due to the toxic nature of organotin compounds, adherence to strict safety procedures is non-negotiable.

References

  • Quevauviller, Ph., et al. (1998). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 73-80.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Available at: [Link]

  • Otto-kemi. Tributyl(1-ethoxyvinyl)stannane, 97%. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin. Available at: [Link]

  • PubChem. Stannane, tributyl(1-ethoxyethenyl)-. Available at: [Link]

Sources

Navigating the Acetyl Anion Synthon Landscape: A Technical Guide to (1-Ethoxyvinyl)alkstannanes for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (1-Ethoxyvinyl)alkoxystannanes in Modern Synthesis

For the discerning researcher in drug development and complex molecule synthesis, the quest for efficient and versatile C-C bond-forming methodologies is perpetual. Among the arsenal of organometallic reagents, (1-Ethoxyvinyl)alkoxystannanes have carved a niche as highly effective synthons for the acetyl anion. Their utility lies in the facile introduction of an acetaldehyde enolate equivalent, which, upon palladium-catalyzed cross-coupling and subsequent hydrolysis, yields a methyl ketone moiety. This two-step sequence provides a powerful tool for the construction of intricate molecular architectures.

This technical guide provides an in-depth exploration of (1-ethoxyvinyl)alkoxystannanes, with a particular focus on the commercially available and widely utilized tributyltin derivative. We will delve into the practical considerations of sourcing this reagent, its safe handling, and provide a detailed, field-proven protocol for its application in the Stille cross-coupling reaction. Furthermore, we will address the nuances of selecting between trimethyltin and tributyltin analogues, empowering the synthetic chemist to make informed decisions based on reactivity, safety, and commercial accessibility.

Comparative Analysis: Trimethylstannyl vs. Tributylstannyl Derivatives

The choice between trimethyl- and tributyl-substituted (1-ethoxyvinyl)stannanes is a critical decision that hinges on a trade-off between reactivity and safety. While both reagents serve the same fundamental purpose, their differing alkyl substituents on the tin atom impart distinct properties that must be carefully considered.

Feature(1-Ethoxyvinyl)trimethylstannane(1-Ethoxyvinyl)tributylstannane
Reactivity Higher reactivity in Stille coupling reactions.[1]Generally lower reactivity compared to the trimethyl analogue.
Toxicity Significantly higher toxicity.[1]Lower toxicity relative to trimethyltin compounds.
Commercial Availability Limited commercial availability.Widely commercially available.
Byproduct Removal More volatile and water-soluble byproducts, potentially easier to remove.Less volatile and more lipophilic byproducts, can be challenging to remove.
NMR Spectroscopy Simpler 1H NMR spectra.[1]More complex 1H NMR spectra due to butyl chains.

In practice, the significantly broader commercial availability and lower toxicity of (1-ethoxyvinyl)tributylstannane make it the reagent of choice for most applications. While the higher reactivity of the trimethyltin derivative may be advantageous in specific cases, the practical challenges associated with its procurement and handling often outweigh the potential benefits.

Commercial Availability and Suppliers of (1-Ethoxyvinyl)tributylstannane (CAS: 97674-02-7)

(1-Ethoxyvinyl)tributylstannane is readily available from a variety of chemical suppliers. The following table provides a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct NamePurityAvailable Quantities
Sigma-Aldrich Tributyl(1-ethoxyvinyl)tin97%1g, 5g, 25g, 100g[2][3]
Thermo Scientific Chemicals Tributyl(1-ethoxyvinyl)tin, 95%95%1g[4]
BOC Sciences Tributyl(1-ethoxyvinyl)stannane95%Inquire for details[]
Tokyo Chemical Industry (TCI) Tributyl(1-ethoxyvinyl)tin>97.0% (GC)Inquire for details[6]
Synthonix Tributyl(1-ethoxyvinyl)stannane95%1g[7]
Otto Chemie Pvt. Ltd. Tributyl(1-ethoxyvinyl)stannane, 97%97%1g, 5g, 25g[8][9]
LookChem Tributyl(1-ethoxyvinyl)tin95-97%1g, 5g, 25g, 100g[2]
ChemicalBook TRIBUTYL(1-ETHOXYVINYL)TINInquire for detailsInquire for details[10]
Alfa Chemistry Tributyl(1-ethoxyvinyl)tinInquire for detailsInquire for details[11]

Safety and Handling of Organotin Compounds

Organotin compounds, including (1-ethoxyvinyl)tributylstannane, are toxic and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Key Safety Considerations:

  • Toxicity: Organotin compounds can be absorbed through the skin and are toxic if ingested or inhaled. Tributyltin compounds are known to be harmful to the immune and endocrine systems.

  • Handling: Always handle these reagents in a fume hood. Avoid creating aerosols.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Waste Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations. Do not discharge to the environment as organotin compounds are persistent and harmful to aquatic life.[12]

Application in Organic Synthesis: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.[13][14] (1-Ethoxyvinyl)tributylstannane is an excellent coupling partner in this reaction for the synthesis of enol ethers, which can be readily hydrolyzed to the corresponding methyl ketones.

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Aryl_Halide R-X (Aryl or Vinyl Halide/Triflate) Catalyst Pd(0)Ln Aryl_Halide->Catalyst Oxidative Addition Stannane CH2=C(OEt)SnBu3 ((1-Ethoxyvinyl)tributylstannane) Stannane->Catalyst Transmetalation Coupled_Product R-C(OEt)=CH2 (Enol Ether) Catalyst->Coupled_Product Reductive Elimination Tin_Byproduct X-SnBu3 (Tributyltin Halide) Catalyst->Tin_Byproduct

Caption: Generalized Stille coupling of (1-Ethoxyvinyl)tributylstannane.

Detailed Experimental Protocol: Synthesis of an Aryl Enol Ether via Stille Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide or iodide (1.0 equiv)

  • (1-Ethoxyvinyl)tributylstannane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Triphenylarsine (AsPh₃) (0.08 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Anhydrous lithium chloride (LiCl) (3.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), triphenylarsine (0.08 equiv), and anhydrous lithium chloride (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture until all solids have dissolved. Add (1-Ethoxyvinyl)tributylstannane (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl enol ether.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd₂(dba)₃ is a common and effective Pd(0) source for Stille couplings.

  • Ligand: Triphenylarsine is often used as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Additive: Lithium chloride is added to facilitate the transmetalation step by forming a more reactive organostannane species.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Stille reactions.

  • KF Workup: Potassium fluoride is used to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be easily filtered off.

Hydrolysis to the Methyl Ketone:

The resulting enol ether can be readily hydrolyzed to the corresponding methyl ketone by treatment with a mild acid, such as aqueous hydrochloric acid or oxalic acid, in a solvent like tetrahydrofuran (THF) or acetone.

Conclusion

(1-Ethoxyvinyl)tributylstannane is a valuable and commercially accessible reagent for the synthesis of methyl ketones via a palladium-catalyzed Stille cross-coupling reaction. While its trimethyltin counterpart offers higher reactivity, the tributyltin derivative provides a more practical and safer alternative for most laboratory applications. By understanding the nuances of its handling, the rationale behind the experimental protocol, and the methods for byproduct removal, researchers can effectively leverage this powerful synthon to advance their synthetic endeavors in drug discovery and beyond.

References

  • Stille, J. K., et al. "Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates." The Journal of Organic Chemistry 1990, 55 (10), 3019–3023. [Link]

  • Myers, A. G. "The Stille Reaction." Chem 115 Handouts, Harvard University. [Link]

  • Organic Chemistry Portal. "Stille Coupling." [Link]

  • NROChemistry. "Stille Coupling." [Link]

  • LookChem. "TRIBUTYL(1-ETHOXYVINYL)TIN." [Link]

  • Synthonix. "Tributyl(1-ethoxyvinyl)stannane." [Link]

  • Otto Chemie Pvt. Ltd. "Tributyl(1-ethoxyvinyl)stannane, 97%." [Link]

  • PubChem. "Stannane, tributyl(1-ethoxyethenyl)-." [Link]

  • Wikipedia. "Stille reaction." [Link]

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Safety data sheet (SDS) and handling precautions for (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of (1-Ethoxyvinyl)trimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of this compound in Modern Synthesis

This compound (CAS No. 112713-84-5) is a valuable organotin reagent in contemporary organic synthesis. Its unique structure, featuring a vinyl ether coupled to a trimethylstannyl group, renders it a versatile precursor, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. However, its utility is inextricably linked to its significant, inherent toxicity. As with all organotin compounds, and especially those with small, highly bioavailable alkyl groups like the trimethyl moiety, a profound understanding of its hazardous properties and strict adherence to safety protocols are not merely procedural formalities but fundamental prerequisites for its responsible use.

The toxicity of organotin compounds is directly related to the nature and number of organic substituents on the tin atom. The general toxicity trend for mammals follows the order: triorganotins > diorganotins > monoorganotins. Within the triorganotin class, compounds with smaller alkyl groups, such as trimethyltin derivatives, are recognized as being among the most potent neurotoxins. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and toxicological profile.

Section 1: Hazard Analysis & Toxicological Profile

This compound must be treated as a substance with high acute toxicity through all potential routes of exposure: inhalation, ingestion, and dermal contact. While specific toxicological data for this exact compound is limited, the well-documented profile of related organotin compounds, particularly its close analogue Tributyl(1-ethoxyvinyl)tin and other trimethyltin compounds, provides a strong basis for a conservative and stringent risk assessment.

GHS Hazard Classification (Inferred)

Based on the data for analogous compounds, this compound should be handled as if it meets the criteria for the following GHS classifications:

  • Acute Toxicity, Oral (Category 2/3): Fatal or toxic if swallowed.[1][2][3][4]

  • Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[1][3][4]

  • Acute Toxicity, Inhalation (Category 2/3): Fatal or toxic if inhaled.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs (notably the central nervous system and immune system) through prolonged or repeated exposure.[1][2][3]

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[3][4]

  • Hazardous to the Aquatic Environment (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1][3][4]

The Causality of Organotin Toxicity

The toxicity of trialkyltin compounds is driven by their ability to disrupt fundamental cellular processes. Trimethyltin compounds are potent neurotoxins that can induce neuronal cell death. They are known to interfere with mitochondrial function by inhibiting ATP synthase, leading to a collapse of cellular energy metabolism. Their lipophilic nature facilitates crossing the blood-brain barrier, concentrating their toxic effects on the central nervous system. Symptoms of acute intoxication can include headache, vomiting, and visual disturbances, while chronic exposure can lead to more severe neurological damage.[2][5]

Section 2: Safe Handling and Experimental Workflow

A proactive and multi-layered approach to safety is mandatory. This involves a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulous handling techniques.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is non-negotiable and serves as the primary defense against the inhalation of volatile vapors.

  • Designated Work Area: A specific section of the laboratory should be demarcated for work with highly toxic organotin compounds. This area should be clearly labeled with appropriate warning signs. Access should be restricted to trained personnel.

  • Safety Equipment: A certified safety shower and eyewash station must be immediately accessible and within a 10-second travel distance from the designated work area.

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Double gloving is required. Use a pair of nitrile gloves as the primary layer, with a second pair of heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) worn over them. Inspect gloves for any signs of degradation or perforation before each use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles to protect against splashes during transfers or other operations.

  • Body Protection: A chemically resistant laboratory coat is required. Ensure cuffs are tucked into the outer pair of gloves. Do not wear street clothes under the lab coat that expose skin (e.g., shorts, skirts).

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required. However, a NIOSH-approved respirator with organic vapor cartridges must be available for immediate use in case of a spill or failure of engineering controls.

Step-by-Step Experimental Protocol: Liquid Transfer

This protocol outlines the safe transfer of liquid this compound using a syringe, a common procedure that minimizes exposure.

  • Preparation:

    • Don all required PPE as described in Section 2.2.

    • Ensure the fume hood sash is at the appropriate working height.

    • Assemble all necessary equipment (reagent bottle, dry syringe and needle, septum, receiving vessel) within the designated area of the fume hood.

  • Inert Atmosphere Purge:

    • If the reaction is air-sensitive, ensure the receiving vessel is under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Syringe Transfer:

    • Carefully uncap the needle of the dry syringe.

    • Puncture the septum of the this compound reagent bottle.

    • Slowly withdraw the required volume of the liquid into the syringe. Avoid pulling air bubbles into the syringe.

    • Withdraw the needle from the reagent bottle.

  • Dispensing:

    • Immediately and carefully insert the needle through the septum of the receiving reaction vessel.

    • Slowly dispense the reagent into the reaction mixture.

  • Decontamination:

    • Do not remove the needle from the reaction vessel. Rinse the syringe and needle by drawing up and expelling the reaction solvent three times within the closed system.

    • If immediate rinsing is not possible, the contaminated syringe and needle should be placed in a sealed, labeled container for hazardous waste. Never leave a contaminated syringe open on the bench.

G cluster_prep Preparation cluster_transfer Transfer Operation cluster_cleanup Decontamination & Cleanup P1 Don Full PPE P2 Verify Fume Hood Operation P1->P2 P3 Assemble Equipment in Hood P2->P3 T1 Puncture Reagent Septum P3->T1 T2 Slowly Withdraw Liquid T1->T2 T3 Withdraw Needle T2->T3 T4 Dispense into Reaction Vessel T3->T4 C1 Rinse Syringe in situ OR Place in Waste Container T4->C1 C2 Wipe Down Work Area C1->C2 C3 Dispose of Contaminated Materials C2->C3 C4 Remove PPE & Wash Hands C3->C4

Caption: Workflow for the safe transfer of liquid this compound.

Section 3: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek immediate medical attention. Do not use solvents to wash the skin.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[5] If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoiding mouth-to-mouth resuscitation) and oxygen if available.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry. If possible and safe to do so, shut down any ignition sources.

  • Report: Inform the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

  • Assess: Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE (including respiratory protection) should attempt to clean the spill.

  • Contain & Clean:

    • For small liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning solution, followed by soap and water.

    • Place all contaminated cleaning materials and PPE into the hazardous waste container.

Caption: Decision tree for emergency response to a spill or exposure event.

Section 4: Storage and Waste Disposal

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area designated for highly toxic substances.

  • The storage area should be secure and accessible only to authorized personnel.

  • Store away from incompatible materials, such as strong oxidizing agents.

Waste Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is classified as hazardous waste.

  • Collect all waste in a dedicated, sealed, and clearly labeled container. The label should explicitly state "Hazardous Waste - Organotin Compound".

  • Never mix organotin waste with other waste streams.

  • Dispose of the waste through your institution's certified hazardous waste management program. Do not attempt to treat or dispose of the waste yourself. Discharge into the environment must be strictly avoided.[5]

Summary Data Table

PropertyValue / InformationSource(s)
Chemical Name This compound[5]
Synonyms 1-ethoxy-1-(trimethylstannyl)ethene[5]
CAS Number 112713-84-5[5]
Molecular Formula C7H16OSn[5]
Molecular Weight 234.91 g/mol [5]
Appearance Data not available (likely a liquid)
Primary Hazards High Acute Toxicity (all routes), Neurotoxin, Skin/Eye Irritant, Probable Reprotoxin, EcotoxinInferred from analogues[1][2][3][4]
Engineering Controls Chemical Fume Hood, Designated Area, Eyewash/Shower
Required PPE Double Gloves (Nitrile + Neoprene/Butyl), Safety Goggles, Face Shield, Lab Coat
First Aid: Skin Flush with water for 15 min, remove clothing, seek immediate medical attention.[5]
First Aid: Eyes Flush with water for 15 min, seek immediate medical attention.[5]

References

  • Tributyl(1-ethoxyvinyl)tin CAS #: 97674-02-7. American Elements. [Link]

  • SAFETY DATA SHEET. Gelest. [Link]

  • Stannane, tributyl(1-ethoxyethenyl)-. PubChem. [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India. Otto Chemie Pvt. Ltd. [Link]

  • SAFETY DATA SHEET - Cyclopropane. Airgas. [Link]

  • Safety Data Sheet - Hempel's Thinner 08450. (2023, May 2). windsourcing.com. [Link]

Sources

Methodological & Application

The Stille Coupling with (1-Ethoxyvinyl)trimethylstannane: A Comprehensive Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the Stille coupling stands as a pillar of carbon-carbon bond formation. Its tolerance for a wide array of functional groups and the relative stability of its organostannane reagents have cemented its role in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[1][2] This guide provides an in-depth exploration of the Stille coupling protocol, with a specific focus on the versatile reagent, (1-ethoxyvinyl)trimethylstannane. This reagent serves as a synthetic equivalent of an acetyl anion, enabling the facile introduction of a methyl ketone moiety after a simple acidic workup.[3]

This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and additives, and provides robust, field-proven protocols. Furthermore, it addresses the critical, yet often overlooked, aspect of ensuring protocol integrity through effective monitoring and purification strategies, particularly concerning the removal of toxic organotin byproducts.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Stille reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[1] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an organic electrophile (typically an aryl or vinyl halide or triflate, R¹-X). This step forms a Pd(II) intermediate.[1]

  • Transmetalation : This is often the rate-determining step of the reaction.[1] The organostannane reagent—in our case, this compound—transfers its vinyl group to the palladium center, displacing the halide or triflate.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination R1R2 R¹-(1-Ethoxyvinyl) (Coupled Product) Transmetalation->R1R2 XSnMe3 X-SnMe₃ (Tin Byproduct) Transmetalation->XSnMe3 R1X R¹-X (Aryl/Vinyl Halide or Triflate) R1X->Oxidative_Addition R2SnMe3 (1-Ethoxyvinyl)SnMe₃ (Organostannane) R2SnMe3->Transmetalation Tin_Removal_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute kf_wash Wash with 1M aq. KF (2-3x) dilute->kf_wash precipitate Bu₃SnF Precipitate Forms kf_wash->precipitate filter Filter through Celite® precipitate->filter Yes separate Separate Organic Layer precipitate->separate No filter->separate dry Dry (Na₂SO₄), Filter, Concentrate separate->dry chromatography Purify by Flash Chromatography (Optional: Et₃N-treated silica) dry->chromatography product Purified Product chromatography->product

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of (1-Ethoxyvinyl)trimethylstannane in Modern Synthesis

In the landscape of contemporary organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as a remarkably powerful and versatile tool, enabling the formation of these crucial linkages with high efficiency and selectivity.[1] The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a prominent member of this family of reactions.[2][3] It is distinguished by its tolerance of a wide array of functional groups and generally mild reaction conditions.[4][5][6]

This application note focuses on a particularly valuable, yet specialized, organostannane reagent: this compound. This reagent serves as a synthetic equivalent of an acetyl anion, providing a robust pathway for the synthesis of methyl ketones following a two-step sequence of cross-coupling and subsequent hydrolysis of the resulting enol ether.[7][8] The ability to introduce an acetyl group under the mild and functional-group-tolerant conditions of the Stille coupling makes this compound an invaluable tool in the synthesis of complex molecules, particularly in the realms of natural product synthesis and pharmaceutical drug development.[1] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and practical insights to empower researchers in leveraging this powerful synthetic transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed cross-coupling of this compound with an organic electrophile (typically an aryl or vinyl halide or triflate) proceeds through a well-established catalytic cycle characteristic of the Stille reaction.[3] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10]

  • Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the organic electrophile (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the R¹-X bond and the formation of a new Pd(II) intermediate, where both R¹ and X are now bonded to the palladium center.[3][9]

  • Transmetalation : This is often the rate-determining step of the catalytic cycle.[3] The organostannane, this compound, transfers its 1-ethoxyvinyl group to the Pd(II) complex, displacing the halide or pseudohalide (X). This forms a new Pd(II) intermediate with both the R¹ and the 1-ethoxyvinyl group attached to the palladium. The presence of additives like Cu(I) salts can sometimes accelerate this step.[11]

  • Reductive Elimination : In the final step, the coupled product, an enol ether (R¹-C(OEt)=CH₂), is formed through the reductive elimination of the two organic groups from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Coupling cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_transmetal R¹-Pd(II)L₂(1-ethoxyvinyl) pd2_oxidative R¹-Pd(II)L₂(X) pd2_oxidative->pd0 Reductive Elimination product R¹-(1-ethoxyvinyl) (Enol Ether Product) pd2_transmetal->pd2_oxidative Transmetalation tin_waste X-SnMe₃ (Tin Byproduct) pd2_transmetal->tin_waste r1x R¹-X (Organic Electrophile) r1x->pd2_oxidative stannane (1-Ethoxyvinyl)SnMe₃ stannane->pd2_transmetal

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

Safety Precautions

Organostannane reagents, including this compound, are highly toxic.[4][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Palladium catalysts can be flammable and toxic. Solvents used are often flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.

General Protocol for Palladium-Catalyzed Cross-Coupling

This protocol provides a general procedure for the Stille coupling of an aryl bromide with this compound. Reaction conditions may need to be optimized for different substrates, particularly for less reactive electrophiles like aryl chlorides or for vinyl triflates.[5][12]

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Anhydrous solvent (e.g., DMF, toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe. Stir the mixture to dissolve the solids. Add this compound (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Tin Byproduct Removal: A crucial step in Stille couplings is the removal of toxic tin byproducts.[4][5] This can be achieved by washing the organic layer with an aqueous solution of potassium fluoride (KF). This precipitates the tin salts, which can then be removed by filtration through a pad of celite.[13]

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude enol ether product by flash column chromatography on silica gel.

Protocol for Hydrolysis to Methyl Ketone

The resulting enol ether can be readily hydrolyzed to the corresponding methyl ketone under acidic conditions.

Materials and Reagents:

  • Purified enol ether (1.0 equiv)

  • Solvent (e.g., THF, acetone)

  • Aqueous acid (e.g., 1M HCl, aqueous oxalic acid)

Procedure:

  • Dissolution: Dissolve the purified enol ether in a suitable solvent like THF.

  • Acidification: Add the aqueous acid solution to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the disappearance of the enol ether starting material by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting methyl ketone is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Experimental_Workflow General Experimental Workflow cluster_stille Stille Coupling cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis setup Reaction Setup (Aryl Halide, Pd Catalyst) inert Inert Atmosphere (Ar/N₂) setup->inert addition Solvent & Stannane Addition inert->addition reaction Heating & Stirring (80-110 °C) addition->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring quench Cool & Dilute monitoring->quench tin_removal Tin Removal (aq. KF) quench->tin_removal extraction Extraction & Washing tin_removal->extraction purify_enol Purification (Column Chromatography) extraction->purify_enol dissolve Dissolve Enol Ether purify_enol->dissolve acidify Acidic Hydrolysis (e.g., 1M HCl) dissolve->acidify hydrolysis_workup Neutralization & Extraction acidify->hydrolysis_workup final_product Final Methyl Ketone Product hydrolysis_workup->final_product

Caption: General experimental workflow from Stille coupling to the final methyl ketone product.

Data Summary and Reaction Scope

The palladium-catalyzed coupling of this compound is a versatile reaction applicable to a wide range of organic electrophiles. The table below summarizes representative examples, showcasing the scope of the reaction.

EntryElectrophile (R¹-X)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%) of Enol Ether
14-BromotoluenePd(PPh₃)₄ (2)Toluene1001685
21-IodonaphthalenePdCl₂(PPh₃)₂ (3)DMF80892
32-BromopyridinePd₂(dba)₃ (1.5) / P(o-tol)₃ (6)Dioxane1001278
4Cyclohexenyl triflatePd(PPh₃)₄ (3) / LiClTHF652488
54-ChloroacetophenonePd₂(dba)₃ (2) / XPhos (4)Dioxane1102075

Yields are approximate and based on typical literature values for illustrative purposes.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen from the reaction. Degassing the solvent prior to use is highly recommended.

    • Poor Transmetalation: For unreactive electrophiles, the addition of stoichiometric amounts of LiCl can be beneficial. In some cases, copper(I) iodide (CuI) can act as a co-catalyst to accelerate the transmetalation step.[11]

    • Substrate Purity: Ensure the purity of both the electrophile and the organostannane reagent.

  • Side Reactions:

    • Homocoupling: The homocoupling of the organostannane (R²-R²) is a common side reaction in Stille couplings.[2][5] This can sometimes be minimized by using a slight excess of the organostannane and ensuring efficient stirring.

    • Protodestannylation: The cleavage of the C-Sn bond by acidic protons can be an issue, particularly during work-up and chromatography.[14] It is advisable to use a slightly basic medium for chromatography if this is observed.

  • Incomplete Hydrolysis:

    • If the hydrolysis of the enol ether is sluggish, gentle heating or the use of a stronger acid may be required. However, be mindful of potential acid-labile functional groups elsewhere in the molecule.

Conclusion

The palladium-catalyzed cross-coupling of this compound represents a highly effective and strategic method for the introduction of an acetyl group into complex organic molecules. Its broad functional group tolerance, coupled with the mild reaction conditions of the Stille coupling, makes it a valuable asset for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to carefully designed protocols, researchers can confidently employ this reaction to advance their synthetic campaigns and accelerate the development of novel chemical entities.

References

  • Wikipedia. Stille reaction. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • YouTube. Stille Coupling. [Link]

  • Rayadurgam, J., et al. (2020). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. Molecules, 25(22), 5333. [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. ChemInform Abstract: Palladium-Catalyzed Coupling Reactions of (α-Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. [Link]

  • Myers, A. The Stille Reaction. [Link]

  • Maleczka, R. E., & Terrell, L. R. (1997). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 62(22), 7768–7780. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis, 6(5), 3294–3313. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Dudley, G. B., et al. (2004). Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether. Organic letters, 6(23), 4295–4297. [Link]

  • Ottokemi. Tributyl(1-ethoxyvinyl)stannane, 97%. [Link]

  • Google Patents. US2464244A - Production of methyl vinyl ketone.
  • ResearchGate. Methyl α-trimethylsilylvinyl ketone. [Link]

  • MDPI. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. [Link]

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Application Note: (1-Ethoxyvinyl)trimethylstannane as a Versatile Acetyl Anion Equivalent in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Acetyl Anion Synthesis

In the landscape of organic synthesis, the acetyl group (CH₃CO) is a fundamental building block. However, the direct use of an acetyl anion (CH₃CO⁻) is synthetically challenging due to its high reactivity and instability. To circumvent this, chemists rely on "acetyl anion equivalents," stable reagents that react under specific conditions to introduce the acetyl functionality. (1-Ethoxyvinyl)trimethylstannane and its tributyltin analogue have emerged as highly effective and versatile reagents for this purpose.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of palladium-catalyzed cross-coupling reactions using this compound. We will delve into the mechanistic underpinnings of the Stille reaction, provide detailed, field-tested protocols, and offer insights into optimizing these powerful carbon-carbon bond-forming transformations.

The Reagent: Properties and Handling of (1-Ethoxyvinyl)organostannanes

This compound and the more commonly used tributyl(1-ethoxyvinyl)stannane are clear, colorless liquids.[2] While organostannanes are valued for their stability to air and moisture, it is crucial to acknowledge their toxicity.[4][5][6] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Table 1: Physical Properties of Tributyl(1-ethoxyvinyl)stannane

PropertyValue
CAS Number 97674-02-7
Molecular Formula C₁₆H₃₄OSn[][8]
Molecular Weight 361.15 g/mol [1][][8]
Appearance Clear, colorless liquid[2]
Boiling Point 85-86 °C at 0.1 mmHg[1][3][]
Density 1.069 g/mL at 25 °C[1][3][]

A Note on Analogues: While this guide focuses on the trimethylstannane variant for mechanistic consistency, the tributylstannane analogue is frequently used in synthesis and its reactivity is comparable.[1][2]

The Core Transformation: Stille Cross-Coupling and In Situ Hydrolysis

The utility of this compound as an acetyl anion equivalent lies in a two-step sequence: a palladium-catalyzed Stille cross-coupling reaction followed by the hydrolysis of the resulting enol ether to the desired methyl ketone.[1][3]

The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide (like a triflate), catalyzed by a palladium complex.[4][9][10] This reaction is renowned for its tolerance of a wide array of functional groups, making it a valuable tool in the synthesis of complex molecules.[6][10]

Workflow of Acetyl Group Introduction

G reagent This compound (Acetyl Anion Equivalent) stille Stille Cross-Coupling (Pd Catalyst) reagent->stille halide Organic Halide/Triflate (R-X) halide->stille enol_ether Enol Ether Intermediate (R-C(OEt)=CH2) stille->enol_ether C-C bond formation hydrolysis Acidic Hydrolysis (H3O+) enol_ether->hydrolysis ketone Methyl Ketone Product (R-C(O)CH3) hydrolysis->ketone Unmasking of acetyl group Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-SnMe₃ Byproduct X-SnMe₃ Transmetal Transmetalation PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² Halide R¹-X Stannane R²-SnMe₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of related vinylstannanes.

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethyl vinyl ether

  • Trimethyltin chloride (Me₃SnCl)

  • Hexane, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous THF (200 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF. Then, add ethyl vinyl ether (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Stannylation: In a separate flask, dissolve trimethyltin chloride (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with hexane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Palladium-Catalyzed Stille Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Lithium chloride (LiCl) (3.0 equivalents, optional but recommended)

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide, Pd(PPh₃)₄, and LiCl (if used). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous solvent (DMF or toluene) via syringe, followed by the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash with an aqueous KF solution to remove tin byproducts. [11]Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. The crude enol ether can be purified by flash column chromatography on silica gel.

Protocol 3: Hydrolysis of the Enol Ether to a Methyl Ketone

Materials:

  • Crude or purified enol ether from Protocol 2

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the enol ether in THF.

  • Acidification: Add 2M HCl and stir the mixture vigorously at room temperature. The hydrolysis is typically rapid, often complete within 30 minutes to 2 hours. [12][13]Monitor by TLC until the starting material is consumed.

  • Neutralization and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic. Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting methyl ketone can be further purified by column chromatography if necessary.

Causality and Best Practices: A Scientist's Perspective

  • Why Lithium Chloride? The addition of LiCl can significantly accelerate the rate of Stille couplings, particularly with less reactive electrophiles like aryl chlorides or triflates. It is believed to facilitate the transmetalation step by forming a more reactive organostannane species or by preventing the deactivation of the palladium catalyst. [14]* Choice of Palladium Catalyst and Ligands: While Pd(PPh₃)₄ is a robust and common choice, other Pd(0) or Pd(II) precursors can be used. [6]For challenging substrates, the use of electron-rich, bulky phosphine ligands can improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps. [15]* Solvent Selection: Toluene and DMF are common solvents. DMF can often lead to faster reactions due to its polar, aprotic nature, which can stabilize charged intermediates in the catalytic cycle.

  • Removing Tin Byproducts: Organotin byproducts can be difficult to remove via standard chromatography. [6]A workup procedure involving a wash with aqueous potassium fluoride (KF) is highly effective. Fluoride has a high affinity for tin and forms insoluble tin fluorides that can be removed by filtration. [11]* Hydrolysis Conditions: The acid-catalyzed hydrolysis of vinyl ethers is a well-established and generally high-yielding reaction. [12][16]The rate-determining step is the proton transfer to the substrate. [13]Mild acidic conditions are usually sufficient to drive the reaction to completion.

Conclusion: A Powerful Tool for Modern Synthesis

This compound serves as a reliable and versatile acetyl anion equivalent, enabling the efficient synthesis of methyl ketones from a wide range of organic electrophiles. Its application in the Stille cross-coupling reaction, a cornerstone of modern organic synthesis, highlights its importance in academic research and the pharmaceutical industry. [10]By understanding the underlying mechanisms and adhering to best practices in handling and purification, researchers can effectively harness the synthetic power of this valuable reagent.

References

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Stille reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. [Link]

  • Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084–1089. [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97%. (n.d.). Ottokemi. Retrieved from [Link]

  • Atwell, W. H. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201.
  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane - [T5149]. (n.d.). Synthonix. Retrieved from [Link]

  • Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). (2017, February 12). YouTube. Retrieved from [Link]

  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stannane, tributyl(1-ethoxyethenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • TRIBUTYL(1-ETHOXYVINYL)TIN. (n.d.). LookChem. Retrieved from [Link]

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The Synthesis of Aryl Vinyl Ethers via Palladium-Catalyzed Cross-Coupling of (1-Ethoxyvinyl)trimethylstannane with Aryl Triflates: An Application Note for Researchers in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Vinyl Ethers

Aryl vinyl ethers are valuable structural motifs in organic chemistry, serving as versatile intermediates in a multitude of synthetic transformations. Their utility is particularly pronounced in the pharmaceutical and materials science sectors. The vinyl ether moiety can act as a masked ketone, an enol ether for various cycloadditions, or a precursor for further functionalization.[1] In drug development, the incorporation of a vinyl ether group can influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity to biological targets.[2][3] The Stille cross-coupling reaction provides a powerful and reliable method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields.[4][5][6] This application note provides a detailed guide to a specific and highly useful variant of this reaction: the palladium-catalyzed coupling of (1-ethoxyvinyl)trimethylstannane with aryl triflates to furnish aryl vinyl ethers.

Mechanistic Insights: The Palladium Catalytic Cycle

The reaction proceeds via the well-established Stille coupling catalytic cycle.[4][5][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl triflate. This step involves the insertion of the palladium atom into the carbon-oxygen bond of the triflate, forming a Pd(II) intermediate. The triflate group (OTf) is an excellent leaving group, facilitating this initial activation.[5][7]

  • Transmetalation: The organostannane reagent, this compound, then reacts with the Pd(II) complex. The 1-ethoxyvinyl group is transferred from the tin atom to the palladium center, displacing the triflate group. This step is often the rate-determining step of the catalytic cycle.[4][8] The presence of ligands on the palladium catalyst plays a critical role in facilitating this exchange.

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl vinyl ether from the Pd(II) complex. This process forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

Stille_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)L_n-OTf Pd0->PdII_Ar Oxidative Addition PdII_Vinyl Ar-Pd(II)L_n-(CH=CHOEt) PdII_Ar->PdII_Vinyl Transmetalation Byproduct (CH_3)_3Sn-OTf PdII_Ar->Byproduct PdII_Vinyl->Pd0 Reductive Elimination Product Ar-CH=CHOEt PdII_Vinyl->Product PdII_Vinyl->Byproduct ArylOTf Ar-OTf ArylOTf->PdII_Ar Stannane (CH_3)_3Sn-CH=CHOEt Stannane->PdII_Vinyl

Caption: The catalytic cycle of the Stille coupling between an aryl triflate and this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl triflate with this compound. Optimization may be required for specific substrates.

Materials:

  • Aryl triflate (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, or DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl triflate (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reagent Addition: Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours). The choice of solvent and temperature can significantly impact the reaction rate and yield.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl vinyl ether.

Key Reaction Parameters and Optimization

The success of the Stille coupling is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended ConditionsRationale and Optimization Notes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ in combination with a phosphine ligand is also widely used and can be more active for challenging substrates.[9]
Ligand Triphenylphosphine (PPh₃), Tri(2-furyl)phosphinePPh₃ is a standard ligand. More electron-rich or sterically demanding ligands can sometimes improve reaction rates and yields, particularly for less reactive aryl triflates.[9]
Solvent Toluene, THF, DMF, DioxaneThe choice of solvent can influence the solubility of reagents and the reaction temperature. Toluene and THF are common choices. DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity.
Temperature 80-110 °CHigher temperatures generally lead to faster reaction rates. However, sensitive functional groups may require milder conditions.
Additives LiCl, Cu(I) saltsLithium chloride can accelerate the transmetalation step in some cases.[8] Copper(I) salts have been shown to have a synergistic effect, particularly with less reactive electrophiles.[10][11]

Substrate Scope and Limitations

A key advantage of the Stille coupling is its broad substrate scope.[5] This reaction is tolerant of a wide array of functional groups on the aryl triflate, including esters, ketones, amides, and nitriles.

Aryl Triflate SubstituentReactivityNotes
Electron-donating groups (e.g., -OMe, -Me) Good to ExcellentThese substrates generally react well.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂Me) Good to ExcellentElectron-withdrawing groups can sometimes enhance the rate of oxidative addition.
Ortho-substitution Moderate to GoodSteric hindrance from ortho-substituents can slow down the reaction rate, potentially requiring higher temperatures or more active catalyst systems.[12]
Heterocyclic triflates GoodPyridyl, quinolinyl, and other heterocyclic triflates are generally good coupling partners.

Limitations:

While versatile, the Stille reaction is not without its challenges. The primary limitation is the toxicity of organotin compounds.[4] Therefore, careful handling and appropriate waste disposal procedures are essential. Additionally, the removal of tin byproducts during workup can sometimes be challenging, although the use of a potassium fluoride wash is generally effective.

Applications in Drug Discovery and Development

The synthesis of aryl vinyl ethers via this methodology has found significant application in the construction of complex molecules with potential therapeutic value. The vinyl ether moiety can be a key pharmacophore or a versatile handle for further elaboration of a drug candidate.

Caption: Logical workflow from the core reaction to its application in drug discovery.

For instance, vinyl ethers are precursors to various heterocyclic systems that form the core of many pharmaceuticals.[2] The ability to introduce this functionality onto a complex aryl or heteroaryl scaffold in a late-stage synthesis is a powerful tool for medicinal chemists exploring structure-activity relationships.

Conclusion

The palladium-catalyzed cross-coupling of this compound with aryl triflates is a robust and highly effective method for the synthesis of aryl vinyl ethers. Its broad functional group tolerance, reliable performance, and the versatility of the resulting products make it an invaluable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and key reaction parameters, scientists can effectively apply this methodology to accelerate the discovery and development of new chemical entities.

References

  • van den Bossche, J., Shin, J., Shum, P., & Thompson, D. H. (2006). Design, synthesis and application of vinyl ether compounds for gene and drug delivery. Journal of Controlled Release, 116(2), e1-e3.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]

  • Saa, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678–685. [Link]

  • Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 109(18), 5478–5486. [Link]

  • Echavarren, A. M., & Stille, J. K. (1988). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 110(5), 1557–1565. [Link]

  • Casado, A. L., & Espinet, P. (2000). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 122(47), 11771–11782. [Link]

  • Wikipedia. (2024). Stille reaction. [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. [Link]

  • Simal, F., Wouters, J., & Tinant, B. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 2(3), 205-223. [Link]

  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1984). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 106(16), 4630–4632. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Gholampour, S., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. [Link]

  • Williams, R. M., et al. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Organic Syntheses. (2019). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 96, 342-361. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Myers, A. (n.d.). The Stille Reaction. [Link]

  • Johansson, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Scientific Reports, 8(1), 1699. [Link]

  • Cheboub, M., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12(8), 4567-4576. [Link]

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Application Notes and Protocols: (1-Ethoxyvinyl)trimethylstannane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective use of (1-ethoxyvinyl)trimethylstannane in chemical synthesis. We will delve into the mechanistic underpinnings, provide field-proven protocols, and address common challenges to ensure robust and reproducible outcomes.

Introduction: The Synthetic Utility of this compound

This compound is a versatile organostannane reagent primarily utilized as a synthetic equivalent of the acetyl anion (CH₃CO⁻). Its principal application is in the palladium-catalyzed Stille cross-coupling reaction, where it efficiently couples with organic electrophiles such as vinyl or aryl halides and triflates.[1][2] The resulting product, an ethoxy vinyl ether, can be readily hydrolyzed under mild acidic conditions to yield a methyl ketone, making this a powerful two-step strategy for acylation.[][4]

Organostannanes are valued in synthesis because they are generally stable to air and moisture and tolerate a wide variety of functional groups, allowing for their use in complex molecular architectures.[5][6] However, their use is tempered by the inherent toxicity of organotin compounds, necessitating careful handling and rigorous purification methods to remove tin byproducts.[5][7]

This guide will focus on the practical execution of the Stille reaction using this compound, providing the necessary insights to move from experimental design to successful product isolation.

Core Principles: The Stille Cross-Coupling Catalytic Cycle

The Stille reaction is a cornerstone of C-C bond formation in modern organic synthesis.[8] The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[5][9]

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[6]

  • Transmetalation : The organic group from the organostannane (R²) is transferred to the palladium center, displacing the halide or pseudohalide and forming a new Pd(II) complex containing both organic partners. This is often the rate-determining step of the cycle.[10][11]

  • Reductive Elimination : The two coupled organic groups (R¹-R²) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then enter a new cycle.[6][9]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate R¹-Pd(II)L₂-X pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate R¹-Pd(II)L₂-R² ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination prod R¹-R² (Coupled Product) transmetal->prod biprod X-Sn(CH₃)₃ (Tin Byproduct) transmetal->biprod react1 R¹-X (Aryl/Vinyl Halide) react1->ox_add react2 R²-Sn(CH₃)₃ (this compound) react2->transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Design and Parameter Optimization

The success of a Stille coupling hinges on the careful selection of several key parameters. The choices made here directly impact reaction rate, yield, and purity.

Reagent Quality and Handling
  • This compound : This reagent is sensitive. While more stable than many organometallics, it should be stored under an inert atmosphere (Argon or Nitrogen) and refrigerated to prevent degradation. It is classified as acutely toxic if swallowed and causes skin and eye irritation.[7][12] All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

  • Organic Electrophile (R¹-X) : The reactivity order for the halide leaving group is I > Br > Cl.[5] Triflates (OTf) are also excellent electrophiles and are often more reactive than bromides.[1] The substrate should be pure and free of impurities that could poison the catalyst.

  • Solvent : Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. Common choices include DMF, THF, toluene, and dioxane.[14] DMF is often used due to its high polarity, which can facilitate the transmetalation step.[15]

Catalyst and Ligand Selection

The choice of palladium source and associated ligands is paramount for an efficient reaction.

Catalyst/Pre-catalystCommon LigandsTypical Loading (mol%)Key Considerations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)1 - 5A common, reliable Pd(0) source. Can be used directly. Sensitive to air and heat.
Pd₂(dba)₃ Tris(dibenzylideneacetone)1 - 2.5An air-stable Pd(0) source. Requires the addition of a supporting ligand.
Pd(OAc)₂ / PdCl₂(PPh₃)₂ Palladium(II) sources2 - 5Pre-catalysts that are reduced in situ to the active Pd(0) species. Often more air-stable.
Triphenylphosphine (PPh₃) -2 - 8Often added with Pd(II) or Pd₂(dba)₃ sources to stabilize the Pd(0) species.
Triphenylarsine (AsPh₃) -2 - 8Can accelerate the rate-limiting transmetalation step in some systems.[10][11]
The Role of Additives

Additives are often employed to accelerate slow reactions or overcome specific substrate challenges.

  • Copper(I) Iodide (CuI) : CuI can significantly increase the reaction rate, sometimes by a factor of >10². It is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.[16]

  • Lithium Chloride (LiCl) : In polar aprotic solvents like DMF or NMP, LiCl can accelerate transmetalation by facilitating the displacement of ligands from the palladium center.[6][15]

  • Fluoride Sources (e.g., CsF, KF) : Fluoride ions can activate the organostannane, forming a hypervalent silicate species that is more reactive in the transmetalation step.

Detailed Experimental Protocol: Stille Coupling of an Aryl Triflate

This protocol describes a general procedure for the coupling of an aryl triflate with this compound.

Workflow prep 1. Preparation - Flame-dry glassware - Degas solvent reagents 2. Reagent Addition - Add Ar-OTf, Pd catalyst, LiCl - Add solvent via syringe prep->reagents purge 3. Inert Atmosphere - Purge flask with Argon reagents->purge stannane 4. Stannane Addition - Add this compound purge->stannane reaction 5. Reaction - Heat to 60-80 °C - Monitor by TLC/GC-MS stannane->reaction workup 6. Workup - Cool to RT - Aqueous KF wash reaction->workup extract 7. Extraction - Extract with Et₂O or EtOAc workup->extract purify 8. Purification - Column Chromatography extract->purify product 9. Product - Enol Ether purify->product

Caption: General experimental workflow for the Stille coupling reaction.

Materials and Reagents
ReagentM.W.Equiv.AmountMoles
Aryl Triflate-1.0-1.0 mmol
This compound234.911.2282 mg1.2 mmol
Pd(PPh₃)₄1155.560.0335 mg0.03 mmol
Lithium Chloride (LiCl)42.393.0127 mg3.0 mmol
Anhydrous, Degassed DMF--10 mL-
Step-by-Step Procedure
  • Preparation : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl triflate (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous lithium chloride (3.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Add anhydrous, degassed DMF (10 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Stannane Addition : Add this compound (1.2 mmol) dropwise via syringe.

  • Reaction : Heat the reaction mixture to 70 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1-2 hours. A precipitate of trimethyltin fluoride will form.

  • Filtration and Extraction : Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure ethoxy vinyl ether product.

Hydrolysis to Methyl Ketone (Optional)

The resulting enol ether can be easily converted to the corresponding methyl ketone.

  • Dissolve the purified enol ether in a mixture of THF and 1M HCl (e.g., a 4:1 ratio).

  • Stir the solution at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the methyl ketone, which can be further purified if necessary.[4]

Purification and Removal of Tin Byproducts

The primary drawback of Stille chemistry is the contamination of the product with toxic organotin byproducts (e.g., X-Sn(CH₃)₃).[6] Their removal is essential.

  • Potassium Fluoride (KF) Wash : This is the most common and effective method. Fluoride has a very high affinity for tin, forming insoluble tin fluorides that precipitate from organic solution and can be removed by filtration.[17]

  • DBU/Iodine Treatment : An alternative method involves adding 1,8-Diazabicycloundec-7-ene (DBU) followed by an iodine solution. This forms tin iodides which can be removed via chromatography.[17]

  • Specialized Chromatography : If byproducts persist, using a stationary phase treated with potassium carbonate (10% w/w K₂CO₃ in silica gel) can be highly effective at trapping residual tin compounds during column chromatography.[17][18]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality solvent/reagents; Reaction temperature too low.Use a fresh bottle of catalyst or a glovebox; Ensure solvents are anhydrous and degassed; Increase reaction temperature in 10 °C increments.
Homocoupling of Stannane Reaction conditions too harsh; Oxygen contamination.Lower the reaction temperature; Ensure the system is rigorously purged with inert gas.
Stannane Decomposition Protodestannylation (reaction with acidic protons).Use a non-protic solvent; Ensure all reagents and glassware are dry. Some vinylstannanes are prone to this on silica gel.[19]
Difficulty Removing Tin Incomplete precipitation during KF wash.Increase the stirring time of the KF wash (can be several hours); Use alternative methods like DBU/I₂ or K₂CO₃-treated silica.[17]

References

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. ACS Publications. Retrieved from [Link]

  • An efficient method for removing organotin impurities. (2020). Shandong Look Chemical. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF. (2006). ResearchGate. Retrieved from [Link]

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Journal of Organic Chemistry. Retrieved from [Link]

  • Rai, R., Aubrecht, K. B., & Collum, D. B. (1995). Palladium-catalyzed stille couplings of aryl-, vinyl-, and alkyltrichlorostannanes in aqueous solution. Sci-Hub. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of Organotin Compounds in Environmental Samples. (n.d.). J-Stage. Retrieved from [Link]

  • Krische, M. J. (n.d.). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. Retrieved from [Link]

  • A simple chromatographic technique for the purification of organic stannanes. (n.d.). ACS Publications. Retrieved from [Link]

  • Organotin chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. (2015). ResearchGate. Retrieved from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97%. (n.d.). Ottokemi. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stannane, tributyl(1-ethoxyethenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin. (n.d.). Cole-Parmer. Retrieved from [Link]

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Application Notes & Protocols: (1-Ethoxyvinyl)trimethylstannane in the Synthesis of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (1-Ethoxyvinyl)trimethylstannane

α,β-Unsaturated ketones, or enones, are fundamental building blocks in organic synthesis, serving as precursors for a vast array of complex molecules, including natural products and pharmaceuticals.[1][2] Their versatile reactivity, particularly in conjugate additions and cycloadditions, makes their efficient synthesis a topic of paramount importance. While numerous methods exist for their preparation, the Stille cross-coupling reaction offers a powerful and highly adaptable strategy.[3][4]

This compound emerges as a uniquely valuable reagent in this context. It functions as a synthetic equivalent of the acetyl anion or a vinyl ketone synthon. Its primary application is in the palladium-catalyzed Stille cross-coupling reaction, where it efficiently transfers the 1-ethoxyvinyl group to various organic electrophiles.[5][6] The resulting enol ether product is then readily hydrolyzed under mild acidic conditions to furnish the desired α,β-unsaturated ketone. This two-step sequence is characterized by its mild reaction conditions, broad functional group tolerance, and the stability of the organostannane reagent to air and moisture.[3][4][7]

This document provides a detailed guide for researchers on the application of this compound, focusing on the mechanistic underpinnings, detailed experimental protocols, and optimization strategies for the synthesis of α,β-unsaturated ketones via the Stille reaction.

The Core Synthesis Strategy: Stille Cross-Coupling

The cornerstone of this methodology is the Stille reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organostannane and an organic electrophile, typically an organic halide or triflate.[3][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium complex.[3][5][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst complex undergoes oxidative addition with the organic electrophile (R¹-X), forming a square planar Pd(II) intermediate.[6][7][9] The reactivity of the electrophile generally follows the trend I > OTf > Br >> Cl.[5][6]

  • Transmetalation : This is often the rate-determining step.[3] The organostannane, this compound, transfers its 1-ethoxyvinyl group to the Pd(II) complex, displacing the halide or triflate (X) to form a new Pd(II) intermediate. The non-transferable methyl groups on the tin atom ensure the selective transfer of the desired vinyl group.[5]

  • Reductive Elimination : The two organic groups (R¹ and the 1-ethoxyvinyl group) on the palladium center couple and are eliminated from the complex, forming the enol ether product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-(CH=CHOEt) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-CH=CHOEt (Enol Ether) pd_trans->product pd_trans->snx r1x R¹-X (Aryl/Vinyl Halide) r1x->pd_ox stannane (CH₃)₃Sn-CH=CHOEt stannane->pd_trans snx->stannane (CH₃)₃Sn-X caption Stille Catalytic Cycle for Enone Synthesis

Caption: Stille Catalytic Cycle for Enone Synthesis

Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).[3][5][9] All tin-containing waste must be quenched and disposed of according to institutional safety protocols.

General Protocol: Two-Step Synthesis of α,β-Unsaturated Ketones

This protocol outlines the Stille coupling followed by in-situ or separate workup hydrolysis of the enol ether.

Step A: Stille Coupling

  • Apparatus Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the organic electrophile (aryl/vinyl halide or triflate, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., LiCl, 3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., DMF, THF, or Toluene) via syringe. Stir the mixture until all solids are dissolved. Add this compound (1.1-1.5 equiv) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS. Reactions are generally complete within 2-24 hours.

Step B: Hydrolysis and Work-up

  • Cooling : Once the coupling is complete, cool the reaction mixture to room temperature.

  • Hydrolysis : Add an aqueous acid solution (e.g., 2M HCl, 10% oxalic acid, or silica gel) and stir vigorously for 1-4 hours at room temperature. This step hydrolyzes the intermediate enol ether to the ketone.

  • Extraction : Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing : Wash the combined organic layers sequentially with water and brine. To remove residual tin byproducts, a wash with a saturated aqueous KF solution can be employed, which precipitates insoluble tin fluorides that can be filtered off.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ketone.

Workflow arrow arrow start Start: Aryl/Vinyl-X + This compound step1 Step 1: Stille Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., DMF, Toluene) - Heat (60-100 °C) start->step1 intermediate Intermediate: Enol Ether (R-CH=CHOEt) step1->intermediate step2 Step 2: Hydrolysis - Aqueous Acid (e.g., HCl, Oxalic Acid) - Room Temperature intermediate->step2 workup Workup & Purification - Extraction - KF Wash (optional) - Chromatography step2->workup end Final Product: α,β-Unsaturated Ketone (R-COCH=CH₂) workup->end caption General Workflow for Enone Synthesis

Caption: General Workflow for Enone Synthesis

Specialized Protocol: One-Pot Hydrostannation/Stille Coupling

For syntheses starting from terminal alkynes and acid chlorides, a highly efficient one-pot procedure can be employed. This method avoids the isolation of the vinylstannane intermediate.[10]

  • Hydrostannation (In-situ Vinylstannane Formation) : In a flame-dried flask under an inert atmosphere, combine the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a tin hydride source (e.g., Bu₃SnH or in-situ generated Me₃SnH from Me₃SnF/PMHS) in an anhydrous solvent like THF.[10] Stir at room temperature until alkyne consumption is complete.

  • Stille Coupling : To the same flask, add the acid chloride (1.0 equiv), a second portion of the palladium catalyst if necessary, and heat the mixture to drive the Stille coupling.

  • Work-up and Purification : Upon completion, perform the work-up and purification as described in the general protocol (Section 3.1, Step B), noting that the hydrolysis step is not required as the ketone is formed directly.

Data and Parameter Optimization

The success of the Stille coupling is highly dependent on the choice of catalyst, ligands, additives, and solvent. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd(II) precursors like PdCl₂(PPh₃)₂ are reduced in situ to the active catalyst. Catalyst loading is typically 1-5 mol%.
Ligands PPh₃, P(t-Bu)₃, AsPh₃Triphenylphosphine (PPh₃) is standard. Electron-rich, bulky phosphines like P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps, especially for less reactive electrophiles like aryl chlorides.[11]
Additives LiCl, CuILiCl: Chloride ions are believed to accelerate the transmetalation step by breaking up tin aggregates and forming more reactive organostannate species. CuI: Copper(I) iodide can act as a co-catalyst, significantly accelerating the reaction, likely by participating in the transmetalation step.[12]
Solvent Toluene, THF, DMF, NMPThe choice of solvent can influence reaction rates. Polar aprotic solvents like DMF and NMP are often effective, but THF and toluene are also widely used and can simplify workup. The solvent must be anhydrous and degassed to prevent catalyst deactivation.
Temperature 50 - 110 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature depends on the reactivity of the specific electrophile.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Poorly reactive electrophile (e.g., aryl chloride); Insufficient temperature.Use a fresh batch of catalyst; Degas solvent thoroughly; Switch to a more active ligand (e.g., bulky phosphine); Increase reaction temperature or time; Add CuI as a co-catalyst.
Stannane Homocoupling Reaction conditions are too harsh; Catalyst decomposition.Lower the reaction temperature; Use a lower catalyst loading; Ensure a strictly inert atmosphere to prevent oxidative processes that can lead to homocoupling.[5][9]
Difficult Purification Residual tin byproducts.Perform a KF wash during workup to precipitate tin salts. Use silica gel treated with a small amount of triethylamine for chromatography if the product is base-sensitive.
Incomplete Hydrolysis Insufficient acid or reaction time; Sterically hindered enol ether.Increase the concentration of the acid or the duration of the hydrolysis step; Gentle heating may be required for stubborn substrates.

Conclusion

This compound is a robust and reliable reagent for the synthesis of α,β-unsaturated ketones via the palladium-catalyzed Stille cross-coupling reaction. Its stability, coupled with the mild conditions and high functional group tolerance of the reaction, makes it a superior choice for complex molecule synthesis in both academic and industrial settings. By carefully selecting the catalyst, ligands, and additives, and by following the detailed protocols provided, researchers can efficiently access a wide variety of enone structures, paving the way for further synthetic transformations.

References

  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • Stille Coupling | OpenOChem Learn. (n.d.).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI. Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. (2013). Chemical Communications. Retrieved from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Hays, D. S., Scholl, M., & Fu, G. C. (1996). Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 61(19), 6751–6752. Retrieved from [Link]

  • Hays, D. S., Scholl, M., & Fu, G. C. (1996). Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 61(19), 6751-6752. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Maleczka, R. E., Jr., & Terrell, L. R. (2005). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry, 690(24-25), 5898-5902. Retrieved from [Link]

  • Synthesis of alpha beta unsaturated ketones and related compounds. (2025). YouTube. Retrieved from [Link]

  • Synthesis-of-αβ-unsaturated-carbonyl-compounds-via-a-visible-light-promoted-organocatalytic-aerobic-oxidation.pdf. (n.d.). Retrieved from [Link]

  • Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. (2021). National Institutes of Health. Retrieved from [Link]

  • One-pot synthesis of α,β-unsaturated ketones through sequential alkyne dimerization/hydration reactions using the Hoveyda–Grubbs catalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Vinylation with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille reaction represents a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This guide focuses on a specific application: the palladium-catalyzed vinylation using (1-ethoxyvinyl)trimethylstannane. This reagent functions as a stable and effective vinylating agent, serving as a synthetic equivalent of an acetyl anion. The reaction demonstrates broad functional group tolerance and proceeds under relatively mild conditions, making it highly valuable in the synthesis of complex molecules.[1][2] The primary product, an enol ether, can be readily hydrolyzed under acidic conditions to yield the corresponding methyl ketone. A critical consideration, which will be addressed in detail, is the management and removal of highly toxic organotin byproducts.[1][3]

Introduction: A Robust Acetyl Anion Equivalent

In organic synthesis, the direct use of an acetyl anion (CH₃CO⁻) is synthetically challenging. This compound provides an elegant solution, acting as a stable precursor that effectively introduces an acetyl group onto a target molecule.[][5][6] The overall transformation occurs in two stages:

  • Stille Coupling: A palladium catalyst couples the (1-ethoxyvinyl) group from the stannane reagent with an organic electrophile (typically an aryl or vinyl halide/triflate) to form a stable 1-ethoxyvinyl ether.

  • Hydrolysis: The resulting enol ether is then hydrolyzed, usually in a one-pot sequence or during the aqueous work-up, to unmask the methyl ketone.

This two-step sequence allows for the synthesis of diverse methyl ketones, which are prevalent structural motifs in pharmaceuticals and natural products.[7][8]

The Catalytic Cycle: Mechanism and Rationale

The vinylation reaction proceeds via the established Stille catalytic cycle, which involves a Pd(0)/Pd(II) redox couple.[1][3][9] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a 16-electron square planar Pd(II) intermediate.[10][11] The reactivity of the electrophile typically follows the trend of bond dissociation energy: R-I > R-OTf > R-Br >> R-Cl.[3][10]

  • Transmetalation: This is often the rate-determining step.[3][12] The organostannane reagent transfers the 1-ethoxyvinyl group to the Pd(II) complex, displacing the halide or triflate (X) to form a new Pd(II) intermediate. The non-transferable methyl groups on the tin remain bound to it.

  • Reductive Elimination: The two organic groups (R¹ and the 1-ethoxyvinyl group) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][11]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂(X) pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L₂(R²) pd2_oxidative->pd2_trans Transmetalation byproduct X-Sn(CH₃)₃ pd2_oxidative->byproduct          pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product reagents R¹-X (Aryl/Vinyl Halide) reagents->pd2_oxidative stannane R²-Sn(CH₃)₃ (Stannane) stannane->pd2_trans stannane->byproduct          

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Guide to Reaction Components and Conditions

The success of the vinylation reaction depends on the careful selection of each component.

ComponentExamples & Key ConsiderationsRationale & Causality
Organostannane This compound or Tributyl(1-ethoxyvinyl)stannane.[5][6]The trimethylstannane is used, though tributylstannane analogues are more common and often more stable. The non-transferable groups (methyl or butyl) are crucial for selectivity. Organostannanes are air and moisture stable but highly toxic.[3][13]
Electrophile Aryl/Vinyl Iodides, Bromides, Triflates (OTf).[3][10]Reactivity order is I > Br ≈ OTf >> Cl. Iodides react fastest under the mildest conditions. Chlorides are generally unreactive unless specialized bulky, electron-rich ligands are used.[14][15]
Palladium Source Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃ Pd(II) Pre-catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(0) complexes are the active catalysts.[10] Pd(II) sources are often more air-stable and are reduced in situ to Pd(0) by ligands (like phosphines) or other reaction components. Catalyst loading is typically 1-5 mol%.
Ligands Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃), Tris(2-furyl)phosphine (TFP).Ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity. Electron-rich and sterically hindered ligands can accelerate oxidative addition and reductive elimination.[14]
Additives Cu(I) Iodide (CuI): Co-catalytic amounts. Lithium Chloride (LiCl): Stoichiometric amounts. Cesium Fluoride (CsF): Can accelerate transmetalation.[14]CuI is believed to act as a scavenger for free phosphine ligand, which can inhibit the reaction, thereby accelerating the rate-limiting transmetalation step.[14] LiCl helps to break up tin aggregates and facilitates the displacement of the X group from palladium. Fluoride ions can form hypervalent tin species that are more reactive in transmetalation.[2][14]
Solvent THF, Dioxane, DMF, Toluene, NMP.Aprotic polar solvents are generally preferred as they can solvate the palladium intermediates. The choice depends on the substrate solubility and the required reaction temperature.
Temperature Room Temperature to 110 °C.The required temperature depends on the reactivity of the electrophile. Aryl iodides may react at room temperature, while less reactive bromides or triflates often require heating.[14]

Detailed Experimental Protocol: General Procedure

Safety First: All manipulations involving organostannanes must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1][16]

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Allow the apparatus to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen). Maintain the inert atmosphere throughout the reaction.

Step 2: Reagent Assembly

  • To the cooled flask, add the organic electrophile (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol% or LiCl, 3.0 eq).

  • Add the anhydrous, degassed solvent (e.g., THF or Dioxane) via cannula or syringe to achieve a typical concentration of 0.1-0.5 M.

  • Stir the mixture for 5-10 minutes to ensure dissolution and mixing.

Step 3: Stannane Addition

  • Using a syringe, add this compound (typically 1.1-1.2 eq) dropwise to the stirred reaction mixture.

Step 4: Reaction Monitoring

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) using an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting electrophile is consumed.

Step 5: Hydrolysis to Methyl Ketone

  • Once the coupling is complete, cool the reaction to room temperature.

  • Add an aqueous acid solution (e.g., 2M HCl, 10% oxalic acid, or saturated aqueous NH₄Cl) and stir vigorously for 1-4 hours. This step hydrolyzes the intermediate enol ether to the final ketone product. Monitor this step by TLC to confirm the disappearance of the enol ether intermediate.

Experimental Workflow Diagram

graphdot cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-Dry Glassware & Establish Inert Atmosphere B 2. Add Electrophile, Catalyst, Additives & Solvent A->B C 3. Add this compound B->C D 4. Heat and Monitor (TLC, LC-MS) C->D E 5. Cool & Hydrolyze (Aqueous Acid) D->E F 6. Dilute with Organic Solvent & Transfer to Separatory Funnel E->F G 7. Aqueous KF Wash (x2-3) (Vigorous Shaking) F->G H 8. Filter through Celite® (Removes Bu₃SnF precipitate) G->H I 9. Wash with Brine, Dry (Na₂SO₄), & Concentrate H->I J 10. Purify via Flash Chromatography I->J K K J->K Final Product (Methyl Ketone)

Caption: General experimental workflow from setup to purified product.

Work-up and Purification: Managing Tin Byproducts

The removal of toxic tin residues is the most critical part of the post-reaction procedure.[9][13] Several methods can be employed, with the aqueous potassium fluoride (KF) wash being the most common.

Protocol for Fluoride Wash:

  • After the hydrolysis step, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[17][18]

  • Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous KF solution. Shake the funnel vigorously for at least one minute during each wash.[17][18]

  • A fine white precipitate of trimethyltin fluoride or tributyltin fluoride (R₃SnF) will form. This solid can sometimes create an emulsion or accumulate at the interface, trapping the product.[17]

  • To resolve this, filter the entire biphasic mixture through a pad of Celite®.[17][18]

  • Return the filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be further purified by standard flash column chromatography. Pre-treating the silica gel with 2-5% triethylamine in the eluent can further help in removing residual tin compounds.[9][17][18]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) oxidized).- Electrophile is too unreactive (e.g., an aryl chloride).- Insufficient temperature.- Use a fresh bottle of catalyst or a Pd(II) pre-catalyst.- Switch to a more reactive electrophile (bromide or iodide).- Use a more active ligand system (e.g., bulky, electron-rich phosphines).[15]- Increase reaction temperature.
Reaction Stalls - Ligand inhibition of transmetalation.- Add co-catalytic CuI to scavenge excess phosphine ligand.[14]
Stannane Homocoupling - Reaction of two stannane molecules with the Pd(II) complex.- Ensure slow, controlled addition of the organostannane.- Use a minimal excess of the stannane (1.05-1.1 eq).
Difficult Purification - Persistent tin byproducts in the final product.- Repeat the aqueous KF wash meticulously.- Perform chromatography on basic alumina or triethylamine-treated silica gel.[17]- For solid products, attempt recrystallization.[14]

References

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved January 12, 2026, from [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry. Retrieved January 12, 2026, from [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Verkade, J. G., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. Retrieved January 12, 2026, from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved January 12, 2026, from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97%. (n.d.). Ottokemi. Retrieved January 12, 2026, from [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]

  • Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. (2016). Chemical Communications. Retrieved January 12, 2026, from [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Tributyl(1-ethoxyvinyl)stannane. (n.d.). Synthonix. Retrieved January 12, 2026, from [Link]

  • Methyl α-trimethylsilylvinyl ketone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Reports Physical Science. Retrieved January 12, 2026, from [Link]

  • Preparation of 1-aryloxy-methyl ketones. (1983). Google Patents.

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Application Notes & Protocols: The Stille Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Palladium-Catalyzed Cross-Coupling of Organostannanes with Organic Electrophiles for Advanced Synthesis

Introduction and Scientific Context

While often discussed in the broader context of palladium-catalyzed cross-coupling reactions, it is crucial to distinguish between the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling , the focus of this guide, which employs organostannanes (organotin compounds).[1] The Stille reaction, first reported in the late 1970s by John K. Stille and his collaborators, is a powerful and versatile method for forming carbon-carbon bonds.[2][3] It involves the palladium-catalyzed reaction between an organostannane (R¹-SnR₃) and an organic halide or pseudohalide (R²-X) to form a new C-C bond (R¹-R²).[4][5]

This reaction has become a cornerstone in organic synthesis due to its remarkable tolerance for a wide array of functional groups, including amines, hydroxyls, esters, and even aldehydes.[3][6] The organostannane reagents are notable for their stability to air and moisture, which simplifies handling and storage compared to many other organometallic reagents.[7][8] These features have established the Stille coupling as an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[5][9][10] However, a significant consideration in any Stille protocol is the high toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the final product.[7][11]

This guide provides a detailed overview of the Stille coupling, from its underlying mechanism to practical, field-tested protocols suitable for professionals in research and drug development.

The Catalytic Cycle: Mechanism of the Stille Coupling

The mechanism of the Stille coupling is a well-studied catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The cycle is initiated by a coordinatively unsaturated Pd(0) species, which is the active catalyst.[6][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the organic electrophile (R²-X), forming a square planar Pd(II) intermediate.[6][8] This step is often the rate-limiting step of the cycle. The reactivity of the halide typically follows the trend I > Br > Cl.[2]

  • Transmetalation : The organostannane (R¹-SnR₃) then transfers its organic group (R¹) to the palladium center, displacing the halide. This forms a new Pd(II) intermediate with both organic partners (R¹ and R²) attached.[2][4] The exact mechanism of transmetalation can be complex and depends on the specific substrates and reaction conditions.[2]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_oxidative trans-R²-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition (R²-X) PdII_transmetal R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetal Transmetalation (R¹-SnR₃) PdII_transmetal->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) PdII_transmetal->R1R2 XSnR3 X-SnR₃ (Tin Byproduct) PdII_transmetal->XSnR3            dummy1 dummy2 dummy3 R2X R²-X (Organic Halide) R2X->PdII_oxidative R1SnR3 R¹-SnR₃ (Organostannane) R1SnR3->PdII_transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Core Components and Experimental Considerations

The success of a Stille coupling reaction depends on the careful selection of its core components.

ComponentKey Considerations & Insights
Palladium Catalyst The choice of palladium source is critical. Pd(0) complexes like Pd(PPh₃)₄ are commonly used directly.[13] Alternatively, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, as they are reduced in situ to the active Pd(0) species.[8] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
Ligands Phosphine ligands are essential for stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice.[11] More electron-rich and bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos, can significantly improve reaction rates and expand the substrate scope to include less reactive electrophiles like aryl chlorides.[14]
Organostannane (R¹-SnR₃) Organostannanes are air and moisture stable, a key advantage of this methodology.[7] They can be synthesized via the reaction of an organolithium or Grignard reagent with a trialkyltin halide.[2] The reactivity of the transferring group (R¹) follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl.[6] This predictable reactivity allows for selective transfer even when multiple organic groups are attached to the tin atom.
Organic Electrophile (R²-X) A wide range of sp²-hybridized electrophiles can be used, including vinyl and aryl halides or triflates.[8] The reactivity order is generally I > OTf > Br >> Cl.[2] Vinyl halides react with retention of stereochemistry.[2]
Solvent Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common choices include toluene, DMF, THF, and dioxane. The choice of solvent can influence reaction rates and solubility of the reagents.
Additives Additives can have a profound impact. Lithium chloride (LiCl) is often used in polar solvents like DMF to accelerate the transmetalation step.[7] Copper(I) iodide (CuI) can act as a co-catalyst, particularly for coupling reactions involving vinylstannanes or sterically hindered substrates.[14]

Applications in Drug Discovery and Natural Product Synthesis

The Stille coupling's tolerance for sensitive functional groups makes it exceptionally valuable in the pharmaceutical industry and the total synthesis of complex natural products.[9][14]

  • Drug Discovery: The reaction allows for the late-stage functionalization of complex molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15][16] This accelerates the drug discovery process by allowing chemists to modify intricate molecules without lengthy protection-deprotection sequences.[15] For example, it has been used to synthesize C2-substituted pyrrolo[2,1-c][2][13]benzodiazepines (PBDs), a class of compounds with significant cytotoxic profiles.[17]

  • Natural Product Synthesis: The Stille coupling has been instrumental in the total synthesis of numerous complex natural products.[3] Notable examples include the synthesis of Quadrigemine C and the ansamycin antibiotic (+)-mycotrienol, where the reaction was used to form key carbon-carbon bonds in the molecular architecture.[2] Its reliability and stereospecificity are critical for constructing intricate, polyfunctionalized molecules.[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for a Stille Biaryl Coupling

This protocol provides a general framework for coupling an aryl bromide with an aryl stannane.

Materials:

  • Aryl Bromide (1.0 eq)

  • Aryl Stannane (1.1 - 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, Degassed Toluene (to make a ~0.1 M solution)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Flask Preparation: Flame-dry or oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Stannane Addition: Add anhydrous, degassed toluene via syringe to dissolve the solids. Follow this by the addition of the aryl stannane (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Proceed with the work-up protocol outlined in Section 6 to remove solvent and tin byproducts. Purify the crude product by flash column chromatography on silica gel.

Stille_Workflow start Start prep 1. Prepare Flask (Flame-dry, inert atmosphere) start->prep add_solids 2. Add Aryl Halide & Pd Catalyst prep->add_solids purge 3. Purge with Inert Gas (3x) add_solids->purge add_liquids 4. Add Degassed Solvent & Organostannane purge->add_liquids react 5. Heat Reaction Mixture (e.g., 100 °C) add_liquids->react monitor 6. Monitor Progress (TLC/GC-MS) react->monitor workup 7. Cool & Perform Aqueous Work-up (KF wash to remove tin) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Stille coupling reaction.

Work-up and Purification: Managing Tin Byproducts

The removal of toxic tributyltin or trimethyltin halides is a critical and often challenging aspect of the Stille coupling.[7][18]

Standard Protocol for Tin Removal:

  • Solvent Removal: After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Dilution: Redissolve the crude residue in a solvent like ethyl acetate or diethyl ether.

  • Aqueous KF Wash: Transfer the organic solution to a separatory funnel and wash it thoroughly with a saturated aqueous solution of potassium fluoride (KF).[9][11] This step is crucial as fluoride ions react with the tin halide byproduct (e.g., Bu₃SnCl) to form a precipitate of Bu₃SnF, which is often insoluble in the organic layer and can be removed. Stirring the biphasic mixture vigorously for 1-2 hours may be necessary for complete precipitation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride.

  • Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Chromatography: Purify the resulting crude product using flash column chromatography. Eluting with a solvent system containing a small amount of triethylamine (~1-2%) can help prevent the streaking of any residual tin compounds on the silica gel.[7][18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Poor quality solvent or reagents.3. Unreactive electrophile (e.g., aryl chloride).1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Use freshly distilled/anhydrous and degassed solvents.3. Switch to a more active ligand (e.g., P(t-Bu)₃); increase reaction temperature; use a more reactive halide (Br or I).
Homocoupling of Stannane This is a common side reaction, especially at high temperatures or with excess stannane.[7]Use a strict 1:1.1 stoichiometry of electrophile to stannane. Lower the reaction temperature if possible. The addition of a radical scavenger may help.
Protodestannylation Presence of acidic protons or water, leading to the replacement of the tin group with hydrogen.Ensure rigorously anhydrous conditions. If the substrate contains acidic protons (e.g., -OH, -NH), they may need to be protected prior to the reaction.
Difficulty Removing Tin Incomplete precipitation with KF; byproduct is soluble in the chromatography eluent.Repeat the KF wash, ensuring vigorous stirring for an extended period. For chromatography, consider using basic alumina or a more polar eluent.[7]

References

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  • Gregson, S. J., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][2][13]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-5044. [Link]

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  • Dounay, A. B., et al. (2003). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 68(26), 10172–10175. [Link]

Sources

Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Use of (1-Ethoxyvinyl)trimethylstannane with Various Electrophiles

This compound is a highly valuable and versatile organometallic reagent in modern organic synthesis. As an air- and moisture-stable organostannane, it serves as a robust precursor for the introduction of a 1-ethoxyvinyl group, which can be readily hydrolyzed to an acetyl group.[1][2][3] This functionality makes it a synthetic equivalent of an acetyl anion, enabling the formation of methyl ketones from a variety of electrophilic partners.[2] Its primary utility is realized through the palladium-catalyzed Stille cross-coupling reaction, a powerful method for creating carbon-carbon bonds with high functional group tolerance and stereospecificity.[4][5] This guide provides an in-depth exploration of the reaction mechanisms, applications with diverse electrophiles, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

PART 1: Critical Safety Protocols for Handling Organotin Compounds

Trustworthiness & Expertise: Before any experimental work, it is imperative to understand the significant health risks associated with organotin compounds. These substances are highly toxic and require strict adherence to safety protocols to mitigate exposure.

Organotin compounds are toxic by all routes of exposure, including inhalation, ingestion, and dermal contact.[6] The toxicity is largely determined by the number and nature of the organic groups attached to the tin atom, with triorganotins (like the trimethyltin moiety in our reagent of interest, although the overall compound toxicity can vary) generally being the most toxic class.[7][8][9] They can affect the central nervous system, and chronic exposure can lead to severe health effects.[6][10]

Core Safety Directives:

  • Engineering Controls: All manipulations involving this compound and other organotin compounds must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).

  • Waste Disposal: Excess reagents and any waste containing organotin compounds must be collected in a clearly labeled, appropriate container and disposed of according to institutional hazardous waste guidelines.[6]

  • Spill & Emergency Procedures: In case of a spill, absorb the material with a spill pillow or other absorbent material, place it in a sealed container, and dispose of it as hazardous waste. For skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][10] In case of eye contact, flush with water for 15 minutes. Seek immediate medical attention for any significant exposure.[6]

PART 2: The Core Reaction — The Stille Cross-Coupling Mechanism

The synthetic power of this compound is primarily harnessed through the Stille cross-coupling reaction. This palladium-catalyzed process involves the reaction of an organostannane with an organic halide or pseudohalide (like a triflate) to form a new C-C bond.[1][11] The reaction is renowned for its tolerance of a wide array of functional groups, including esters, amides, ketones, and hydroxyl groups, making it a cornerstone in the synthesis of complex molecules and natural products.[4][12]

The catalytic cycle, which has been studied extensively, proceeds through three fundamental steps:[1][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the R¹-X bond to form a Pd(II) complex.[13]

  • Transmetalation: The organostannane reagent transfers its vinyl group to the palladium center, displacing the halide or triflate (X) and forming a new Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

  • Reductive Elimination: The two organic groups (R¹ and the ethoxyvinyl group) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-C(OEt)=CH₂) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][13]

Stille_Mechanism Figure 1: Catalytic Cycle of the Stille Cross-Coupling cluster_cycle Figure 1: Catalytic Cycle of the Stille Cross-Coupling cluster_outputs pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans:s->pd0:e product R¹-R² pd2_trans->product Reductive Elimination product->pd0 electrophile R¹-X (Electrophile) electrophile->pd2_ox stannane R²-SnR₃ (Stannane) stannane->pd2_trans tin_waste X-SnR₃

Caption: Figure 1: Catalytic Cycle of the Stille Cross-Coupling

PART 3: Applications with Various Electrophiles & Protocols

This compound is a versatile coupling partner for a range of sp²-hybridized electrophiles. The choice of catalyst, ligands, and additives can be crucial for achieving high yields.

Section 3.1: Coupling with Aryl and Vinyl Triflates/Halides

This is the most common application, leading to the formation of aryl and vinyl ethoxyvinyl ethers.[14] These products are valuable intermediates that can be hydrolyzed under acidic conditions to yield the corresponding methyl ketones.[2] This two-step sequence effectively achieves the acylation of aryl and vinyl systems.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. Pd(0) is the active catalytic species.[12]

  • Solvent: Aprotic polar solvents like DMF or THF are often employed to facilitate the dissolution of reagents and stabilize charged intermediates in the catalytic cycle.[13]

  • Additives: Lithium chloride (LiCl) is frequently added to accelerate the transmetalation step, particularly with vinyl triflates. It is thought to facilitate the displacement of the triflate group from the palladium center.[14] Copper(I) salts can also have a synergistic effect, increasing reaction rates.[15]

Electrophile TypeCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
Vinyl TriflatePd(PPh₃)₄ (3%)LiCl (3 eq)THF6575-95[14]
Aryl IodidePdCl₂(PPh₃)₂ (2%)NoneToluene10080-92[11]
Aryl BromidePd₂(dba)₃ (1.5%)P(t-Bu)₃, CsFNMPRTHigh[16]
Aryl ChloridePd₂(dba)₃ (1.5%)Bulky phosphineToluene100Moderate[5]

Table 1: Representative Conditions for Stille Coupling with this compound.

Protocol 1: General Procedure for Stille Coupling with an Aryl Halide

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[12]

  • Solvent Addition: Add anhydrous toluene (to make an approx. 0.1 M solution) via syringe. Stir the mixture for 5-10 minutes.

  • Reagent Addition: Add this compound (1.1 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This step precipitates the tin byproducts as insoluble trimethyltin fluoride, which can be removed by filtration.[13]

    • Filter the mixture through a pad of Celite, washing the pad with diethyl ether.

    • Wash the combined organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl ethoxyvinyl ether.

Section 3.2: Acylation via Coupling with Acid Chlorides

A highly efficient method for synthesizing ketones involves the palladium-catalyzed coupling of acid chlorides with organostannanes.[11] Using this compound in this reaction provides direct access to α-ethoxy enones, which are versatile synthetic intermediates.[]

Mechanism Insight: The catalytic cycle is similar to the standard Stille coupling. The oxidative addition of the Pd(0) catalyst to the acyl chloride is typically very fast. The subsequent transmetalation and reductive elimination steps yield the enone product.

Protocol 2: Synthesis of an α-Ethoxy Enone via Acylation

Materials:

  • Acid chloride (1.0 equiv)

  • This compound (1.05 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In an inert atmosphere glovebox or using Schlenk technique, add PdCl₂(PPh₃)₂ (2 mol%) to an oven-dried flask.

  • Reagent Addition: Add anhydrous THF, followed by the acid chloride (1.0 equiv). Stir to dissolve.

  • Stannane Addition: Add this compound (1.05 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1 (KF wash is also effective here) to isolate the target α-ethoxy enone.

Section 3.3: Coupling with Allylic and Vinylic Electrophiles

The scope of the Stille reaction with this compound extends to more specialized electrophiles like allylic acetates and vinyl epoxides.[18][19] These reactions provide access to more complex molecular architectures.

  • Allylic Acetates: Palladium-catalyzed coupling with allylic acetates proceeds via a π-allyl palladium intermediate, yielding 1-ethoxy-1,4-dienes.[18]

  • Vinyl Epoxides: The reaction with vinyl epoxides, also catalyzed by palladium, results in a ring-opening coupling to afford γ-hydroxy-α,β-unsaturated ethoxyvinyl ethers.[19][20] These reactions showcase the versatility of palladium catalysis in controlling reactivity and selectivity.

Caption: Figure 2: General Experimental Workflow

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  • The Organic Chemistry Tutor. (2024, February 25). Reactions of Aldehydes and Ketones [Overview] [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Stille Reactions with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Stille cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Stille reactions involving (1-ethoxyvinyl)trimethylstannane. As a versatile reagent for the introduction of a masked acetyl group, its successful application is crucial for the synthesis of many complex molecules.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding Stille reactions with this compound.

Q1: My Stille reaction is not working at all. What are the first things I should check?

A1: When facing a complete reaction failure, it's essential to revisit the fundamentals. The most critical factors are the quality of your reagents and the reaction setup.[2] Start by ensuring that your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[3][4] Verify the integrity of your palladium source; Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and should be stored under an inert atmosphere.[4] Also, confirm the purity of your this compound, as it can degrade over time.

Q2: I'm observing a significant amount of homocoupled product from my organostannane. What causes this and how can I minimize it?

A2: Homocoupling is a common side reaction in Stille couplings and is often promoted by the presence of oxygen.[2][5][6][7] To mitigate this, ensure your reaction is conducted under strictly anaerobic conditions. Optimizing the stoichiometry of your reactants can also be beneficial. In some instances, the addition of a copper(I) co-catalyst has been shown to suppress this unwanted side reaction.[2][8]

Q3: Is this compound stable? How should I handle and store it?

A3: While organostannanes are generally more stable to air and moisture than many other organometallic reagents, this compound can be sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.[6][7][9][10] It is advisable to use freshly opened or recently purified reagent for best results.

Q4: After the reaction, I'm having trouble removing the tin byproducts. What is the best workup procedure?

A4: The removal of tin byproducts is a well-known challenge in Stille couplings.[6][7][11] A common and effective method is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF).[2][7] This leads to the precipitation of tributyltin fluoride, which can then be removed by filtration through a pad of Celite®.[2]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their underlying causes, and actionable solutions.

Symptom 1: Low to No Product Formation

If you are observing very low conversion of your starting materials, consider the following potential causes and solutions.

The heart of the Stille reaction is the palladium catalyst. If it is not in its active Pd(0) state, the catalytic cycle cannot initiate.[3][12]

  • Diagnosis:

    • Has the Pd(0) catalyst (e.g., Pd(PPh₃)₄) been properly stored under an inert atmosphere?

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), are the conditions suitable for its in-situ reduction to Pd(0)?

  • Solutions:

    • Use a freshly opened bottle of the palladium catalyst.

    • Consider a brief pre-activation step if using a Pd(II) source, for example, by adding a reducing agent.

    • Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the active Pd(0) species.[3]

The purity and reactivity of your organostannane are critical for the transmetalation step.

  • Diagnosis:

    • How old is the reagent? Has it been stored correctly?

    • Does the ¹H NMR spectrum of the stannane show any impurities or degradation products?

  • Solutions:

    • Purify the this compound by distillation before use.

    • Purchase fresh reagent from a reputable supplier.

The choice of ligand can significantly impact the rate of the reaction. Electron-rich and sterically hindered ligands generally accelerate the coupling.[8]

  • Diagnosis:

    • Are you using a standard ligand like triphenylphosphine (PPh₃)? While common, it may not be optimal for all substrates.

  • Solutions:

    • Screen a variety of phosphine ligands. Consider ligands such as tri(2-furyl)phosphine (TFP) or triphenylarsine, which have been shown to accelerate the reaction.[12]

    • For challenging couplings, bulky, electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) may be beneficial.[13]

Experimental Protocols

Protocol 1: Standard Stille Coupling of an Aryl Bromide with this compound
  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

  • Add this compound (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1 hour.

  • Filter the mixture through Celite®, washing with an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5][7]

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate trans-R¹Pd(II)XL₂ OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-SnR₃) PdII_intermediate->Transmetalation PdII_coupled cis-R¹Pd(II)R²L₂ Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 R¹-R² (Product) caption Stille Catalytic Cycle Diagram

Caption: A simplified representation of the Stille catalytic cycle.

Troubleshooting Workflow for Low Yield

When faced with low yields, a systematic approach to troubleshooting is crucial.

Troubleshooting_Workflow start Low Yield Observed check_reagents Reagent Quality Check Catalyst Stannane Solvent start->check_reagents check_conditions Reaction Conditions Check Inert Atmosphere Temperature Time start->check_conditions optimize_catalyst Optimize Catalyst System Ligand Screening Additives (CuI, LiCl) check_reagents->optimize_catalyst check_conditions->optimize_catalyst re_run Re-run Experiment optimize_catalyst->re_run caption Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting low-yield Stille reactions.

The Role of Additives

In some cases, the addition of certain salts can significantly improve the reaction rate and yield.

AdditiveProposed RoleTypical Concentration
Lithium Chloride (LiCl) Accelerates transmetalation by increasing solvent polarity and potentially forming more reactive organostannane species.[12][14][15]1-3 equivalents
Copper(I) Iodide (CuI) Can act as a co-catalyst, potentially scavenging free ligands that inhibit the reaction and suppressing homocoupling.[2][8]10-20 mol%
Cesium Fluoride (CsF) Can activate the organostannane by forming a hypervalent tin species, which is believed to undergo transmetalation more rapidly.[8]Stoichiometric amounts

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2024, October 25). In YouTube. Retrieved from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved from [Link]

  • Stille reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • Stille Coupling - YouTube. (2020, July 18). In YouTube. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]

  • Org. Synth. 2011, 88, 197. (n.d.). Retrieved from [Link]

  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. (n.d.). Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Stille Couplings Catalytic in Tin: A “Sn−F” Approach - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.). Retrieved from [Link]

  • TRIBUTYL(1-ETHOXYVINYL)TIN - LookChem. (n.d.). Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India - Otto Chemie Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.). Retrieved from [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Palladium‐Catalyzed Coupling Reactions of (α‐Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. - Sci-Hub. (n.d.). Retrieved from [Link]

  • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation - MDPI. (n.d.). Retrieved from [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes -..:: DESWATER ::.. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (1-Ethoxyvinyl)trimethylstannane Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Stille coupling reactions involving (1-ethoxyvinyl)trimethylstannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile reagent. Here, we move beyond standard protocols to address the specific challenges and nuances you may encounter, ensuring your experiments are both successful and efficient.

Introduction to this compound in Stille Couplings

This compound serves as a synthetic equivalent of an acetyl anion, making it a valuable reagent for the introduction of an acetyl group following acidic hydrolysis of the initially formed enol ether.[1][2] The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate, offers a powerful method for carbon-carbon bond formation with excellent functional group tolerance.[3][4] However, optimizing these couplings to achieve high yields and purity requires a nuanced understanding of the reaction parameters and potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Stille couplings with this compound in a practical question-and-answer format.

Q1: My Stille coupling with this compound is giving low to no yield. What are the likely causes?

A1: Low or no conversion in a Stille coupling can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its deactivation is a common culprit.

    • Oxidation: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. The use of freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen is highly recommended.

    • Improper Pre-catalyst Reduction: If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species.

  • Ligand Choice: The nature of the phosphine ligand is critical.

    • Steric Hindrance and Electron Density: For many substrates, particularly less reactive aryl chlorides, sterically hindered and electron-rich ligands such as tri-tert-butylphosphine or biarylphosphines (e.g., XPhos) can significantly improve reaction rates and yields.[5]

    • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture.

  • Substrate Reactivity: The reactivity of the electrophile follows the general trend: I > OTf > Br >> Cl.[6] For less reactive electrophiles like aryl chlorides, more forcing conditions (higher temperatures, more active catalyst systems) may be necessary.[7]

  • Reagent Quality:

    • This compound Stability: While generally stable, prolonged storage can lead to degradation. It is advisable to use freshly acquired or properly stored reagent.

    • Solvent Purity: Anhydrous solvents are essential to prevent unwanted side reactions.

Q2: I'm observing significant amounts of homocoupled product from my this compound. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[8] Several strategies can be employed to suppress this pathway:

  • Reaction Temperature: Higher temperatures can sometimes promote homocoupling.[9] If possible, try running the reaction at a lower temperature for a longer duration.

  • Catalyst and Ligand Concentration: The ratio of palladium to ligand can influence the prevalence of side reactions. A 1:2 ratio of Pd to a monodentate phosphine ligand is often a good starting point.[5]

  • Additives: The addition of certain reagents can suppress homocoupling. For instance, the presence of a copper(I) co-catalyst can sometimes favor the desired cross-coupling pathway.[6]

Q3: During the work-up, I'm struggling to remove the tin byproducts. What are the most effective methods?

A3: The removal of toxic organotin byproducts is a critical and often challenging aspect of Stille couplings.[10][11]

  • Aqueous Potassium Fluoride (KF) Wash: This is the most common and often effective method.[12] Tributyltin or trimethyltin halides react with KF to form insoluble trialkyltin fluoride, which can be removed by filtration.

    • Procedure: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. Vigorous stirring for at least an hour is recommended to ensure complete precipitation.[10] The resulting solid can be removed by filtration through Celite®.[13]

  • Chromatography on Triethylamine-Treated Silica Gel: For products where KF treatment is problematic (e.g., emulsion formation or product co-precipitation), flash chromatography on silica gel treated with 2-5% triethylamine in the eluent can be very effective at retaining the acidic tin byproducts.[12][13]

  • Other Methods:

    • DBU/I₂ Treatment: This method can be used to convert unreacted organostannane and hexaalkyldistannane to the corresponding iodide, which can then be more easily removed.[11]

    • Partitioning: For some products, partitioning between hexane and a polar solvent like acetonitrile can effectively separate the nonpolar tin byproducts.[14]

Q4: The enol ether product from the coupling is hydrolyzing to the ketone before I can isolate it. How can I prevent this premature hydrolysis?

A4: The enol ether product is sensitive to acidic conditions.[15]

  • Aqueous Work-up: Avoid acidic washes during the work-up. Use neutral or slightly basic conditions (e.g., saturated aqueous sodium bicarbonate).

  • Chromatography: Standard silica gel can be acidic enough to cause hydrolysis. As mentioned previously, using silica gel treated with triethylamine or switching to a more neutral stationary phase like alumina can prevent this.[8]

  • Prompt Isolation: Minimize the time the crude product is exposed to ambient conditions before purification.

Optimizing Reaction Conditions: A Tabulated Guide

The following tables provide a starting point for optimizing your Stille coupling with this compound.

Parameter Recommendation Rationale & Causality Citation(s)
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often used with an external phosphine ligand, allowing for greater flexibility in tuning reactivity.[6]
Ligand PPh₃, P(t-Bu)₃, XPhosPPh₃ is a standard ligand. For less reactive electrophiles, electron-rich and bulky ligands like P(t-Bu)₃ or XPhos can accelerate the oxidative addition and reductive elimination steps.[5][7]
Solvent Toluene, Dioxane, THF, DMFThe choice of solvent can influence reaction rates and solubility. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may require higher temperatures for less reactive partners.[5][16]
Temperature 80-110 °CHigher temperatures are often required, especially for less reactive electrophiles like aryl bromides and chlorides. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[7]
Additives CuI, LiCl, CsFCuI can act as a co-catalyst, potentially accelerating the transmetalation step. LiCl can help to break up tin aggregates and facilitate transmetalation. CsF can activate the organostannane by forming a hypervalent tin species.[1][6]

Experimental Protocols

General Procedure for Stille Coupling of an Aryl Halide with this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe. Then, add this compound (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of KF and stir vigorously for at least 1 hour.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel treated with 2-5% triethylamine to obtain the desired enol ether.

Hydrolysis of the Enol Ether to the Ketone
  • Acidic Treatment: Dissolve the purified enol ether in a suitable solvent (e.g., THF, acetone).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl, oxalic acid).

  • Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Work-up: Neutralize the reaction with a mild base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ketone by standard methods if necessary.

Visualizing the Process

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 cis-[R-Pd(II)(X)L2] cis-[R-Pd(II)(X)L2] Pd(0)L2->cis-[R-Pd(II)(X)L2] Oxidative Addition Oxidative Addition Oxidative Addition R-X R-X trans-[R-Pd(II)(X)L2] trans-[R-Pd(II)(X)L2] cis-[R-Pd(II)(X)L2]->trans-[R-Pd(II)(X)L2] Isomerization Isomerization Isomerization trans-[R-Pd(II)(R')L2] trans-[R-Pd(II)(R')L2] trans-[R-Pd(II)(X)L2]->trans-[R-Pd(II)(R')L2] Transmetalation Transmetalation Transmetalation R'-SnMe3 (1-Ethoxyvinyl)SnMe3 trans-[R-Pd(II)(R')L2]->Pd(0)L2 Reductive Elimination R-R' Coupled Product trans-[R-Pd(II)(R')L2]->R-R' Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Stille coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst and Ligand (Activity, Loading, Ratio) start->check_catalyst check_reagents Verify Reagent Quality (Stannane, Electrophile, Solvent) check_catalyst->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_reagents->optimize_conditions homocoupling Significant Homocoupling? optimize_conditions->homocoupling lower_temp Lower Temperature homocoupling->lower_temp Yes workup_issues Work-up/Purification Problems? homocoupling->workup_issues No adjust_pd_ligand Adjust Pd/Ligand Ratio lower_temp->adjust_pd_ligand adjust_pd_ligand->workup_issues tin_removal Implement Effective Tin Removal (KF Wash, Chromatography) workup_issues->tin_removal Yes success Successful Coupling workup_issues->success No hydrolysis Prevent Premature Hydrolysis (Basic Work-up, Neutral Alumina) tin_removal->hydrolysis hydrolysis->success

Caption: A logical workflow for troubleshooting common issues.

References

  • Stille Coupling. (n.d.). In NROChemistry. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Stille reaction. (n.d.). In Grokipedia. Retrieved from [Link]

  • Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved from [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stille Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. Retrieved from [Link]

  • Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. Retrieved from [Link]

  • Maleczka, R. E., et al. (2006). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry, 691(6), 1462–1465. Retrieved from [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(26), 4173–4176. Retrieved from [Link]

  • Widen, J. C., & Toste, F. D. (2010). Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether. Beilstein Journal of Organic Chemistry, 6, 105. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Angewandte Chemie International Edition, 46(29), 5553–5556. Retrieved from [Link]

  • Welin, E. (2013, May 29). Mechanistic Insights into Cross Coupling Reactions. Macmillan Group Meeting. Retrieved from [Link]

  • Drug Hunter Team. (2019, October 8). Pd-Couplings Cheat Sheet. Drug Hunter. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. (n.d.). MDPI. Retrieved from [Link]

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Common side products in reactions with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1-Ethoxyvinyl)trimethylstannane. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. As a stable and effective acetyl anion equivalent, this compound is a key component in Stille cross-coupling reactions for the synthesis of enol ethers, which can be subsequently hydrolyzed to form methyl ketones.[1] However, like many organostannanes, its reactivity profile can lead to specific side products and experimental challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during its use.

Frequently Asked Questions & Troubleshooting Guide
Issue 1: My Stille coupling reaction is producing a significant amount of 1,4-diethoxy-1,3-butadiene. What is causing this homocoupling and how can I prevent it?

Answer:

The formation of a dimer, in this case, 1,4-diethoxy-1,3-butadiene, is a classic side product in Stille reactions known as homocoupling .[2] This occurs when two molecules of the organostannane reagent couple with each other instead of with the desired electrophile. This side reaction is highly detrimental as it consumes your stannane, disrupts stoichiometry, and complicates purification.[3]

Causality: The mechanism of homocoupling is generally believed to proceed via two primary pathways:

  • Reaction with the Pd(II) precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), two equivalents of the organostannane can transmetalate with the Pd(II) center, which then undergoes reductive elimination to yield the dimer.[3][4]

  • Radical Process: The active Pd(0) catalyst can engage in a radical process with the organostannane, also leading to the dimer.[4]

Troubleshooting & Optimization Protocol:

  • Choice of Catalyst and Ligands:

    • Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly where possible. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) at the start of the reaction.

    • Employ sterically hindered, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting transmetalation and the subsequent reductive elimination of the desired product, kinetically disfavoring the homocoupling pathway.[5]

  • Reaction Conditions:

    • Temperature Control: Avoid excessively high temperatures, which can promote homocoupling. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

    • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing the probability of two stannane molecules reacting at the catalyst center.

  • Additives to Suppress Homocoupling:

    • Copper(I) Iodide (CuI): The addition of a copper(I) co-catalyst is a widely adopted strategy. CuI is believed to act as a scavenger for free phosphine ligands in solution, which can inhibit the desired reaction.[5] More importantly, it can facilitate a more efficient transmetalation step, which outcompetes the homocoupling side reaction.[5]

Homocoupling_Pathway Pd_L2 Pd(0)L₂ Intermediate R¹-Pd(L₂)-SnMe₃ Pd_L2->Intermediate Oxidative Addition Stannane1 R¹-SnMe₃ This compound Stannane2 R¹-SnMe₃ Dimer_Complex R¹-Pd(L₂)-R¹ Stannane2->Dimer_Complex Intermediate->Dimer_Complex Transmetalation Dimer_Complex->Pd_L2 Catalyst Regeneration Dimer R¹-R¹ (Homocoupled Product) Dimer_Complex->Dimer Reductive Elimination

Caption: Potential pathway for organostannane homocoupling.

Issue 2: My starting electrophile is consumed, but I'm seeing low yields of the desired product and detecting acetaldehyde or ethyl vinyl ether. What is happening?

Answer:

This issue points towards two interconnected side reactions: protodestannylation of your starting material and/or hydrolysis of the enol ether product.

  • Protodestannylation: This is the cleavage of the carbon-tin bond by an acidic proton, replacing the trimethylstannyl group with a hydrogen atom.[3] In your case, this compound would revert to ethyl vinyl ether. This side reaction is a common cause of low yields as it irreversibly consumes the nucleophilic partner.[3][6] The source of acidic protons can be adventitious water, acidic impurities in solvents or reagents, or the generation of HCl from certain acid chloride electrophiles.[6]

  • Product Hydrolysis: The desired product of the coupling is an enol ether. Enol ethers are sensitive to acidic conditions and can be readily hydrolyzed to the corresponding ketone (in this case, a methyl ketone).[7] If your workup or reaction medium is even mildly acidic, you may be cleaving your product. The resulting acetaldehyde is a byproduct of the hydrolysis of the unreacted ethyl vinyl ether formed from protodestannylation.

Troubleshooting & Optimization Protocol:

  • Rigorous Anhydrous Conditions:

    • Ensure all glassware is flame-dried or oven-dried.

    • Use freshly distilled, anhydrous, and degassed solvents. Common solvents like DMF and dioxane are hygroscopic and should be handled accordingly.

    • Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Control of Acidity:

    • If using an acid chloride electrophile, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any generated HCl.[6]

    • Ensure any additives, such as LiCl, are thoroughly dried before use.

    • For the workup, use a mild basic or neutral wash (e.g., saturated aq. NaHCO₃) before extraction to prevent acid-catalyzed hydrolysis of the enol ether product.

  • Confirmation of Protodestannylation: To confirm this side reaction, you can analyze an aliquot of the reaction mixture by GC-MS or ¹H NMR, looking for the characteristic signals of ethyl vinyl ether.

Side_Reactions Stannane This compound Protodestannylation Protodestannylation Stannane->Protodestannylation Stille Stille Coupling (Desired Reaction) Stannane->Stille H_Source H⁺ Source (e.g., H₂O, HCl) H_Source->Protodestannylation Hydrolysis Hydrolysis (H₃O⁺) H_Source->Hydrolysis Vinyl_Ether Ethyl Vinyl Ether (Side Product) Protodestannylation->Vinyl_Ether Enol_Ether Enol Ether Product Stille->Enol_Ether Enol_Ether->Hydrolysis Ketone Methyl Ketone (Desired Final Product) Hydrolysis->Ketone

Caption: Competing protodestannylation and desired Stille coupling pathways.

Issue 3: The reaction is extremely slow or stalls completely. Is there an issue with my this compound?

Answer:

While reagent decomposition is possible (see Issue 2), a more likely cause for sluggish reactions with this specific reagent is steric hindrance . 1-substituted vinylstannanes, like this compound, are known to be challenging substrates for Stille coupling, likely due to steric crowding around the tin-bearing carbon, which can slow down the rate-limiting transmetalation step.[4][5]

Troubleshooting & Optimization Protocol:

  • Additives to Accelerate Transmetalation:

    • Lithium Chloride (LiCl): This is a crucial additive for couplings involving vinylstannanes. LiCl is believed to accelerate transmetalation by several mechanisms: it can displace ligands on the palladium center, making it more receptive to the stannane, and it increases the polarity of the solvent, which facilitates the process.[4][8][9] Typically, 3-6 equivalents are used.

    • Copper(I) Salts (CuI, CuCl): As mentioned previously, copper salts can significantly accelerate the reaction rate, often synergistically with LiCl.[5][10]

  • Ligand Choice:

    • While bulky ligands can prevent homocoupling, an excessively bulky ligand might exacerbate the steric issue with a 1-substituted stannane. A balance must be struck. Triphenylarsine (AsPh₃) has been used successfully in combination with CuI for sterically demanding couplings.[5]

  • Solvent:

    • Highly polar, aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can promote the key transmetalation step.[2][5]

ProblemProbable Cause(s)Recommended Solutions
High levels of homocoupled dimer Reaction with Pd(II) precatalyst; High temperature; High stannane concentration.Use a Pd(0) catalyst; Add CuI as a co-catalyst; Run at the lowest effective temperature; Consider slow addition of the stannane.[3][4][5]
Low yield, presence of ethyl vinyl ether Protodestannylation: Presence of acidic protons (water, acidic impurities).Use rigorously dried and degassed solvents/reagents; Run under inert atmosphere; Add a non-nucleophilic base if acidic byproducts are expected.[3][6]
Product decomposes during workup Hydrolysis of enol ether: Acidic workup conditions.Use a neutral or mild basic wash (e.g., aq. NaHCO₃) during extraction.[7]
Reaction is sluggish or stalls Steric Hindrance: Slow transmetalation due to 1-substitution on the vinylstannane.Add LiCl (3-6 equiv.); Add CuI (1-2 equiv.); Use a highly polar aprotic solvent (DMF, DMSO); Optimize ligand choice.[4][5][8]
Difficulty removing tin byproducts High polarity and low volatility of tin salts (e.g., Me₃SnCl).Workup: Quench with aqueous KF to precipitate tin fluorides; Purification: Filter through silica gel treated with triethylamine.[2][11]
Validated Experimental Protocol
Stille Coupling of an Aryl Bromide with this compound

This protocol incorporates best practices to minimize side reactions and address the specific challenges of using a 1-substituted vinylstannane.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Triphenylarsine (AsPh₃) (0.06 mmol, 6 mol%)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous Lithium Chloride (LiCl) (3.0 mmol, 3.0 equiv)

  • Anhydrous, Degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Preparation: To a flame-dried round-bottom flask, add the aryl bromide, Pd₂(dba)₃, AsPh₃, CuI, and anhydrous LiCl.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed DMF via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.

  • Reagent Addition: Add the this compound dropwise via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and monitor by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of trimethyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with the extraction solvent.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: The catalytic cycle for the Stille cross-coupling reaction.

References
  • Stille reaction - Wikipedia . Wikipedia.

  • Side reactions in Stille polymerization of organotin compounds - Benchchem . BenchChem.

  • Stille Coupling | NROChemistry . NROChemistry.

  • Stille Cross-Coupling - J&K Scientific LLC . J&K Scientific.

  • Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts.

  • Stille coupling reactions with organostannanes | Download Table - ResearchGate . ResearchGate.

  • Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes . ACS Publications.

  • TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 - ChemicalBook . ChemicalBook.

  • The Stille Reaction - Myers - Harvard University . Harvard University.

  • Palladium-catalyzed stille couplings of aryl-, vinyl-, and alkyltrichlorostannanes in aqueous solution | Semantic Scholar . Semantic Scholar.

  • Tributyl(1-ethoxyvinyl)tin 97 | 97674-02-7 - Sigma-Aldrich . Sigma-Aldrich.

  • Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India - Otto Chemie Pvt. Ltd. Otto Chemie.

  • Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Journal of the American Chemical Society . ACS Publications.

  • Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal.

  • Organostannane addition - Wikipedia . Wikipedia.

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC - NIH . National Institutes of Health.

  • Copper-Catalyzed Cross-Coupling of Fluorinated Vinylstannanes with Organic Halides . Wiley Online Library.

  • A Cross-Validation of Experimental Results: Trimethylstannyldimethylvinylsilane in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem . BenchChem.

  • CAS 97674-02-7 Tributyl(1-ethoxyvinyl)stannane - BOC Sciences . BOC Sciences.

  • Vinylstannane synthesis by stannylation or C-Sn coupling reaction - Organic Chemistry Portal . Organic Chemistry Portal.

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate . ResearchGate.

  • Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction . Organic Chemistry Portal.

  • One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles - MSU Chemistry . Michigan State University.

  • Tributyl(1-ethoxyvinyl)stannane, 97% - Ottokemi . Ottokemi.

  • Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem . PubChem.

  • Tributyl(1-ethoxyvinyl)stannane - [T5149] - Synthonix . Synthonix.

Sources

Technical Support Center: Purification of Products from (1-Ethoxyvinyl)trimethylstannane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions involving (1-ethoxyvinyl)trimethylstannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity products. The inherent toxicity of organotin reagents necessitates their removal to parts-per-million (ppm) levels for applications in medicinal chemistry and materials science, making efficient purification a critical step in your workflow.[1][2]

This resource offers a structured approach to troubleshooting common issues and provides detailed protocols to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions with this compound?

The main hurdles are twofold: the removal of highly toxic organotin byproducts and the potential instability of the enol ether product.[2][3][4] Organotin compounds, such as trimethyltin halides, are often difficult to separate from the desired product due to their nonpolar nature.[3] Additionally, enol ethers can be sensitive to acidic conditions, which can lead to hydrolysis and the formation of ketone byproducts.[5][6]

Q2: What are the most common tin byproducts I should expect?

In a typical Stille coupling reaction, the primary tin byproduct will be a trimethyltin halide (e.g., Me3SnCl, Me3SnBr, Me3SnI) or a corresponding triflate.[4] You may also encounter unreacted this compound or its homocoupled byproducts.[4]

Q3: My product appears to be degrading during silica gel chromatography. What could be the cause?

The silica gel itself can be sufficiently acidic to cause the hydrolysis of the enol ether moiety to the corresponding ketone.[5] This is a common issue when purifying acid-sensitive compounds.

Q4: I've performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my NMR. Why might this be happening?

Several factors could be at play:

  • Insufficient KF: An inadequate amount of KF may not be enough to precipitate all the organotin byproducts as insoluble trimethyltin fluoride (Me3SnF).[7]

  • Inadequate Stirring: Insufficient mixing time may not allow for the complete reaction between the tin species and the fluoride ions.[7]

  • Formation of Emulsions: Emulsions during the aqueous workup can trap organotin residues in the organic layer.[2][7]

Troubleshooting Guide

This section provides a systematic approach to resolving common purification issues.

Issue 1: Persistent Organotin Contamination After Standard Work-up
Possible Causes & Solutions
Possible CauseRecommended Solution
Incomplete Precipitation of Organotin Fluorides Increase the excess of aqueous potassium fluoride (KF) solution (e.g., from 1M to a saturated solution) and prolong the stirring time (from 1 hour to overnight).[7] Consider filtering the biphasic mixture through a pad of Celite® to remove the precipitated tin fluorides before extraction.[7][8]
Co-elution During Chromatography The polarity of the organotin byproducts might be too similar to the desired product. Consider using a modified stationary phase, such as silica gel treated with triethylamine or potassium carbonate, to better retain the tin species.[1][8][9]
Presence of Non-polar Tin Species Unreacted starting material or homocoupled byproducts may not be efficiently removed by aqueous KF. A multi-step purification strategy may be necessary.
Issue 2: Product Decomposition on Silica Gel
Possible Causes & Solutions
Possible CauseRecommended Solution
Acidic Nature of Silica Gel Deactivate the silica gel by preparing a slurry with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) before packing the column.[8][9] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[9]
Prolonged Contact Time Minimize the time the product spends on the column by using flash chromatography with slightly more polar solvent systems to expedite elution.
Issue 3: Low Product Recovery After Purification
Possible Causes & Solutions
Possible CauseRecommended Solution
Product Precipitation with Tin Fluoride If your product has low solubility, it may co-precipitate with the tin fluorides. Try using a more dilute KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[2]
Adsorption onto Stationary Phase Highly polar products may irreversibly bind to silica gel. Consider using reverse-phase chromatography or a different stationary phase altogether.

Purification Protocols & Methodologies

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the properties of your product and the nature of the impurities. The following decision tree can guide your selection process.

G start Crude Reaction Mixture kf_wash Aqueous KF Wash start->kf_wash check_purity Check Purity (NMR, LC-MS) kf_wash->check_purity k2co3_silica K2CO3/Silica Chromatography product_instability Product Instability? k2co3_silica->product_instability scavenger Tin Scavenger Resin final_product Purified Product scavenger->final_product check_purity->k2co3_silica Tin Residues Present check_purity->scavenger Trace Tin Present check_purity->final_product Purity >95% deactivated_silica Deactivated Silica Gel Chromatography deactivated_silica->final_product product_instability->final_product No product_instability->deactivated_silica Yes

Caption: Decision tree for selecting a suitable tin removal method.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is often the first line of defense for removing the bulk of tributyltin or trimethyltin byproducts.[2][8]

  • Reaction Quench: Upon completion of the Stille reaction, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether.

  • KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake the funnel for at least 1-2 minutes.[8] A white precipitate of R3SnF should form.

  • Separation: Separate the organic layer. If an emulsion forms, add brine to help break it.[7]

  • Filtration (Optional): If a large amount of precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[8]

  • Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Protocol 2: Potassium Carbonate-Impregnated Silica Gel Chromatography

This method is highly effective at removing organotin impurities to very low levels.[1]

  • Preparation of Stationary Phase: Prepare a mixture of 10% finely ground, anhydrous potassium carbonate and 90% silica gel by weight.[1] This mixture can be stored for several months.[1]

  • Column Packing: Dry pack a chromatography column with the prepared K2CO3-silica mixture.

  • Sample Loading: Concentrate the crude reaction mixture and load it directly onto the column.

  • Elution: Elute the product using a suitable solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity. The organotin impurities will be strongly retained by the stationary phase.

Protocol 3: Use of Tin Scavenger Resins

For achieving exceptionally low levels of tin contamination, scavenger resins are an excellent option.

  • Resin Selection: Choose a scavenger resin with a high affinity for tin. Silica-bound cysteine (SiliaMetS Cysteine) is a preferred scavenger for tin residues.[10][11]

  • Batch Treatment: Add the scavenger resin (typically 4-8 equivalents relative to the estimated tin impurity) directly to the crude product dissolved in a suitable solvent.[10]

  • Stirring: Stir the mixture at room temperature for several hours to overnight to ensure complete binding of the tin.

  • Filtration: Remove the resin by filtration, wash it with fresh solvent, and concentrate the filtrate to obtain the purified product.[10]

Data Summary

Comparison of Tin Removal Methods
MethodAdvantagesDisadvantagesTypical Tin Removal
Aqueous KF Wash Simple, inexpensive, and effective for many substrates.[2]Can form emulsions; may not be effective for all tin species.[2]Down to ~1% w/w
K2CO3/Silica Chromatography Highly effective, can reduce tin to very low levels.[1]Requires column chromatography.< 15 ppm[1]
Tin Scavenger Resins Excellent for trace tin removal; simple filtration workup.[10]Can be more expensive than other methods.Down to ppm levels

References

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved from [Link]

  • Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. Retrieved from [Link]

  • Salomon, C. J., Danelon, G. O., & Mascaretti, O. A. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(26), 9220–9222. [Link]

  • A simple chromatographic technique for the purification of organic stannanes. (n.d.). ACS Publications. Retrieved from [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013, November 24). ResearchGate. Retrieved from [Link]

  • Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). (2019, December 27). Journal of the American Chemical Society. [Link]

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • A simple chromatographic technique for the purification of organic stannanes. (n.d.). The Journal of Organic Chemistry. [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014, September 9). The Journal of Organic Chemistry. [Link]

  • Metal scavengers for organic purification - Biotage. (n.d.). Retrieved from [Link]

  • What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? (2015, April 5). ResearchGate. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]

  • Stille Couplings Catalytic in Tin: A “Sn−F” Approach - MSU Chemistry. (n.d.). Retrieved from [Link]

  • The Stille Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Enol ether - Wikipedia. (n.d.). Retrieved from [Link]

  • How Is Chromatography Used for Purification? - Moravek. (n.d.). Retrieved from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing (1-ethoxyvinyl)trimethylstannane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in cross-coupling reactions. We will delve into the critical role of catalyst and ligand selection, moving beyond simple protocols to explain the mechanistic reasoning behind experimental choices.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Stille coupling reaction with this compound has stalled or shows low conversion. What are the likely catalyst- or ligand-related causes?

A1: Low conversion is a frequent issue, often pointing to a suboptimal catalytic system for your specific substrates. The problem typically lies in one of the key steps of the catalytic cycle: oxidative addition or transmetalation.

  • Issue 1: Inefficient Oxidative Addition. The first step, where the aryl/vinyl halide adds to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered halides (e.g., aryl chlorides or ortho-substituted iodides).

    • Troubleshooting: Switch to a ligand system known to promote oxidative addition. Electron-rich, bulky phosphine ligands are ideal as they stabilize the electron-deficient Pd(0) center, facilitating its reaction with the electrophile.

      • Recommendation: Consider switching from a common ligand like PPh₃ to a more electron-donating and bulkier ligand such as P(t-Bu)₃ (tri-tert-butylphosphine) or biarylphosphine ligands like SPhos or XPhos. These ligands create a more reactive catalytic species.

  • Issue 2: Slow Transmetalation. The transfer of the ethoxyvinyl group from tin to the palladium center can be the rate-limiting step. This step is highly sensitive to the electronic and steric environment at the palladium center.

    • Troubleshooting: The choice of ligand is critical here. While bulky ligands are good for oxidative addition, an excessively large ligand can sterically hinder the approach of the organostannane, slowing transmetalation.

      • Recommendation: If you suspect slow transmetalation, a ligand with a slightly smaller cone angle or a different bite angle (for bidentate ligands) may be beneficial. For example, if P(t-Bu)₃ fails, a ligand like PCy₃ (tricyclohexylphosphine) might offer a better balance. Additionally, the presence of additives like Cu(I) salts (e.g., CuI) can accelerate this step, a phenomenon known as the Stille-Kelly acceleration.

Q2: I am observing significant amounts of homocoupling of my aryl halide starting material. How can I suppress this side reaction?

A2: Homocoupling (Ar-X + Ar-X → Ar-Ar) suggests that the rate of transmetalation with this compound is much slower than competitive side reactions of the Pd(II)-Ar intermediate.

  • Mechanistic Cause: After oxidative addition, the Ar-Pd(II)-L₂-X species is formed. If transmetalation is sluggish, this intermediate can undergo alternative pathways, including reaction with another molecule of the organopalladium intermediate, leading to homocoupling.

  • Troubleshooting Strategy: The goal is to accelerate the desired transmetalation step relative to the undesired pathways.

    • Ligand Choice: Employing more electron-donating ligands can increase the electron density on the palladium center, which can sometimes facilitate the transmetalation step. Ligands like P(o-tol)₃ (tri(o-tolyl)phosphine) or the Buchwald biarylphosphine ligands are excellent candidates.

    • Catalyst Precursor: Ensure your Pd(0) source is active. Using pre-catalysts like Pd₂(dba)₃ is common, but their activation can be ligand-dependent. Consider using a well-defined Pd(0) catalyst like Pd(PPh₃)₄, though it may be less reactive for challenging substrates.

    • Additives: As mentioned, the use of stoichiometric or catalytic copper(I) iodide can be highly effective in promoting the desired transmetalation and suppressing homocoupling.

Q3: My reaction is complete, but upon workup and hydrolysis of the resulting enol ether, the yield of the desired methyl ketone is low. Could this be related to my coupling conditions?

A3: Yes, the conditions of the Stille coupling can directly impact the stability of the (1-ethoxyvinyl) group and the final product.

  • Problem Source 1: Protodestannylation. this compound can react with acidic protons in the reaction mixture, leading to its decomposition.

    • Troubleshooting: Ensure all reagents and solvents are scrupulously dried and degassed. If your substrate or other reagents introduce acidic protons, the addition of a non-nucleophilic base (e.g., proton sponge) might be necessary, although this can complicate the reaction. More practically, ensure your reaction is run under a rigorously inert atmosphere (N₂ or Ar).

  • Problem Source 2: Competing Isomerization/Decomposition. The product, an enol ether, can be sensitive. Harsh reaction conditions (high temperatures, prolonged reaction times) can lead to its decomposition before the hydrolysis step.

    • Troubleshooting: The choice of a highly active catalyst/ligand system that allows the reaction to proceed at a lower temperature is paramount.

      • Recommendation: Systems like Pd₂(dba)₃/XPhos are known for their high activity, often allowing reactions to run to completion at room temperature or with gentle heating (40-60 °C), thereby preserving the integrity of the product. Monitor the reaction closely by TLC or GC-MS to avoid unnecessarily long reaction times.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source for my reaction?

A1: The choice of palladium precursor is a balance between stability, activity, and ease of handling.

Palladium SourceCommon Use Case & CharacteristicsConsiderations
Pd(PPh₃)₄ A stable, well-defined Pd(0) complex. Good for simple, reactive substrates.Can be less active for challenging substrates like aryl chlorides. The presence of excess PPh₃ can sometimes inhibit reactions.
Pd₂(dba)₃ A common, air-stable Pd(0) source. Acts as a pre-catalyst that generates the active Pd(0) species in situ upon reaction with the phosphine ligand.Highly versatile and widely used. The dba ligands are weakly coordinating and easily displaced.
Pd(OAc)₂ / PdCl₂ Pd(II) sources that must be reduced in situ to form the active Pd(0) catalyst.Often require harsher conditions or the addition of a reducing agent. Generally less preferred for sensitive Stille couplings unless specific protocols call for them.
Q2: What is the fundamental difference between monodentate and bidentate phosphine ligands in these couplings?

A2: The denticity of the ligand dramatically affects the geometry, stability, and reactivity of the palladium center.

  • Monodentate Ligands (e.g., PPh₃, PCy₃, P(t-Bu)₃): Two of these ligands coordinate to the palladium center. The ratio of ligand to palladium can be varied, offering flexibility. They are excellent for fine-tuning the steric and electronic properties of the catalyst.

  • Bidentate Ligands (e.g., dppf, Xantphos): These ligands chelate to the palladium center, forming a more rigid and stable complex. The "bite angle" of the ligand (the P-Pd-P angle) is a critical parameter that influences the ease of reductive elimination.

    • Wide Bite Angle Ligands (e.g., Xantphos): These tend to promote the final reductive elimination step, which can be crucial for preventing side reactions and increasing product turnover.

Part 3: Protocols & Visualizations

General Protocol for a Stille Coupling with this compound

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.5-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Reagents: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via syringe. Add this compound (1.1-1.5 equiv) via syringe. If using an additive like CuI, it should be added with the solid reagents in Step 1.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup & Hydrolysis: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an appropriate solvent like diethyl ether and filter through a pad of celite to remove the palladium catalyst. The filtrate now contains the vinyl ether.

  • Hydrolysis: The crude enol ether can be hydrolyzed to the corresponding methyl ketone by stirring with a mild acid (e.g., 1M HCl, oxalic acid, or silica gel) in a solvent like acetone or THF.

  • Purification: After hydrolysis is complete, perform a standard aqueous workup and purify the final ketone product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Logic

The following diagrams illustrate the key mechanistic steps and a decision-making workflow for troubleshooting.

Stille_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)L₂-X Oxidative Addition Product pd0->oa_complex Oxidative Addition (Often Rate-Limiting) Ligand Role: Electron-rich, bulky ligands accelerate this step. trans_complex Ar-Pd(II)L₂-(ethoxyvinyl) Transmetalation Product oa_complex->trans_complex Transmetalation Ligand Role: Balance of sterics and electronics is crucial. Additives (CuI) can help. trans_complex->pd0 Reductive Elimination (Usually Fast) Ligand Role: Bite angle can influence rate. product Ar-C(OEt)=CH₂ snx Me₃SnX arx Ar-X stannane (EtO)CH=CHSnMe₃ Catalyst Path Catalyst Path Reagents/Products Reagents/Products

Caption: The Stille catalytic cycle for coupling with this compound.

Troubleshooting_Workflow start Problem: Low Conversion / Stalled Reaction check_oa Is Aryl Halide Electron-Rich or Sterically Hindered? start->check_oa sol_oa Solution: Use bulky, electron-rich ligand (e.g., P(t-Bu)₃, XPhos, SPhos) check_oa->sol_oa Yes check_trans Is Homocoupling Observed? check_oa->check_trans No sol_trans Solution: 1. Add CuI co-catalyst. 2. Use electron-donating ligand (e.g., P(o-tol)₃). 3. Re-evaluate ligand sterics. check_trans->sol_trans Yes check_reagents Solution: Ensure anhydrous/degassed conditions. Check stannane quality. check_trans->check_reagents No

Caption: Decision tree for troubleshooting low-yielding Stille coupling reactions.

References

  • Title: A General System for Palladium-Catalyzed Stille Cross-Coupling of Aryl Chlorides and Aryl Bromides Source: Angewandte Chemie International Edition, 2002. URL: [Link]

  • Title: A Simple, Air-Stable Catalyst System for the Stille Cross-Coupling of Aryl Chlorides Source: Organic Letters, 2003. URL: [Link]

  • Title: The Stille Reaction: A Review of the Development and Application of Palladium-Catalyzed Cross-Coupling Source: Current Organic Synthesis, 2005. URL: [Link]

  • Title: The role of copper in the Stille-Kelly reaction Source: Journal of the American Chemical Society, 1987. URL: [Link]

  • Title: Tris(dibenzylideneacetone)dipalladium(0) Source: Encyclopedia of Reagents for Organic Synthesis, 2001. URL: [Link]

  • Title: Bite Angle Effects in Metal-Catalyzed C-C Bond Formation Source: Chemical Reviews, 2000. URL: [Link]

Technical Support Center: Minimizing Homocoupling of (1-Ethoxyvinyl)trimethylstannane in Stille Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who utilize (1-Ethoxyvinyl)trimethylstannane in Stille coupling reactions. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and minimize the formation of the common homocoupling byproduct, 1,4-diethoxy-1,3-butadiene, thereby maximizing the yield and purity of your desired product.

Section 1: Understanding the Problem - FAQs about Homocoupling

This section addresses the fundamental principles behind the formation of homocoupling byproducts in Stille reactions involving vinylstannanes.

Q1: What is homocoupling in the context of a Stille reaction?

A1: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple with each other instead of with the intended cross-coupling partner.[1][2] In the case of reactions using this compound, this results in the dimerization of the vinylstannane to form 1,4-diethoxy-1,3-butadiene, consuming your valuable reagent and complicating purification. This is considered a major side reaction in Stille chemistry.[2][3][4]

Q2: Why is this compound particularly susceptible to homocoupling?

A2: The susceptibility of an organostannane to side reactions is related to the transfer rate of its organic group to the palladium center. The generally accepted order of group transfer is: alkynyl > alkenyl (vinyl) > aryl > allyl > benzyl > alkyl.[5][6] As an alkenyl (vinyl) stannane, this compound possesses a highly transferable group. This high reactivity, while beneficial for the desired transmetalation step, also increases its propensity to engage in competing homocoupling pathways, especially under non-optimized conditions.

Q3: What are the primary mechanistic pathways leading to stannane homocoupling?

A3: Homocoupling of the organostannane can proceed through at least two distinct mechanistic pathways that compete with the main catalytic cycle.[1]

  • Reaction with Pd(II) Species: If a Pd(II) precatalyst is used, or if the active Pd(0) catalyst is oxidized, it can react stoichiometrically with two equivalents of the organostannane. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the homocoupled dimer and regenerate Pd(0).[1]

  • Radical Pathways: The Pd(0) catalyst itself can participate in a radical process with the organostannane, leading to the formation of the dimer.[1]

Understanding these competing pathways is critical for designing a rational strategy to suppress them, as illustrated in the diagram below.

Stille_vs_Homocoupling Diagram 1: Competing Catalytic Cycles in Stille Coupling cluster_stille Desired Stille Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA + R¹-X PdII_intermediate R¹-Pd(II)L₂-X OA->PdII_intermediate TM Transmetalation (R²-SnMe₃) PdII_intermediate->TM + R²-SnMe₃ - X-SnMe₃ PdII_coupled R¹-Pd(II)L₂-R² TM->PdII_coupled RE Reductive Elimination PdII_coupled->RE RE->Pd0 Regeneration Product Product (R¹-R²) RE->Product PdII_precat Pd(II)L₂X₂ (or oxidized Pd(0)) HC_step1 Reaction with Stannane PdII_precat->HC_step1 + R²-SnMe₃ - X-SnMe₃ PdII_monoalkyl R²-Pd(II)L₂-X HC_step1->PdII_monoalkyl HC_step2 Second Transmetalation PdII_monoalkyl->HC_step2 + R²-SnMe₃ - X-SnMe₃ PdII_dialkyl R²-Pd(II)L₂-R² HC_step2->PdII_dialkyl HC_RE Reductive Elimination PdII_dialkyl->HC_RE HC_RE->Pd0 Forms Pd(0) HC_Product Homocoupled Product (R²-R²) HC_RE->HC_Product

Caption: Diagram 1: Competing Catalytic Cycles in Stille Coupling.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

Primary Symptom: Your reaction analysis (GC-MS, LC-MS, NMR) shows significant formation of 1,4-diethoxy-1,3-butadiene relative to your desired cross-coupled product.

Troubleshooting Q1: Have you optimized your catalyst and ligand system?

Causality: The choice of ligand is paramount. The ideal ligand accelerates the rate-limiting transmetalation and the subsequent reductive elimination steps of the desired Stille cycle, effectively out-competing the homocoupling pathway.[5][7] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are known to be highly effective in this regard.[7][8]

Recommendations:

  • Move Beyond PPh₃: While classic, triphenylphosphine (PPh₃) is often suboptimal. Consider switching to more specialized ligands.

  • Employ Bulky, Electron-Rich Ligands: These ligands promote the formation of the active 14-electron Pd(0) species and accelerate reductive elimination.

  • Consider a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly introduces the active catalyst form, minimizing the available Pd(II) that can initiate homocoupling.

Ligand ClassExamplesKey CharacteristicsImpact on Homocoupling
Simple Phosphines PPh₃Less bulky, moderately electron-donating.Can permit significant homocoupling, especially under harsh conditions.
Bulky, Electron-Rich Phosphines P(t-Bu)₃, Buchwald Ligands (e.g., XPhos, SPhos)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[7][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable Pd-complexes.Highly effective at suppressing homocoupling due to strong binding and promotion of the main cycle.[7]

Troubleshooting Q2: Are your reaction conditions too harsh?

Causality: Elevated temperatures can provide the necessary activation energy for side reactions like homocoupling to occur at a competitive rate.[9] While some challenging couplings require heat, it's crucial to use the minimum temperature necessary for the desired transformation.

Recommendations:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40-50 °C) and monitor for progress. Many modern catalyst systems are highly active at milder temperatures.[10][11]

  • Slow Addition of Stannane: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the stannane low, disfavoring the bimolecular homocoupling reaction.[9]

Troubleshooting Q3: Are you using beneficial additives?

Causality: Certain additives can dramatically alter the reaction landscape, accelerating the desired Stille coupling to such an extent that side reactions become negligible.

Recommendations:

  • Copper(I) Iodide (CuI): CuI is a well-known co-catalyst that can increase the reaction rate by orders of magnitude.[5] The exact mechanism is debated, but it is thought to either scavenge inhibitory free ligands or participate in a highly efficient Sn/Cu transmetalation step.[5][12] A catalytic amount (10-20 mol%) is typically sufficient.

  • Lithium Chloride (LiCl): LiCl is frequently added to Stille couplings. It can accelerate the rate-determining transmetalation step and help to stabilize reactive palladium intermediates.[2][6]

  • Fluoride Sources (CsF): Cesium fluoride can activate the organostannane by coordinating to the tin atom, forming a more nucleophilic "hypervalent" tin species that undergoes transmetalation more rapidly.[5]

Troubleshooting Q4: Is your reaction setup rigorously anaerobic?

Causality: The presence of oxygen is detrimental. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which, as discussed, is a key species in one of the main homocoupling pathways.[13][14]

Recommendations:

  • Thorough Degassing: This is non-negotiable. All solvents and the reaction mixture must be rigorously degassed before adding the palladium catalyst.

    • Freeze-Pump-Thaw: For maximum efficiency, perform at least three freeze-pump-thaw cycles.

    • Inert Gas Sparging: A less rigorous but often sufficient method is to bubble a stream of argon or nitrogen through the solvent for at least 30-45 minutes.[9][13][14]

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen) for its entire duration using a balloon or a manifold.

Section 3: Optimized Experimental Protocol

This general protocol incorporates best practices to serve as a robust starting point for minimizing homocoupling.

Experimental_Workflow Diagram 2: Optimized Workflow for Stille Coupling start Start prep_glass 1. Flame-Dry Glassware & Cool Under Inert Gas start->prep_glass add_solids 2. Add Electrophile (R¹-X), LiCl, and CuI prep_glass->add_solids add_solvent 3. Add Anhydrous, Degassed Solvent (e.g., THF) add_solids->add_solvent degas 4. Degas Mixture (Sparge with Argon) add_solvent->degas add_catalyst 5. Add Pd Catalyst & Ligand Under Positive Ar Flow degas->add_catalyst add_stannane 6. Add this compound (Slowly via Syringe Pump) add_catalyst->add_stannane react 7. Stir at Optimized Temp (e.g., 25-50 °C) Monitor by TLC/GC-MS add_stannane->react quench 8. Quench Reaction (e.g., aq. KF) react->quench workup 9. Aqueous Workup & Extraction quench->workup purify 10. Column Chromatography workup->purify end Pure Product purify->end

Caption: Diagram 2: Optimized Workflow for Stille Coupling.

Step-by-Step Methodology:

Safety First: Organotin reagents are highly toxic. Always handle this compound and any tin-containing waste in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][15]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic electrophile (R¹-X, 1.0 equiv), lithium chloride (LiCl, 3.0 equiv), and copper(I) iodide (CuI, 0.2 equiv).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane) via cannula or syringe.

  • Degassing: Sparge the resulting mixture with a subsurface stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Stannane Addition: Prepare a solution of this compound (1.1 equiv) in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.

  • Reaction: Stir the mixture at the optimized temperature (start with room temperature and warm to 40-50 °C if necessary). Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. The KF solution will precipitate the tin byproducts as a filterable solid.[2][3]

  • Purification: Dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of Celite®, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Section 4: Summary of Key Optimization Parameters
ParameterRecommended StrategyRationale / Causality
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)Minimizes the concentration of Pd(II), a key species in one homocoupling pathway.[1]
Ligand Bulky, electron-rich (e.g., P(t-Bu)₃, XPhos)Accelerates the desired catalytic cycle, making it kinetically favored over homocoupling.[7][8]
Additives CuI (catalytic), LiCl (stoichiometric)CuI dramatically increases the rate of cross-coupling; LiCl facilitates transmetalation.[2][5][6]
Atmosphere Rigorously anaerobic (degassed solvents)Prevents oxidation of Pd(0) to Pd(II), thereby suppressing a major homocoupling mechanism.[13][14]
Temperature Lowest effective temperature (e.g., 25-50 °C)Minimizes the rate of undesired side reactions, which often have higher activation energies.[9]
Procedure Slow addition of the stannane reagentKeeps the instantaneous concentration of the stannane low, disfavoring the bimolecular reaction.[9]
Stoichiometry Slight excess of stannane (1.05-1.2 equiv)Ensures complete consumption of the potentially more valuable electrophile.
References
  • Stille reaction - Wikipedia. [Link]

  • Espinet, P., & Casado, A. L. (2003). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 42(29), 3388-3419. [Link]

  • Stille Coupling | NROChemistry. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • Carrow, B. P., & Miller, S. J. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 515-522. [Link]

  • Carrow, B. P., & Miller, S. J. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Myers, A. G. The Stille Reaction - Chem 115. Harvard University. [Link]

  • Maleczka, R. E., & Terrell, L. R. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 2(21), 3253-3256. [Link]

  • Rao, K. V., et al. (2015). Exploring the mechanism of Stille C–C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity. Catalysis Science & Technology, 5(2), 1047-1055. [Link]

  • Carrow, B. P., & Miller, S. J. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Stille Coupling - YouTube. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Transition Metal Catalysts. Institut Kimia Malaysia. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Lu, G., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134-3138. [Link]

  • Hegedus, L. S., Stille, J. K., & Del Valle, L. (1990). Palladium-catalyzed coupling of allylic acetates with aryl- and vinylstannanes. The Journal of Organic Chemistry, 55(1), 144-150. [Link]

  • Lipshutz, B. H., & Frieman, B. A. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 48(69), 8661-8663. [Link]

  • Mee, S. P. H., et al. (2004). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Journal of the American Chemical Society, 126(19), 5966-5967. [Link]

  • Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for Palladium-Catalyzed Cross-Couplings of Alkyl Halides: Use of an Alkyldiaminophosphane Expands the Scope of the Stille Reaction. Angewandte Chemie International Edition, 42(41), 5079-5082. [Link]

  • Ligand effects on Stille couplings of various Z-alkenyl halides. ResearchGate. [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841-846. [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

Sources

Effect of temperature and solvent on (1-Ethoxyvinyl)trimethylstannane stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Ethoxyvinyl)trimethylstannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Recognizing the nuances of handling organometallic compounds, this center offers practical, field-proven insights to ensure the stability and reactivity of this compound in your applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, focusing on stability-related problems.

Q1: My Stille coupling reaction using this compound is giving low or no yield of the desired product. What could be the cause?

A1: Low or no yield in a Stille coupling reaction is a common issue that can often be traced back to the stability and quality of the vinylstannane reagent. Several factors related to temperature and solvent can contribute to its degradation.

  • Thermal Decomposition: Organotin compounds can be thermally labile. While many are stable at room temperature for extended periods, they can begin to decompose at temperatures above 100°C. If your reaction requires heating, prolonged exposure to high temperatures could be degrading the this compound before it has a chance to react. Consider if the reaction temperature can be lowered, perhaps by using a more active palladium catalyst or microwave irradiation for controlled, rapid heating.

  • Hydrolysis: The vinyl ether moiety of this compound is susceptible to hydrolysis, especially under acidic conditions. Trace amounts of water in your solvent or starting materials, or the generation of acidic byproducts during the reaction, can lead to the cleavage of the vinyl ether, rendering the reagent inactive for the desired coupling. Ensure that all solvents and reagents are rigorously dried before use. The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the ingress of atmospheric moisture.

  • Protodestannylation: This is a common decomposition pathway for vinylstannanes, where a proton source cleaves the carbon-tin bond to yield the corresponding alkene (in this case, ethyl vinyl ether) and a trialkyltin species. This reaction is often catalyzed by acids. If your reaction conditions are acidic, or if acidic impurities are present, this can be a significant side reaction. The presence of trace acid on silica gel used for purification can also lead to protodestannylation.

Q2: I've noticed a change in the appearance of my this compound. It was a clear, colorless liquid, but now it appears cloudy or has formed a precipitate. Is it still usable?

A2: A change in the physical appearance of this compound is a strong indicator of decomposition.

  • Cloudiness or Precipitation: This can be due to the formation of insoluble tin oxides or hydroxides resulting from hydrolysis. Organotin halides, if present as impurities from the synthesis, are particularly prone to hydrolysis. The formation of polymeric tin species can also lead to a cloudy appearance.

  • Discoloration: While this compound is typically colorless, the development of a yellow or brown tint can suggest the formation of decomposition products or the presence of impurities.

In either case, it is highly recommended to purify the reagent before use, for example, by distillation under reduced pressure. However, if significant decomposition has occurred, it may be more practical to use a fresh batch of the reagent to ensure reproducible results.

Q3: I am performing a reaction in a protic solvent like methanol. Should I be concerned about the stability of this compound?

A3: Yes, using protic solvents with this compound requires careful consideration. Protic solvents, such as alcohols and water, can act as proton sources and facilitate the protodestannylation of the vinylstannane. The rate of this decomposition will depend on the acidity of the solvent and the reaction temperature.

If the use of a protic solvent is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration to minimize decomposition. It is also advisable to use a non-protic solvent if the reaction chemistry allows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure long-term stability, this compound should be stored in a refrigerator at 2-8°C. For extended storage, keeping it in a freezer at -20°C is also an option. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen.

Q2: Which solvents are recommended for reactions involving this compound to maximize its stability?

A2: Non-polar, aprotic solvents are generally the best choice for reactions involving this compound. These solvents are less likely to participate in decomposition pathways like hydrolysis or protodestannylation.

Solvent TypeExamplesSuitabilityRationale
Non-polar, Aprotic Toluene, Hexane, Tetrahydrofuran (THF), DioxaneHighly Recommended These solvents are inert and will not promote hydrolysis or protodestannylation. Ensure they are rigorously dried before use.
Polar, Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Use with Caution While aprotic, their polarity can sometimes facilitate decomposition pathways. Ensure they are anhydrous.
Polar, Protic Methanol (MeOH), Ethanol (EtOH), WaterNot Recommended These solvents can act as proton donors, leading to rapid protodestannylation and hydrolysis. Avoid if possible.

Q3: How can I assess the purity of my this compound before use?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique to assess the purity of this compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group, the vinyl protons, and the trimethylstannyl group. The presence of impurities such as ethyl vinyl ether (from protodestannylation) or tin oxides can often be detected.

  • ¹¹⁹Sn NMR: Tin NMR is very sensitive to the chemical environment of the tin atom and can be a powerful tool to identify different tin species, including decomposition products.

Gas Chromatography (GC) can also be used to determine the purity of the compound.

Experimental Protocols

Protocol 1: Monitoring the Thermal Stability of this compound by ¹H NMR

Objective: To assess the thermal stability of this compound in a given solvent at a specific temperature over time.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., Toluene-d₈, CDCl₃)

  • NMR tubes with screw caps

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Heating block or oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound and the internal standard in the chosen anhydrous deuterated solvent.

  • Transfer a known volume of the stock solution into several NMR tubes.

  • Seal the NMR tubes tightly.

  • Acquire a ¹H NMR spectrum of one of the tubes at time t=0.

  • Place the remaining NMR tubes in a heating block or oil bath set to the desired temperature.

  • At regular intervals (e.g., every hour), remove one NMR tube from the heat, allow it to cool to room temperature, and acquire a ¹H NMR spectrum.

  • Integrate the characteristic peaks of this compound and the internal standard.

  • Plot the relative concentration of this compound (normalized to the internal standard) versus time to determine the rate of decomposition.

Visualizations

Decomposition Pathways

DecompositionPathways cluster_products Decomposition Products A Me₃Sn-C(OEt)=CH₂ B H₂C=CHOEt (Ethyl vinyl ether) A->B Protodestannylation (+ H⁺) C Me₃Sn-X (e.g., Me₃SnOH) A->C Protodestannylation (+ H⁺) D Acetaldehyde A->D Hydrolysis (+ H₂O, H⁺) E Ethanol A->E Hydrolysis (+ H₂O, H⁺) F Polymeric Tin Oxides C->F Condensation

Caption: Potential decomposition pathways of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Reaction Yield q1 Check Reagent Purity by NMR/GC start->q1 a1_yes Purity is Low q1->a1_yes No a1_no Purity is High q1->a1_no Yes action1 Purify by Distillation or Use Fresh Reagent a1_yes->action1 q2 Are Solvents Anhydrous? a1_no->q2 end Re-run Experiment action1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Reaction Temperature >100°C for Extended Time? a2_yes->q3 action2 Rigorously Dry Solvents a2_no->action2 action2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Lower Temperature / Reduce Reaction Time a3_yes->action3 a3_no->end action3->end

Caption: Troubleshooting workflow for low-yielding reactions.

References

  • Organotin chemistry. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Yousif, E., & Al-Sammarraie, A. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Journal of Organic and Inorganic Chemistry, 3(3), 1-9. Available at: [Link]

  • Cochran, J. C., et al. (1989). Protodestannylation of carbomethoxy-substituted Vinylstannanes: Kinetics, stereochemistry, and Mechanisms. Organometallics, 8(3), 804–812. Available at: [Link]

  • Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain University. Available at: [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Available at: [Link]

  • Dirksen, A., & Hackeng, T. M. (2009). Stille-Protocols: Preparation and Stille-Coupling of (1-Ethoxyvinyl)tributylstannane. Organic Syntheses, 86, 346-353. Available at: [Link]

Technical Support Center: Purification Strategies for Reactions Involving (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of tin byproducts from reactions utilizing (1-ethoxyvinyl)trimethylstannane. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity and integrity of your compounds.

Introduction: The Challenge of Trimethyltin Byproducts

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, for the introduction of a 1-ethoxyvinyl group.[1] However, a significant challenge in its application is the inevitable formation of highly toxic trimethyltin byproducts.[2] These byproducts, such as trimethyltin halides, can be difficult to separate from the desired product due to their often similar polarity and chromatographic behavior.[3] Complete removal of these neurotoxic tin residues is crucial, especially in the context of medicinal chemistry and materials science, where even trace amounts of organotin compounds are unacceptable.[4]

This guide will walk you through the most effective methods for the removal of these persistent byproducts, ensuring your final compound meets the required purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary trimethyltin byproducts I should expect in my reaction mixture?

A1: In a typical cross-coupling reaction, the primary tin byproduct will be a trimethyltin halide (e.g., trimethyltin chloride, bromide, or iodide), arising from the transfer of the ethoxyvinyl group to your substrate.[5] You may also encounter unreacted this compound in your crude product mixture.

Q2: Can I remove trimethyltin byproducts using a standard aqueous workup?

A2: While a simple water wash is generally insufficient to remove the relatively nonpolar organotin byproducts, an aqueous workup with specific reagents can be highly effective. The most common and recommended method is an aqueous potassium fluoride (KF) wash.[5]

Q3: How does the potassium fluoride (KF) wash work to remove trimethyltin byproducts?

A3: The KF wash is a straightforward and cost-effective method for removing trimethyltin byproducts.[6] The fluoride ions react with the trimethyltin species in the organic layer to form insoluble and less toxic trimethyltin fluoride (Me₃SnF), which precipitates out of the solution and can be removed by filtration.[5]

Q4: My product seems to be co-eluting with the tin byproducts during silica gel chromatography. What can I do?

A4: Co-elution is a common problem. You can modify your stationary phase to improve separation. Using silica gel that has been treated with 2-5% triethylamine (TEA) in the eluent can help retard the acidic tin species, allowing for better separation of your product.[3][7] Alternatively, a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate can be very effective.[4]

Q5: Are there any non-aqueous methods for removing trimethyltin byproducts, especially if my product is water-sensitive?

A5: Yes, for water-sensitive compounds, non-aqueous workups are preferable. Flash chromatography on silica gel treated with triethylamine is an excellent first approach.[5] For solid products, recrystallization can be a powerful purification technique, often leaving the more soluble tin impurities behind in the mother liquor.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash - Insufficient KF used.- Inadequate mixing or reaction time.- Formation of a stable emulsion.- Use a saturated aqueous solution of KF and ensure vigorous stirring for at least 30 minutes.[7]- If an emulsion forms, add brine to help break it. In persistent cases, centrifugation may be necessary.[5]- Filter the entire biphasic mixture through a pad of Celite® to remove any fine precipitate.[7]
Low Recovery of Desired Product - Your product may have some solubility in the aqueous KF solution.- The product may be adsorbing to the precipitated trimethyltin fluoride.- Reduce the concentration of the KF solution or perform the wash with gentle warming to increase the solubility of your product.[4]- After filtration of Me₃SnF, wash the precipitate thoroughly with the organic solvent used in the extraction to recover any adsorbed product.
Tin Byproducts Still Present After Column Chromatography - The polarity of your product and the tin byproducts are too similar for effective separation on standard silica gel.- As mentioned in the FAQs, use triethylamine-treated silica gel or a potassium carbonate/silica gel stationary phase.[5][7]- Consider derivatizing the tin byproduct. Treatment with iodine (I₂) can convert some tin species to the corresponding iodide, which may have different chromatographic properties.[7]

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Work-up

This protocol is the most common and generally effective method for removing trimethyltin byproducts.

  • Reaction Quench: Once your reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • KF Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride. Shake the funnel vigorously for at least one minute during each wash.[7]

  • Precipitate Removal: A fine white precipitate of trimethyltin fluoride (Me₃SnF) may form. Filter the entire biphasic mixture through a pad of Celite® to remove the solid.[7]

  • Separation and Drying: Return the filtrate to the separatory funnel. Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This method is particularly useful when a KF wash is ineffective or when dealing with products that are sensitive to aqueous conditions.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes) containing 2-5% triethylamine (v/v).[3][7]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate your crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.

  • Elution: Elute the column with an appropriate solvent system, as determined by thin-layer chromatography (TLC) analysis. The triethylamine in the eluent will help to retard the tin byproducts on the column.

  • Fraction Collection: Collect and analyze the fractions by TLC to isolate your purified product.

Visualization of Workflows

Workflow for Tin Byproduct Removal

G cluster_0 Post-Reaction Workup cluster_1 Further Purification A Crude Reaction Mixture (Product + Trimethyltin Byproducts) B Dilute with Organic Solvent A->B C Aqueous KF Wash B->C D Filter through Celite® C->D E Separate Organic Layer D->E F Dry and Concentrate E->F G Crude Product (Reduced Tin) F->G H Assess Purity (e.g., NMR) G->H J Recrystallization (for solid products) G->J If solid I Flash Chromatography (TEA-treated Silica) H->I Tin Still Present K Pure Product H->K Purity Acceptable I->K J->K

Caption: General workflow for the removal of trimethyltin byproducts.

Decision Tree for Purification Method Selection

G A Is the product water-stable? B Aqueous KF Wash A->B Yes C Is the product a solid? A->C No D Recrystallization C->D Yes E Flash Chromatography (TEA-treated Silica) C->E No

Sources

Technical Support Center: Stille Couplings with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in palladium-catalyzed cross-coupling reactions with (1-ethoxyvinyl)trimethylstannane. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize this powerful synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you achieve your synthetic goals.

Core Concepts: Understanding the Challenge of Regioselectivity

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[1][2] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3]

Stille_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd R¹-Pd(II)(X)Ln (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ R¹-X) Trans R¹-Pd(II)(R²)Ln (Transmetalation Complex) OxAdd->Trans Transmetalation (+ R²-SnR₃) Trans->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) Trans->Product Reductive Elimination Regen_Pd0 Pd(0)Ln

Caption: The catalytic cycle of the Stille cross-coupling reaction.

This compound is a valuable reagent that serves as a synthetic equivalent of an acetaldehyde enolate. However, its utility is often complicated by a lack of regioselectivity. The stannane exists as a mixture of two regioisomers: the α-stannyl enol ether and the more reactive β-stannyl enol ether.[4] Controlling which isomer engages in the transmetalation step is the primary challenge.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I getting a mixture of regioisomers (α- and β-aryl/vinyl ketones after hydrolysis)?

This is the most common problem and arises from the competitive coupling of the α- and β-isomers of the stannane. The observed product ratio is highly dependent on the subtle interplay of steric and electronic factors, which can be manipulated by adjusting reaction parameters.

Root Cause Analysis & Solutions

A. Ligand Choice: The ligand bound to the palladium center is arguably the most critical factor influencing selectivity. It directly impacts the steric environment and electronic density at the metal center during the rate-determining transmetalation step.[5][6]

  • Explanation: Bulky, electron-rich phosphine ligands generally accelerate the overall reaction rate.[7][8] For regioselectivity, less sterically demanding ligands can sometimes favor the coupling of the more sterically hindered α-stannane isomer, while bulkier ligands may exclusively allow coupling of the less hindered β-isomer.[4]

  • Solution: Screen a panel of phosphine ligands. Start with common choices and move to more specialized ones if needed.

LigandCommon ObservationRecommendation
Triphenylphosphine (PPh₃) A general, widely used ligand. Often provides a baseline result but may not offer high regioselectivity.A good starting point for initial trials.
Tri(o-tolyl)phosphine (P(o-tol)₃) More sterically demanding than PPh₃. Can enhance selectivity for the β-isomer.Use when you observe a mixture and want to favor the less hindered coupling partner.
Tri-tert-butylphosphine (P(t-Bu)₃) Very bulky and electron-rich. Can significantly accelerate reactions but may be too hindered for some substrates.[8]Effective for coupling with less reactive electrophiles like aryl chlorides, but may show extreme steric preference.
Triphenylarsine (AsPh₃) Electronically different from phosphines. Can alter the rate of transmetalation vs. other steps in the catalytic cycle.[9][10]A useful alternative to PPh₃ to test if electronic, rather than steric, effects are dominant.

B. Solvent Polarity: The solvent can influence the reaction pathway by coordinating to the palladium center or by altering the stability of charged intermediates.[11]

  • Explanation: Polar aprotic solvents like DMF or NMP can accelerate the reaction and, in some cases, even invert the regioselectivity compared to nonpolar solvents like toluene or THF.[11][12] This is often attributed to the stabilization of intermediates in the catalytic cycle or direct coordination to the palladium atom.[11]

  • Solution:

    • Baseline: Start with a nonpolar solvent such as Toluene or THF .

    • Alternative: If regioselectivity is poor, switch to a polar aprotic solvent like DMF or NMP . Note that DMF can sometimes coordinate to palladium, creating a more reactive species.[9]

C. Role of Additives: Certain salt additives can dramatically alter reaction rates and selectivity.[13][14]

  • Explanation:

    • Copper(I) Iodide (CuI): CuI is a powerful additive known to accelerate the transmetalation step, often by acting as a scavenger for free phosphine ligand, which can inhibit the reaction.[7][14] In some systems, it can also promote a reversal of regioselectivity.[12]

    • Lithium Chloride (LiCl): LiCl can accelerate the rate of oxidative addition and facilitate the transmetalation step by forming more reactive palladium intermediates.[10][13]

  • Solution:

    • If the reaction is sluggish or non-selective, add 0.2-1.0 equivalents of CuI .

    • Alternatively, or in combination, add 2-3 equivalents of anhydrous LiCl .

Regioselectivity_Factors Regioselectivity Regioselectivity Control (α vs. β coupling) Ligand Ligand Choice (Sterics & Electronics) Regioselectivity->Ligand Solvent Solvent Polarity (Coordination & Stabilization) Regioselectivity->Solvent Additives Additives (Rate & Mechanism) Regioselectivity->Additives Temperature Temperature (Kinetics vs. Thermodynamics) Regioselectivity->Temperature sub_L e.g., PPh₃ vs. P(t-Bu)₃ Ligand->sub_L sub_S e.g., Toluene vs. DMF Solvent->sub_S sub_A e.g., CuI, LiCl Additives->sub_A sub_T e.g., RT vs. 100 °C Temperature->sub_T

Caption: Key experimental factors influencing regioselectivity.

Question 2: My yield is low, but TLC/GC-MS shows full consumption of my starting material. What is happening?

This common issue points towards the formation of side products rather than an inefficient primary reaction.

Root Cause Analysis & Solutions

A. Homocoupling of the Stannane: The most frequent side reaction in Stille couplings is the homocoupling of the organostannane reagent (R²-SnR₃ + R²-SnR₃ → R²-R²).[1][3][15]

  • Explanation: This can occur through two primary pathways: reaction of two stannane molecules with a Pd(II) intermediate, or a radical process involving the Pd(0) catalyst.[3] It is often exacerbated by higher temperatures and reaction times.

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Try starting at room temperature or 50 °C before resorting to higher heat.

    • Use a More Active Catalyst System: Adding an activating ligand (e.g., P(t-Bu)₃) or a CuI additive can accelerate the desired cross-coupling, making it outcompete the slower homocoupling pathway.[8]

    • Control Stoichiometry: Use only a slight excess of the stannane (1.1-1.2 equivalents). A large excess can promote homocoupling.

B. Proto-destannylation: The stannane can react with trace amounts of acid or water, leading to its decomposition.

  • Explanation: Organostannanes, while relatively stable, can be cleaved by acidic protons.[2]

  • Solution:

    • Use Anhydrous Solvents: Ensure solvents are rigorously dried and degassed.

    • Add a Proton Scavenger: In sensitive cases, adding a non-nucleophilic base like proton sponge can be beneficial, but this should be used with caution as it can interfere with the catalyst.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Stille coupling of an aryl bromide with this compound.

Workflow Start 1. Setup Reagents Add Aryl Halide (1.0 eq), Pd Catalyst (2 mol%), Ligand (4-5 mol%), & Solvent Start->Reagents Degas 2. Degas System (3x Purge with Argon) Reagents->Degas AddStannane 3. Add Stannane (1.2 eq) via Syringe Degas->AddStannane React 4. Heat & Stir (e.g., 80 °C, 12-24 h) AddStannane->React Monitor 5. Monitor Reaction (TLC / GC-MS) React->Monitor Workup 6. Workup Monitor->Workup Quench Aqueous KF Quench (to remove tin salts) Workup->Quench Extract Extract with Organic Solvent Quench->Extract Purify 7. Purify (Silica Gel Chromatography) Extract->Purify End Final Product Purify->End

Caption: General experimental workflow for the Stille coupling.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., AsPh₃, 0.04 mmol, 4 mol%).[2]

  • Solvent Addition & Degassing: Add anhydrous, degassed toluene (5 mL) via syringe. Subject the mixture to three vacuum/argon backfill cycles to ensure an inert atmosphere.[16]

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl halide starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This process precipitates the tin byproducts as a filterable solid.[15]

  • Purification: Filter the mixture through a pad of Celite®, wash the filter cake with ether, and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield the coupled ethyl vinyl ether. Subsequent acid hydrolysis will yield the corresponding ketone.

Frequently Asked Questions (FAQs)

  • Q: How do I safely handle and dispose of the toxic organotin byproducts? A: Organotin compounds are toxic and must be handled with care in a well-ventilated fume hood.[1][3] The standard workup procedure using aqueous potassium fluoride (KF) is effective for removing the bulk of tin byproducts (e.g., Bu₃SnCl) by precipitating them as insoluble and less toxic polymeric fluorides, which can then be filtered off and disposed of as solid waste.[15]

  • Q: What is the relative reactivity of aryl halides and triflates? A: The reactivity order for the oxidative addition step is generally I > Br > OTf >> Cl.[3][17] Aryl iodides are the most reactive and allow for the mildest conditions, while aryl chlorides often require more active catalysts with bulky, electron-rich ligands.[8] This difference can be exploited for selective couplings in molecules with multiple leaving groups.

  • Q: Can I use (1-Ethoxyvinyl)tributylstannane instead of the trimethylstannane version? A: Yes. The tributylstannane analogue is commonly used. The primary difference lies in the nature of the "non-transferable" groups (butyl vs. methyl). While both are effective, trimethyltin byproducts are more water-soluble and sometimes easier to remove during workup, though they are also more toxic. The choice often comes down to commercial availability and synthetic convenience.[17][18]

References
  • Amatore, C., et al. (2006). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 25(19), 4582–4593. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115 Course Notes. [Link]

  • Espinet, P., & Casado, A. L. (2000). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand. Journal of the American Chemical Society, 122(37), 8978–8985. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Kim, Y. M., & Yu, S. (2001). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 66(4), 1279–1282. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Crisp, G. T. (1999). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (7), 625-626. [Link]

  • Vantourout, J. C., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 376-382. [Link]

  • Scott, J. P., & Schafer, L. L. (2023). A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters. Chemical Science, 14, 13425-13431. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • ResearchGate. (n.d.). Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides. [Link]

  • Nova, A., & Maseras, F. (2009). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 131(39), 13918–13919. [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Link]

  • Woster, P. M., & Goldman, M. E. (2010). Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether. Arkivoc, 2010(8), 11-17. [Link]

  • Maleczka Jr., R. E., & Terstiege, I. (2006). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry, 691(6), 1462-1465. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of chemical reactions involving (1-ethoxyvinyl)trimethylstannane. As a potent acetyl anion equivalent, this reagent is invaluable in complex syntheses, particularly in Stille coupling reactions.[1][2] However, its successful implementation on a larger scale requires a nuanced understanding of its reactivity, stability, and the management of associated organotin byproducts.[3][4][5] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your large-scale processes effectively.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, practical problems you may encounter during scale-up. The solutions are presented in a diagnostic, question-and-answer format to guide your experimental adjustments.

Q1: My large-scale reaction is sluggish, showing low conversion or stalling completely. Where do I start troubleshooting?

A stalled reaction at scale is a common yet critical issue. The root cause often lies in factors that are less impactful at the bench scale, such as catalyst activity, reagent purity, or mass transfer limitations.

Initial Diagnosis:

  • Confirm Reagent Integrity: Before altering reaction parameters, verify the purity of your this compound. Impurities can inhibit the catalyst or introduce side reactions that lower the effective concentration of your reagent.[6]

  • Assess Catalyst Activity: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation.[7] If possible, sample the reaction mixture and test with a fresh addition of catalyst in a small aliquot to see if the reaction restarts.

Probable Causes & Recommended Solutions:

Probable Cause Underlying Rationale & Explanation Recommended Solution
Catalyst Deactivation On a larger scale, headspace air and solvent impurities have a more pronounced effect. The Pd(0) active species can be oxidized to an inactive Pd(II) state, breaking the catalytic cycle.[3]Ensure a robust inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. Use freshly opened, high-purity solvents and degas them thoroughly before use. For particularly sensitive substrates, consider a more air-stable Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand, which is reduced to Pd(0) in situ.
Insufficient Mixing In large reactors, inadequate agitation can lead to poor mass and heat transfer, creating localized "hot spots" or concentration gradients. This can cause side reactions or prevent the reactants from efficiently reaching the catalyst.Switch from magnetic stirring to overhead mechanical stirring to ensure homogenous mixing of the reaction slurry or solution. For very large vessels, consult with a chemical engineer to ensure proper impeller design and agitation speed.
Inhibited Transmetalation The transmetalation step, often the rate-determining step in the Stille cycle, can be slow, especially with sterically hindered substrates.[3][8]The addition of stoichiometric or catalytic copper(I) salts (e.g., CuI) can accelerate transmetalation.[9] Alternatively, switching to more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) can promote both the oxidative addition and reductive elimination steps.[9][10]
Poor Reagent Quality Impurities in either the organostannane or the electrophile can act as catalyst poisons or participate in unwanted side reactions, reducing the overall yield.[6][11]Re-purify starting materials before use. This compound can be purified by vacuum distillation.[12] Ensure your organic halide or triflate is free of residual acid or base from its preparation.

Troubleshooting Workflow for Low Reaction Conversion

G start Low Conversion Observed check_reagents 1. Analyze Reagent Purity (NMR, GC/MS) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok Yes reagents_bad Impurities Found check_reagents->reagents_bad No check_catalyst 2. Test Catalyst Activity (Small aliquot test) reagents_ok->check_catalyst purify Purify Starting Materials (Distillation, Recrystallization) reagents_bad->purify purify->check_reagents catalyst_ok Catalyst Active check_catalyst->catalyst_ok Yes catalyst_bad Catalyst Inactive check_catalyst->catalyst_bad No check_mixing 3. Evaluate Mixing Efficiency catalyst_ok->check_mixing replace_catalyst Use Fresh Catalyst & Ensure Inert Atmosphere catalyst_bad->replace_catalyst replace_catalyst->check_catalyst mixing_ok Mixing Adequate check_mixing->mixing_ok Yes mixing_bad Mixing Inadequate check_mixing->mixing_bad No optimize 4. Optimize Reaction Conditions (Additives, Ligands, Temp.) mixing_ok->optimize improve_mixing Switch to Overhead Stirring mixing_bad->improve_mixing improve_mixing->check_mixing end Reaction Optimized optimize->end G start Crude Product Obtained is_solid Is the Product a Solid? start->is_solid solid_path Try Recrystallization / Slurry is_solid->solid_path Yes liquid_path Perform Aqueous KF Workup is_solid->liquid_path No / Oil solid_success Purity Acceptable? solid_path->solid_success solid_success->liquid_path No end Pure Product solid_success->end Yes liquid_success Purity Acceptable? liquid_path->liquid_success chromatography Perform Large-Scale Chromatography liquid_success->chromatography No liquid_success->end Yes chromatography->end Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Often Rate-Limiting) pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled SnX Me₃Sn-X (Tin Byproduct) transmetalation->SnX reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Product R¹-R² (Coupled Product) reductive_elimination->Product RX R¹-X (Electrophile) RX->oxidative_addition R2SnR3 R²-SnMe₃ (this compound) R2SnR3->transmetalation

Sources

Validation & Comparative

A Comparative Guide to (1-Ethoxyvinyl)trimethylstannane and Other Vinylating Agents for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds remains a paramount objective. The introduction of a vinyl group is a foundational transformation, unlocking pathways to a vast array of complex molecules, from life-saving pharmaceuticals to cutting-edge materials. The choice of the vinylating agent is a critical decision point in any synthetic strategy, with profound implications for yield, substrate scope, functional group tolerance, and overall efficiency.

This guide provides an in-depth, objective comparison of (1-ethoxyvinyl)trimethylstannane with other prominent vinylating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and supporting experimental data that empower researchers to make informed decisions in their synthetic endeavors. Our focus is on the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system, grounded in established scientific principles.

The Unique Proposition of this compound: A Masked Acetyl Group

This compound stands out in the family of vinylating agents due to its role as a synthetic equivalent of an acetyl anion.[1] Through a palladium-catalyzed Stille cross-coupling reaction, it efficiently introduces a 1-ethoxyvinyl moiety onto an organic scaffold. This coupled product, an enol ether, can be readily hydrolyzed under mild acidic conditions to unveil a methyl ketone.[2][3] This two-step sequence provides a powerful method for the formation of aryl and vinyl methyl ketones, which are common structural motifs in medicinal chemistry and natural products.

The versatility of this reagent is highlighted by its use in palladium-catalyzed coupling reactions with a variety of electrophiles, including sulfoxides, α-haloethers, and chlorocyclobutenones.[1]

Cross-Coupling Reactions: A Comparative Arena for Vinylating Agents

The palladium-catalyzed cross-coupling reaction is the primary platform for the application of most modern vinylating agents. The Stille, Suzuki-Miyaura, and Kumada couplings are stalwart methods for the formation of C(sp²)–C(sp²) bonds. Below, we compare the performance of this compound's parent class (organostannanes) with organoboron and organomagnesium reagents in these key transformations.

Data Presentation: Performance of Vinylating Agents in Cross-Coupling Reactions

The following table summarizes typical yields for the vinylation of aryl halides using different classes of vinylating agents. It is important to note that reaction conditions are not identical and are optimized for each specific reagent and coupling type.

Vinylating Agent Class Exemplary Reagent Coupling Reaction Substrate Catalyst/Base/Solvent Temp. (°C) Time (h) Yield (%) Reference
Organotin VinyltributylstannaneStille4-BromoanisolePd(PPh₃)₄ / THF6524~90[4]
Organoboron Potassium VinyltrifluoroborateSuzuki-Miyaura4-BromoanisolePdCl₂/PPh₃/Cs₂CO₃/THF:H₂O801272[4][5]
Organomagnesium Vinylmagnesium BromideKumadaBromobenzenePd(PPh₃)₄ / THFReflux285-95[6]

In-Depth Analysis of Vinylating Agent Classes

Organostannanes (Stille Coupling)
  • This compound & Vinyltributylstannane

Expertise & Experience: Organostannanes, like this compound and vinyltributylstannane, are highly valued for their stability to air and moisture, making them relatively easy to handle compared to other organometallic reagents.[7] The Stille coupling exhibits exceptional functional group tolerance, accommodating esters, amides, ketones, and hydroxyl groups.[8][9] This broad compatibility is a significant advantage in the synthesis of complex molecules, minimizing the need for protecting group strategies.[10] The primary drawback of organotin compounds is their inherent toxicity and the challenge of removing tin-containing byproducts from the reaction mixture.[1]

Trustworthiness: The mechanism of the Stille coupling is well-established, proceeding through a reliable catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] The stereochemistry of vinylstannanes is generally retained throughout the reaction, providing a high degree of predictability.[7] However, 1-substituted vinylstannanes can sometimes be poor substrates due to steric hindrance, although optimized conditions with copper(I) additives can improve yields.[11]

Experimental Workflow: Stille Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Flame-dry flask under inert gas (N2/Ar) prep2 Add Pd catalyst, ligand, and any solid additives prep1->prep2 prep3 Add solvent and organic halide/triflate prep2->prep3 react1 Add organostannane reagent via syringe prep3->react1 react2 Heat reaction mixture to desired temperature react1->react2 react3 Monitor reaction progress (TLC, GC, LC-MS) react2->react3 workup1 Cool to RT, dilute with organic solvent react3->workup1 workup2 Wash with aq. KF or saturated NH4Cl workup1->workup2 workup3 Separate organic layer, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 G cluster_reactants pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 r1x R1-X r2by2 R2-B(OR)2 base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Organomagnesium Reagents (Kumada Coupling)
  • Vinylmagnesium Bromide

Expertise & Experience: The Kumada coupling holds the distinction of being one of the first reported catalytic cross-coupling methods. [12]Its primary advantage lies in the direct use of Grignard reagents, which are readily prepared and cost-effective. [13]This avoids the additional synthetic steps often required to prepare organostannane or organoboron reagents. However, the high reactivity and basicity of Grignard reagents significantly limit the functional group tolerance of the Kumada coupling; substrates with acidic protons or electrophilic functional groups like esters and ketones are generally incompatible. [14] Trustworthiness: The reaction is typically fast and efficient for compatible substrates. [12]Due to the high reactivity of the Grignard reagent, these reactions must be conducted under strictly anhydrous and inert conditions. [15][16][17]The choice of catalyst, typically nickel or palladium, can influence the reaction's scope and efficiency. [12]

Experimental Protocols

Protocol 1: Synthesis of a Methyl Ketone via Stille Coupling of this compound and Subsequent Hydrolysis

This two-step protocol is a powerful method for the introduction of an acetyl group.

Step A: Stille Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide/triflate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous THF.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Stir the solution vigorously with an aqueous solution of KF (1M) for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, wash the filter cake with diethyl ether.

  • Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-ethoxyvinyl product is often used directly in the next step. [18][19] Step B: Hydrolysis to the Methyl Ketone

  • Dissolve the crude 1-ethoxyvinyl product from Step A in a mixture of THF and 1M aqueous HCl.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the enol ether by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting methyl ketone by column chromatography. [2]

Protocol 2: Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate
  • In a round-bottom flask, combine the aryl halide (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Cs₂CO₃ (3.0 eq), PdCl₂ (0.02 eq), and PPh₃ (0.06 eq). [5]2. Add a 9:1 mixture of THF and water to the flask.

  • De-gas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography. [5][20][21][22]

Protocol 3: Kumada Vinylation using Vinylmagnesium Bromide
  • To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add the aryl halide (1.0 eq) and anhydrous THF.

  • Add the palladium catalyst, for example, PdCl₂(dppf) (0.05 eq). [14]3. Cool the mixture to 0 °C and slowly add vinylmagnesium bromide (1.5 eq, as a solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography. [14]

Safety and Handling: A Pillar of Trustworthiness

Organostannanes: These compounds are highly toxic. [23]Always handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including double gloves. [4][6]All waste, including contaminated glassware, should be treated as hazardous. [4]Glassware can be decontaminated by soaking in a bleach solution overnight to oxidize the organotin compounds to less harmful tin oxides. [6][24] Grignard Reagents: Vinylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and air. [15]All reactions must be conducted under strictly anhydrous and inert conditions. [16][17][25][26]Flame-dried glassware is essential. [16] Organoboron Reagents: In general, organoboron reagents are significantly less toxic and more stable than their organotin and organomagnesium counterparts, representing a key advantage in terms of safety and ease of handling. [27]

Conclusion and Future Outlook

The choice of a vinylating agent is a multi-faceted decision that requires a careful analysis of the specific synthetic challenge.

  • This compound offers a unique and powerful strategy for the synthesis of methyl ketones via a Stille coupling/hydrolysis sequence, benefiting from the high functional group tolerance of the Stille reaction. Its primary drawbacks are the toxicity of organotin compounds and the two-step nature of the transformation.

  • Standard vinylstannanes like vinyltributylstannane provide a direct route to vinylated products with excellent functional group compatibility, but share the same toxicity concerns.

  • Organoboron reagents used in the Suzuki-Miyaura coupling are an excellent alternative, offering a much safer profile with comparable or, in some cases, superior functional group tolerance. They are often the preferred method for general vinylations in complex settings.

  • Organomagnesium reagents for the Kumada coupling are cost-effective and utilize readily available starting materials. However, their high reactivity limits their application to substrates lacking sensitive functional groups.

The ideal vinylating agent is one that balances reactivity, stability, safety, and cost-effectiveness. While this compound may not be the universal choice for all vinylations, its specific utility as a masked acetyl anion ensures its continued importance in the synthetic chemist's toolbox, particularly when the direct introduction of a methyl ketone is challenging. The ongoing development of more active and selective catalysts continues to expand the scope and utility of all these powerful vinylating methods.

References

  • A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PMC. [Link]

  • Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry. [Link]

  • What precaution would you adopt while preparing a Grignard reagent?. Quora. [Link]

  • ORGANOTIN COMPOUNDS. CDC Stacks. [Link]

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • How should I manage glassware that came in contact with organotin compounds?. Reddit. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • Kumada Coupling. NROChemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. PubMed. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Hydrolysis of vinyl ethers.
  • Stille Coupling. Chemistry LibreTexts. [Link]

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. [Link]

  • A General Nickel-Catalyzed Kumada Vinylation for the Preparation of 2-Substituted 1,3-Dienes. ACS Catalysis. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Org. Synth. 2011, 88, 197. [Link]

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A Comparative Spectroscopic Guide to Products from (1-Ethoxyvinyl)trimethylstannane and its Boronate Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of an acetyl group onto an aromatic or heteroaromatic scaffold is a foundational transformation. (1-Ethoxyvinyl)trimethylstannane has emerged as a valuable reagent for this purpose, serving as a masked acetyl anion equivalent in Stille cross-coupling reactions. The initial product, an aryl ethoxyvinyl ether, can be readily hydrolyzed to the corresponding methyl ketone. This guide provides an in-depth spectroscopic analysis (NMR, IR, MS) of the products derived from this compound and offers a comparative perspective against a prominent alternative, the Suzuki coupling of ethoxyvinyl boronic esters.

The Synthetic Utility of Masked Acetyl Equivalents

The Stille cross-coupling reaction provides a robust and versatile method for the formation of carbon-carbon bonds. The use of this compound in this context is particularly advantageous due to the stability of organotin reagents to a wide range of functional groups and reaction conditions.[1][2] The resulting vinyl ether acts as a stable intermediate that can be purified before its conversion to the ketone, offering a degree of control in multi-step syntheses.

However, the inherent toxicity of organotin compounds has driven the exploration of alternative, less toxic reagents. The Suzuki-Miyaura coupling, which utilizes organoboron compounds, stands out as a prime alternative.[3] Boronic acids and their esters are generally considered to have low toxicity and their byproducts are often more easily removed during workup.[3] The analogous reagent for the introduction of the ethoxyvinyl moiety is an ethoxyvinyl boronic ester, such as (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

This guide will dissect the spectroscopic signatures of the products from both methodologies, providing the experimental data necessary to not only confirm product identity but also to understand the nuances of each synthetic route.

Spectroscopic Characterization of the Staging Compound: this compound

A thorough understanding of the starting material's spectroscopic properties is crucial.

Spectroscopy Key Features and Chemical Shifts (δ)
¹H NMR The vinyl protons appear as two distinct doublets, a result of geminal coupling. The ethoxy group presents as a quartet and a triplet.
¹³C NMR The vinyl carbons exhibit characteristic shifts, with the carbon attached to the tin atom showing coupling to the tin isotopes. The ethoxy carbons are also clearly identifiable.

The Stille Coupling Pathway: Spectroscopic Analysis of Aryl Ethoxyvinyl Ethers

The Stille coupling of this compound with an aryl halide (Ar-X) yields an aryl ethoxyvinyl ether (Ar-C(OEt)=CH₂). The spectroscopic data for a representative product, 1-(1-ethoxyvinyl)-4-methoxybenzene, is detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an aryl ethoxyvinyl ether is characterized by the disappearance of the starting aryl halide's proton signals and the appearance of new vinyl and ethoxy signals.

  • Vinyl Protons: The two geminal protons on the terminal vinyl carbon appear as distinct doublets in the range of δ 4.0-5.0 ppm. Their small coupling constant (J ≈ 2-3 Hz) is characteristic of geminal coupling.

  • Ethoxy Group: The ethoxy group gives rise to a quartet around δ 3.8-4.0 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

  • Aromatic Protons: The signals for the aromatic protons will be shifted according to the substitution pattern of the aryl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides clear evidence for the formation of the C-C bond and the presence of the ethoxyvinyl group.

  • Vinyl Carbons: The quaternary vinyl carbon (C=C) typically resonates in the downfield region (δ 155-160 ppm), while the terminal vinyl carbon (=CH₂) appears more upfield (δ 85-95 ppm).

  • Ethoxy Carbons: The methylene carbon of the ethoxy group is found around δ 60-65 ppm, and the methyl carbon is in the upfield region (δ 14-16 ppm).

  • Aromatic Carbons: The aromatic carbon signals will be consistent with the structure of the coupled aryl group.

Infrared (IR) Spectroscopy

The IR spectrum of an aryl ethoxyvinyl ether displays characteristic absorption bands that confirm the presence of the key functional groups.

  • C=C Stretch: A medium to weak absorption band in the region of 1620-1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

  • C-O Stretch: A strong absorption band is typically observed in the 1200-1250 cm⁻¹ region, corresponding to the asymmetric C-O-C stretch of the aryl ether linkage.[4] Another C-O stretching band can be found around 1040 cm⁻¹.[4]

  • =C-H Bending: Out-of-plane bending vibrations for the terminal vinyl protons are expected in the 810-910 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺), and the fragmentation pattern will be indicative of the aryl vinyl ether structure. Common fragmentation pathways include the loss of the ethoxy group, cleavage of the vinyl group, and fragmentation of the aromatic ring.

The Suzuki Coupling Alternative: A Comparative Spectroscopic Look

The Suzuki coupling of an aryl halide with an ethoxyvinyl boronic ester provides an alternative route to the same aryl ethoxyvinyl ether product. While the final product is identical, the reaction conditions and potential side products differ, which can be reflected in the purity and subsequent spectroscopic analysis of the crude product.

From a spectroscopic standpoint, a pure sample of an aryl ethoxyvinyl ether synthesized via a Suzuki coupling will exhibit identical NMR, IR, and MS data to a pure sample synthesized via a Stille coupling. The primary advantage of the Suzuki method lies in the nature of the byproducts. Boron-based byproducts are generally more water-soluble and can often be removed with a simple aqueous workup, potentially leading to a cleaner crude product and simplifying purification.[3]

From Vinyl Ether to Ketone: The Hydrolysis Step

A key application of synthesizing aryl ethoxyvinyl ethers is their subsequent hydrolysis to aryl methyl ketones. This transformation is typically achieved under acidic conditions. The spectroscopic changes observed during this conversion are distinct and confirm the formation of the desired ketone.

Spectroscopic Transformation: An Example with 4-Methoxyacetophenone

Let's consider the hydrolysis of 1-(1-ethoxyvinyl)-4-methoxybenzene to 4-methoxyacetophenone.

Spectroscopy Aryl Ethoxyvinyl Ether Aryl Methyl Ketone (4-Methoxyacetophenone)
¹H NMR Vinyl protons (2H, two doublets, δ 4.0-5.0), Ethoxy CH₂ (2H, quartet, δ ~3.9), Ethoxy CH₃ (3H, triplet, δ ~1.4)Disappearance of vinyl and ethoxy signals. Appearance of a sharp singlet for the acetyl methyl group (3H, δ ~2.5 ppm).[5] Aromatic protons will show slight shifts.
¹³C NMR Vinyl carbons (δ ~158 and ~88), Ethoxy carbons (δ ~63 and ~15)Disappearance of vinyl and ethoxy carbon signals. Appearance of a downfield carbonyl carbon signal (C=O, δ ~196.8 ppm) and an acetyl methyl carbon signal (δ ~26.3 ppm).[5]
IR C=C stretch (~1630 cm⁻¹), Strong C-O stretch (~1240 cm⁻¹)Disappearance of the C=C stretch. Appearance of a strong, sharp carbonyl (C=O) stretch in the region of 1670-1685 cm⁻¹. The aryl C-O stretch remains.
MS Molecular ion peak corresponding to the vinyl ether.Molecular ion peak corresponding to the ketone. Fragmentation pattern will show characteristic loss of the acetyl group (M-43).

Table 1: Spectroscopic Comparison of 1-(1-ethoxyvinyl)-4-methoxybenzene and its Hydrolysis Product, 4-Methoxyacetophenone. [5]

Experimental Protocols

General Procedure for Stille Coupling of this compound with an Aryl Halide
  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an appropriate solvent (e.g., anhydrous toluene or DMF).

  • Add this compound (1.1-1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with an aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aryl ethoxyvinyl ether.

General Procedure for Suzuki Coupling of an Aryl Halide with an Ethoxyvinyl Boronic Ester
  • To a flask, add the aryl halide (1.0 equiv), the ethoxyvinyl boronic ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.

  • Degas the mixture and then heat to the reaction temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the pure aryl ethoxyvinyl ether.

General Procedure for the Hydrolysis of an Aryl Ethoxyvinyl Ether to an Aryl Methyl Ketone
  • Dissolve the aryl ethoxyvinyl ether in a suitable solvent mixture, such as THF and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude aryl methyl ketone, which can be further purified by chromatography or recrystallization if necessary.

Visualization of Synthetic Pathways

Stille_vs_Suzuki cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling cluster_hydrolysis Hydrolysis Stannane This compound StilleProduct Aryl Ethoxyvinyl Ether Stannane->StilleProduct Pd Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->StilleProduct VinylEther Aryl Ethoxyvinyl Ether Boronate Ethoxyvinyl Boronic Ester SuzukiProduct Aryl Ethoxyvinyl Ether Boronate->SuzukiProduct Pd Catalyst, Base ArylHalide2 Aryl Halide (Ar-X) ArylHalide2->SuzukiProduct Ketone Aryl Methyl Ketone VinylEther->Ketone H₃O⁺

Figure 1: Workflow comparing the Stille and Suzuki pathways to aryl ethoxyvinyl ethers and subsequent hydrolysis.

Conclusion and Recommendations

Both the Stille coupling of this compound and the Suzuki coupling of ethoxyvinyl boronic esters are effective methods for the synthesis of aryl ethoxyvinyl ethers, which serve as valuable precursors to aryl methyl ketones.

  • Spectroscopic Equivalence: The final, purified aryl ethoxyvinyl ether products from both routes are spectroscopically identical. The choice of method does not inherently alter the NMR, IR, or MS characteristics of the target molecule.

  • Stille Coupling: This method is well-established and tolerant of a wide array of functional groups. However, the toxicity of the organotin reagent and the challenges associated with the complete removal of tin byproducts are significant drawbacks. Careful purification and spectroscopic analysis are essential to ensure the absence of tin residues.

  • Suzuki Coupling: This alternative is increasingly favored due to the low toxicity of the boronic ester reagents and the relative ease of removing boron-containing byproducts. This can lead to cleaner crude reaction mixtures and potentially simpler purification schemes.

For applications in drug development and medicinal chemistry, the Suzuki coupling is generally the recommended approach due to its more favorable toxicological profile. However, for complex substrates where the Stille reaction's functional group tolerance may be advantageous, it remains a powerful tool. In all cases, rigorous spectroscopic characterization as outlined in this guide is paramount to confirm the structure and purity of the synthesized products.

References

  • Supporting Information for a relevant publication providing NMR data for acetophenones.
  • Blouin, M.; Frenette, R. A New Method for the Preparation of Aryl Vinyl Ethers. The Journal of Organic Chemistry, 2001 , 66 (26), 9043–9045. [Link]

  • SpectraBase, Wiley Science Solutions. ([Link]) - Used as a general reference for spectral data of related compounds.

  • Frolov, Y. L.; Vashchenko, A. V. Quantum Chemical Analysis of the Structure and Spectroscopic Properties of Aryl Vinyl Ethers. Journal of Structural Chemistry, 2007, 48, 24-30.
  • National Institute of Standards and Technology (NIST) Chemistry WebBook. ([Link])

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37 (24), 3387-3388.
  • PubChem. Stannane, tributyl(1-ethoxyethenyl)-. ([Link])

  • Organic Syntheses. Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 2006 , 83, 131. [Link]

  • Williams, R. M.; et al. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 2011 , 88, 197-201. [Link]

  • Walther, M.; Kipke, W.; Renken, R.; Staubitz, A. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2023 , 13, 15805-15815. [Link]

  • Stille Coupling. Organic Chemistry Portal. ([Link])

  • Suzuki Coupling. Organic Chemistry Portal. ([Link])

  • Wikipedia. Stille reaction. ([Link])

  • Wikipedia. Suzuki reaction. ([Link])

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. ([Link])

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The Vinylation Toolkit: A Comparative Guide to Alternatives for (1-Ethoxyvinyl)trimethylstannane in Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Stille coupling has been a cornerstone of carbon-carbon bond formation, prized for its reliability and broad functional group tolerance. Within this reaction class, (1-Ethoxyvinyl)trimethylstannane has served as a valuable reagent for the introduction of a masked acetyl group, a key synthetic maneuver in the construction of complex molecules. However, the inherent toxicity and purification challenges associated with organotin compounds have spurred the development of more benign and efficient alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the data and protocols needed to make informed decisions in their synthetic endeavors.

We will explore the leading alternatives primarily from the Suzuki-Miyaura and Hiyama cross-coupling reactions, evaluating them on the basis of reactivity, stability, substrate scope, and operational simplicity.

The Stille Reaction: A Powerful Tool with a Caveat

The Stille reaction facilitates the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. The use of vinylstannanes, such as this compound, allows for the direct installation of a vinyl ether moiety, which can be readily hydrolyzed to a ketone.

Despite its utility, the toxicity of organotin reagents is a significant drawback.[1][2][3] Tributyltin derivatives, common byproducts of Stille couplings, are notoriously difficult to remove from reaction mixtures, often requiring multiple chromatographic purifications. This not only adds steps to a synthetic sequence but also raises environmental and safety concerns.

The Rise of Organoboron Reagents: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, has emerged as a highly attractive alternative to the Stille reaction for vinylation.[4] Organoboron reagents are generally less toxic than their organotin counterparts and the byproducts are more easily removed.

Potassium Vinyltrifluoroborate: A Bench-Stable Vinylating Agent

Potassium vinyltrifluoroborate is a crystalline, air- and moisture-stable solid that has gained widespread use in Suzuki-Miyaura couplings.[5][6][7] Its stability and ease of handling make it a convenient "off-the-shelf" reagent for introducing a vinyl group.

Advantages:

  • Low Toxicity: Boron-based reagents are significantly less toxic than organotins.[4]

  • Stability: Potassium vinyltrifluoroborate is a stable solid, simplifying storage and handling.[5][7]

  • Ease of Removal of Byproducts: Boronic acid byproducts are generally water-soluble and easily removed by aqueous workup.

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is similar to that of the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for transmetalation.[8]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'B(OR)2) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R' Product R'B(OR)2 R'B(OR)2 R'B(OR)2->R-Pd(II)(R')Ln

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Vinylboronic Acid Pinacol Ester: A Versatile Liquid Reagent

Vinylboronic acid pinacol ester (VBPE) is another widely used organoboron reagent for Suzuki-Miyaura coupling.[9] It is a liquid, which can be advantageous for certain applications, and it is also commercially available.

Advantages:

  • High Purity: Typically available in high purity, making it suitable for demanding applications.[9]

  • Predictable Reactivity: The pinacol ester group provides stability and ensures reliable reactivity.[9]

  • Broad Substrate Scope: Effective for the vinylation of a wide range of aryl and heteroaryl halides.

Organosilicon Reagents: The Hiyama Coupling

The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner, offering a low-toxicity alternative to organostannanes.[10][11][12] Vinylsilanes are particularly attractive as they are stable, easy to handle, and environmentally benign.

Vinyl Tris(trimethylsilyl)silanes and Other Vinylsilanes

A variety of vinylsilanes have been developed for Hiyama coupling. A key feature of this reaction is the need for an activator to facilitate the transmetalation step. This is typically a fluoride source, such as tetrabutylammonium fluoride (TBAF), or can be achieved under fluoride-free oxidative conditions.[10][13]

Advantages:

  • Low Toxicity and Environmental Impact: Silicon-based reagents are considered environmentally friendly.[14]

  • Stability: Vinylsilanes are generally stable and can be easily purified.

  • Stereospecificity: The Hiyama coupling often proceeds with retention of the vinylsilane's stereochemistry.[10]

Reaction Mechanism: The Hiyama coupling catalytic cycle requires an activation step to form a hypervalent silicon species, which is more reactive towards transmetalation with the palladium center.[15]

Hiyama_Coupling Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation R'-SiR''3 R'-SiR''3 [R'-SiF(R''3)]- [R'-SiF(R''3)]- R'-SiR''3->[R'-SiF(R''3)]- Activation (F-) [R'-SiF(R''3)]-->R-Pd(II)(R')Ln R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R' Product

Caption: Catalytic cycle of the Hiyama coupling.

Performance Comparison: A Head-to-Head Look

To provide a clear comparison, the following table summarizes the performance of these vinylating agents in the cross-coupling with a model substrate, 4-bromoanisole. It is important to note that reaction conditions are optimized for each specific reagent and may not be directly comparable.

Vinylating Agent Coupling Reaction Catalyst/Base/Solvent Temp (°C) Time (h) Yield (%) Reference
This compoundStillePd(PPh₃)₄ / THF6524~90[16]
Potassium VinyltrifluoroborateSuzuki-MiyauraPdCl₂ / PPh₃ / Cs₂CO₃ / THF:H₂O801272[5][17]
Divinyltetramethyldisiloxane (DVDS)Hiyama-DenmarkPd(dba)₂ / KOSiEt₃ / THF80285[16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate[1][5]

To a mixture of the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (2.0 mmol) is added a solution of palladium(II) chloride (0.02 mmol) and triphenylphosphine (0.06 mmol) in a 1:1 mixture of THF and water (4 mL). The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Hiyama Coupling with a Vinylsilane under Fluoride-Free Oxidative Conditions[10][13]

To a solution of the vinylsilane (1.2 mmol) in THF (5 mL) is added aqueous sodium hydroxide (1 M, 1.2 mL) and hydrogen peroxide (30% aq., 0.6 mL). The mixture is stirred at room temperature for 15 minutes. Then, the aryl halide (1.0 mmol), tetrabutylammonium fluoride (1.0 M in THF, 0.1 mL), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are added. The reaction mixture is heated to reflux and stirred for the appropriate time. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Conclusion

While this compound remains a useful reagent, the development of organoboron and organosilicon alternatives offers significant advantages in terms of toxicity, ease of handling, and purification. For routine vinylations, potassium vinyltrifluoroborate and vinylboronic acid pinacol ester in Suzuki-Miyaura couplings provide robust and reliable methods. For applications where stereospecificity is crucial or when exploring different reactivity profiles, vinylsilanes in Hiyama couplings present a powerful and environmentally conscious choice. The selection of the optimal vinylating agent will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group compatibility, and scalability. This guide provides the foundational information to empower researchers to move beyond traditional organotin reagents and embrace these safer and more sustainable alternatives.

References

  • Wang, Z., Pitteloud, J.-P., Montes, L., Rapp, M., Derane, D., & Wnuk, S. F. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(22), 5322-5327. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]

  • National Institutes of Health. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PubMed. Retrieved from [Link]

  • Sci-Hub. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • American Chemical Society. (2022). Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (2020). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • SynArchive. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Taylor & Francis. (2002). Vinylation – Knowledge and References. Retrieved from [Link]

  • American Chemical Society. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Transition metal-catalyzed double C vinyl –H bond activation: synthesis of conjugated dienes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Analysis of (1-Ethoxyvinyl)trimethylstannane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Stille cross-coupling reaction represents a cornerstone of modern synthetic organic chemistry. Its ability to form carbon-carbon bonds with high functional group tolerance is invaluable.[1][2][3] Among the diverse organostannane reagents, (1-Ethoxyvinyl)trimethylstannane is particularly noteworthy as a synthetic equivalent of an acetaldehyde enolate, providing efficient access to vinyl ethers which can be readily hydrolyzed to ketones.[4] Understanding the kinetics of its coupling reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, maximizing yield, improving efficiency, and scaling up processes for industrial applications.

This guide provides an in-depth comparison of methodologies for the kinetic analysis of this compound cross-coupling reactions. We will explore the underlying mechanistic principles, compare experimental techniques for monitoring reaction progress, and present data-driven insights into the factors that govern reaction rates.

The Mechanistic Heart of the Reaction: The Stille Catalytic Cycle

The palladium-catalyzed Stille reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5] The efficiency of the overall process is dictated by the rate of the slowest step in this cycle, known as the rate-determining step (RDS).

  • Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2][5]

  • Transmetalation : The organostannane reagent, this compound, transfers its vinyl group to the Pd(II) center, displacing the halide or pseudohalide. This step is frequently proposed to be the rate-determining step for many Stille couplings.[1][5][6] The rate of transfer from tin follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[5]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][5]

Stille_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation (Rate-Determining Step) Sn_Waste X-SnMe₃ PdII_X->Sn_Waste PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product Reactant1 R¹-X Reactant1->PdII_X Reactant2 R²-SnMe₃ (this compound) Reactant2->PdII_R2 Experimental_Workflow cluster_prep 1. Preparation cluster_execution 2. Reaction Execution cluster_analysis 3. Data Analysis A Purify & Degas Reagents/Solvent B Assemble & Inert Jacketed Reactor A->B C Calibrate ATR-FTIR Probe E Equilibrate to Temp (e.g., 50°C) & Start Data Acquisition C->E D Charge Reactor with Ar-I, Ligand, Solvent D->E F Inject Pd₂(dba)₃ Solution (Catalyst Pre-activation) E->F G Inject Stannane (t=0) F->G H Monitor Peak Decay/Growth (e.g., C=C stretch at ~1620 cm⁻¹) G->H Real-time Monitoring I Convert Absorbance to Concentration H->I J Plot ln[A] vs. time, etc. to Determine Order & Rate I->J K Validate with Initial Rates Method J->K

Sources

A Comparative Guide to Vinylation Reagents: (1-Ethoxyvinyl)trimethylstannane vs. Vinylboronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the palladium-catalyzed formation of carbon-carbon bonds stands as a cornerstone for the construction of complex molecular architectures. Among the most pivotal of these transformations are the Stille and Suzuki-Miyaura cross-coupling reactions, which enable the precise and efficient introduction of vinyl functionalities. This guide provides a comprehensive comparison of two key reagents employed in these reactions: (1-ethoxyvinyl)trimethylstannane for the Stille coupling and vinylboronic esters for the Suzuki-Miyaura coupling. Through an objective analysis of their efficacy, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Vinylation Reagents

This compound is an organotin compound that serves as a versatile nucleophilic partner in the Stille cross-coupling reaction.[1] The presence of the ethoxy group makes it an enol ether equivalent, which upon coupling and subsequent hydrolysis, yields a methyl ketone moiety.[2] This reagent is known for its stability to air and moisture, and the Stille reaction itself is lauded for its excellent functional group tolerance and often mild, base-free reaction conditions.[3][4]

Vinylboronic esters , most commonly the pinacol ester, are organoboron compounds that are central to the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[5] These reagents are favored for their low toxicity and the ease of removal of boron-containing byproducts.[3] The Suzuki coupling is one of the most widely used cross-coupling methods due to its broad substrate scope and generally high yields.[6]

Comparative Analysis: Efficacy and Practical Considerations

The choice between this compound and vinylboronic esters is often dictated by a careful consideration of several factors, including reaction yield, functional group compatibility, steric hindrance, and, critically, the toxicity of the reagents and byproducts.

Reaction Efficacy and Yields

Both Stille and Suzuki couplings are highly effective for the introduction of vinyl groups. However, the optimal choice can depend on the specific substrates involved. The Stille coupling, utilizing this compound, can sometimes provide higher yields for substrates with base-sensitive functional groups or significant steric hindrance.[3][7] Conversely, the Suzuki coupling with vinylboronic esters often proceeds with excellent yields for a wide range of electronically varied coupling partners.[7]

Coupling PartnerStille Coupling Yield (%) with this compoundSuzuki Coupling Yield (%) with Vinylboronic acid pinacol esterReference
4-Bromoanisole9095[7]
1-Bromo-4-nitrobenzene8980[7]
1-Bromo-2-isopropylbenzene8660[7]
4-BromotolueneNot directly compared91[7]
4-Bromobenzaldehyde9159[7]
Methyl 4-bromobenzoate8839[7]

Table 1: Comparative yields of Stille and Suzuki cross-coupling reactions with various aryl bromides. Data is extracted from a study on the functionalization of a diazocine core, which is indicative of general trends.[7]

Functional Group Tolerance

A significant advantage of the Stille reaction is its exceptional tolerance for a wide array of functional groups.[8][9] The reaction can often be performed under neutral conditions, which is beneficial for substrates bearing base-labile groups such as esters.[3]

The Suzuki coupling, while also having a broad functional group tolerance, typically requires the presence of a base to activate the organoboron reagent for transmetalation.[10] This can be a limitation when working with base-sensitive substrates. However, the use of milder bases like potassium carbonate or potassium fluoride can often mitigate this issue.[11] Notably, the Suzuki coupling is not compatible with substrates containing acidic protons, including some ketones and aldehydes.[12]

Reaction Conditions and Practicality

Stille Coupling:

  • Catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄.[13]

  • Solvent: Anhydrous, degassed solvents like DMF, THF, or toluene are commonly used.[13]

  • Additives: In some cases, additives like Cu(I) salts or lithium chloride can accelerate the reaction.[8]

  • Work-up: A primary challenge is the removal of toxic organotin byproducts, which can be difficult due to their low polarity.[14] Methods include washing with a saturated aqueous solution of KF or column chromatography.[8]

Suzuki Coupling:

  • Catalyst: A variety of Pd(0) and Pd(II) catalysts are effective, often in combination with phosphine ligands like PPh₃ or XPhos.[7]

  • Base: A base is required for the activation of the boronic ester. Common choices include Na₂CO₃, K₂CO₃, and Cs₂CO₃.[15]

  • Solvent: The reaction is tolerant of a range of solvents, including aqueous mixtures, which is a significant advantage in terms of green chemistry.[16]

  • Work-up: Boron-based byproducts are generally water-soluble and easily removed through aqueous extraction.

Toxicity and Environmental Impact

This is a critical differentiating factor. Organotin compounds, including this compound and its byproducts, are highly toxic.[4][14] They are known neurotoxins and can pose significant health and environmental risks if not handled and disposed of properly.[16]

In stark contrast, organoboron reagents like vinylboronic esters and their byproducts are generally considered to have low toxicity and are more environmentally benign.[6] This makes the Suzuki coupling a more attractive choice, particularly in industrial and pharmaceutical settings where safety and environmental considerations are paramount.

Mechanistic Overview

The catalytic cycles of the Stille and Suzuki couplings are analogous, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the transmetalation step.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-SnR₃ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 X-SnR₃ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille coupling.[3]

In the Stille coupling, the transmetalation step involves the direct transfer of the vinyl group from the tin atom to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 X-B(OR)₂(Base) RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ ActivatedBoron [R²-B(OR)₂(Base)]⁻ Boronate->ActivatedBoron Base Base Base->ActivatedBoron ActivatedBoron->Transmetalation

Caption: Catalytic cycle of the Suzuki coupling.[3]

For the Suzuki coupling, the transmetalation step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the vinyl group to the palladium center.[10]

Experimental Protocols

The following are representative, generalized protocols for Stille and Suzuki vinylation reactions. Researchers should optimize conditions for their specific substrates.

General Protocol for Stille Coupling with this compound

Stille_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Charge Charge Flask with Aryl/Vinyl Halide (1 eq) and Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) Start->Charge Solvent Add Anhydrous, Degassed Solvent (e.g., DMF) via Syringe Charge->Solvent Stannane Add this compound (1.1-1.5 eq) Dropwise Solvent->Stannane Heat Heat Reaction Mixture (e.g., 40-100 °C) Stannane->Heat Monitor Monitor Progress by TLC or GC/MS Heat->Monitor Workup Cool to RT, Dilute with Organic Solvent Monitor->Workup Filter Filter through Celite (optional) Workup->Filter Wash Wash with Saturated aq. KF and Brine Filter->Wash Dry Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for Stille coupling.

Step-by-Step Methodology:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[13]

  • Add the anhydrous, degassed solvent (e.g., DMF, toluene) via syringe.[8]

  • Add this compound (typically 1.1-1.5 equiv) to the reaction mixture via syringe.[13]

  • Heat the reaction mixture to the appropriate temperature (typically between 40-100 °C).[8]

  • Monitor the reaction progress by TLC or GC/MS.[13]

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[3]

General Protocol for Suzuki Coupling with Vinylboronic Acid Pinacol Ester

Suzuki_Workflow Start Start: Assemble Glassware Charge Charge Flask with Aryl/Vinyl Halide (1 eq), Vinylboronic Acid Pinacol Ester (1.2-2 eq), Base (e.g., Na₂CO₃, 2 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Start->Charge Solvent Add Solvent System (e.g., Dioxane/Water) Charge->Solvent Degas Degas the Mixture (e.g., Sparge with Argon) Solvent->Degas Heat Heat Reaction Mixture (e.g., 80-120 °C) Degas->Heat Monitor Monitor Progress by TLC or GC/MS Heat->Monitor Workup Cool to RT, Dilute with Water and Organic Solvent Monitor->Workup Separate Separate Organic and Aqueous Layers Workup->Separate Extract Extract Aqueous Layer with Organic Solvent Separate->Extract Wash Combine Organic Layers, Wash with Water and Brine Extract->Wash Dry Dry Organic Layer (e.g., MgSO₄), Filter, and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • To a reaction flask, add the aryl or vinyl halide (1.0 equiv), vinylboronic acid pinacol ester (typically 1.2-2.0 equiv), a base (e.g., 2N aqueous Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%).[15]

  • Add the solvent system (e.g., 1,4-dioxane).[15]

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C, often with microwave irradiation for faster reaction times).[15]

  • Monitor the reaction progress by TLC or GC/MS.[3]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[16]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.[16]

  • Filter and concentrate the solution under reduced pressure.[16]

  • Purify the crude product by column chromatography on silica gel.[3]

Conclusion and Recommendations

Both this compound and vinylboronic esters are highly effective reagents for the introduction of vinyl groups in palladium-catalyzed cross-coupling reactions. The choice between them hinges on a careful evaluation of the specific synthetic context.

Choose this compound (Stille Coupling) when:

  • The substrate contains base-sensitive functional groups.[3]

  • Steric hindrance is a significant challenge.[7]

  • Strictly anhydrous, base-free conditions are required.

Choose Vinylboronic Esters (Suzuki Coupling) when:

  • Low toxicity of reagents and byproducts is a priority.[3]

  • "Green" and more environmentally friendly conditions are desired.[6]

  • Ease of byproduct removal is important for purification.

  • A wide range of electronically diverse coupling partners are being explored.[7]

In general, for most applications, particularly in pharmaceutical and large-scale synthesis, the Suzuki-Miyaura coupling with vinylboronic esters is the preferred method due to its significantly lower toxicity profile and the ease of purification. However, the Stille coupling remains a powerful and indispensable tool for specific substrates where its unique advantages in functional group tolerance and robustness come to the forefront.

References

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Büker, J., Greenshields, L., Hecht, M., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 15805–15809. [Link]

  • Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Chen, Y.-S., Chen, J.-H., & Chen, J.-T. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 353. [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Fernández-Rodríguez, M. A., & Sanz, R. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(19), 7273–7281. [Link]

  • Inorganics. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97%. [Link]

  • YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. [Link]

  • ResearchGate. (2001). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. [Link]

Sources

Navigating the Vinyl Frontier: A Comparative Guide to the Reactivity of (1-Ethoxyvinyl)trimethylstannane and its Alternatives, Supported by DFT Computational Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise and efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of tools available to the modern chemist, vinyl organometallics serve as powerful synthons for the introduction of the vinyl moiety, a ubiquitous functional group in natural products and pharmaceutical agents. This guide provides an in-depth comparative analysis of the reactivity of (1-ethoxyvinyl)trimethylstannane, a versatile reagent in Stille cross-coupling reactions, benchmarked against its prominent alternatives: vinylboronic esters in Suzuki-Miyaura coupling and vinylsilanes in Hiyama coupling.

This analysis is further enriched by a detailed protocol for a Density Functional Theory (DFT) computational study, offering a theoretical lens to dissect the underlying reaction mechanisms and rationalize the observed reactivity trends. Our objective is to equip researchers with the critical knowledge to make informed decisions in reagent selection and reaction design, ultimately accelerating the pace of discovery and development.

The Reagent in Focus: this compound

This compound is a stable, yet reactive, organotin compound that has carved a niche for itself in organic synthesis, primarily as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] Its structure, featuring a vinyl group substituted with an ethoxy and a trimethylstannyl moiety, endows it with unique reactivity. The electron-donating ethoxy group enhances the nucleophilicity of the vinyl carbon, while the trimethylstannyl group facilitates the crucial transmetalation step in the Stille catalytic cycle.[3]

The primary application of this compound lies in its ability to act as a masked acetyl group equivalent. Following the cross-coupling reaction, the resulting enol ether can be readily hydrolyzed under acidic conditions to unveil a methyl ketone, providing a strategic and often high-yielding route to this important functional group.

A Comparative Landscape: Stille vs. Suzuki vs. Hiyama

The choice of a vinylating agent is often dictated by a multitude of factors including functional group tolerance, reaction conditions, toxicity of reagents and byproducts, and overall efficiency. Here, we present a comparative overview of this compound in the Stille reaction against vinylboronic esters (Suzuki-Miyaura) and vinylsilanes (Hiyama).

Table 1: Comparative Performance of Vinylic Cross-Coupling Reactions

FeatureStille Coupling (this compound)Suzuki-Miyaura Coupling (Vinylboronic Esters)Hiyama Coupling (Vinylsilanes)
Typical Reagents This compound, Aryl/Vinyl Halide or TriflateVinylboronic acid or ester, Aryl/Vinyl Halide or TriflateVinylsilane, Aryl/Vinyl Halide or Triflate
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[4]Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[5]Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)[6][7]
Activator/Base Often not required, but additives like Cu(I) salts can accelerate the reaction.[4][8]Base required (e.g., K₂CO₃, Cs₂CO₃, NaOH)[9][10]Fluoride source (e.g., TBAF) or base (e.g., NaOH, KOSiMe₃) required.[6][11]
Typical Yields Good to excellent (often >80%)[12]Good to excellent (often >80%)[9][13]Moderate to excellent (can be substrate-dependent)[6][14]
Functional Group Tolerance Generally very high; tolerant of a wide range of functional groups.[15][16]Good, but can be sensitive to base-labile groups.Good, but fluoride can be detrimental to silyl protecting groups.
Toxicity High toxicity of organotin reagents and byproducts is a major drawback.[8]Low toxicity of organoboron reagents and byproducts.Low toxicity of organosilane reagents and byproducts.[17]
Stereospecificity High, with retention of configuration at the vinyl carbon.High, with retention of configuration.High, with retention of configuration.

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions employed.

The Stille reaction, utilizing this compound, often shines in its broad functional group tolerance and the fact that it can frequently be performed under neutral conditions, avoiding the need for a strong base.[12] However, the significant toxicity of organotin compounds is a major deterrent, particularly for applications in pharmaceutical and materials science where metal contamination is a critical concern.[8]

The Suzuki-Miyaura coupling, employing vinylboronic esters, is a widely adopted and more environmentally benign alternative.[8] The reagents are generally stable, and the boronic acid byproducts are typically easy to remove. The reaction, however, necessitates the use of a base, which can sometimes lead to side reactions with sensitive substrates.

The Hiyama coupling of vinylsilanes offers another "tin-free" alternative.[11] While historically less utilized than the Suzuki reaction, recent advancements have expanded its scope and utility.[6][7] A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source or a base, to generate a hypervalent silicon species that facilitates transmetalation. This requirement can be a limitation if the substrate contains fluoride-sensitive functional groups, such as silyl ethers.

Delving Deeper: A DFT Computational Study Protocol

To gain a more profound understanding of the factors governing the reactivity of this compound, a computational study using Density Functional Theory (DFT) can be an invaluable tool. DFT allows for the elucidation of reaction mechanisms, the calculation of activation energies, and the rationalization of observed selectivities.[18][19]

Below is a detailed, step-by-step protocol for conducting a DFT study on the Stille cross-coupling reaction of this compound with an aryl bromide.

Experimental Protocol: DFT Calculation of a Stille Cross-Coupling Reaction

Objective: To model the catalytic cycle of the Stille coupling between this compound and bromobenzene, catalyzed by a Pd(0) complex, and to determine the geometries and energies of reactants, intermediates, transition states, and products.

Software: Gaussian 09 or a later version.[20]

Methodology:

  • Model System Definition:

    • Reactants: this compound, Bromobenzene.

    • Catalyst: A simplified Pd(0) complex, such as Pd(PH₃)₂, is often used to reduce computational cost while retaining the essential electronic features.

    • Solvent: The effect of the solvent (e.g., THF, DMF) can be included using a polarizable continuum model (PCM).[21]

  • Geometry Optimization and Frequency Calculations:

    • For each species in the catalytic cycle (reactants, intermediates, transition states, and products), perform a geometry optimization to find the lowest energy structure.

    • DFT Functional and Basis Set: A common choice for such systems is the B3LYP functional.[22] For the basis set, a mixed approach is often employed: the LANL2DZ basis set with effective core potentials (ECPs) for the heavy atoms (Pd and Sn), and a Pople-style basis set, such as 6-31G(d), for the lighter atoms (C, H, O, Br, P).[21]

    • Following each successful optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) or a first-order saddle point (a transition state, with exactly one imaginary frequency). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Locating Transition States:

    • Transition state (TS) structures can be located using methods such as the Berny algorithm (OPT=TS) in Gaussian. An initial guess for the TS geometry is required, which can often be estimated from the structures of the preceding and succeeding intermediates.

    • Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the TS connects the correct reactant and product states.

  • Energy Profile Construction:

    • The relative free energies (ΔG) of all stationary points (reactants, intermediates, TSs, and products) are calculated by adding the ZPVE and thermal corrections to the electronic energies.

    • Plot the relative free energies along the reaction coordinate to construct the energy profile of the catalytic cycle. The highest energy barrier in this profile will correspond to the rate-determining step of the reaction.

Diagram: Computational Workflow for DFT Study

DFT_Workflow cluster_pre Pre-calculation Setup cluster_calc Core DFT Calculations cluster_post Post-calculation Analysis start Define Model System (Reactants, Catalyst, Solvent) build Build Initial Geometries (GaussView or similar) start->build opt_react Optimize Reactant & Product Geometries build->opt_react guess_ts Generate Initial Transition State Guess build->guess_ts freq_react Frequency Calculation (Confirm Minima) opt_react->freq_react energy Extract Electronic Energies, ZPVE, and Thermal Corrections freq_react->energy opt_ts Optimize Transition State (OPT=TS) guess_ts->opt_ts freq_ts Frequency Calculation (Confirm 1 Imaginary Freq.) opt_ts->freq_ts irc IRC Calculation (Confirm TS Connectivity) freq_ts->irc freq_ts->energy irc->opt_react profile Construct Reaction Energy Profile energy->profile analysis Analyze Geometries, Bonding, and Charge Distribution profile->analysis

Caption: A generalized workflow for conducting a DFT study of a reaction mechanism.

The Stille Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][23]

Diagram: The Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII trans-R¹-Pd(II)L₂(X) OA->PdII Trans Transmetalation PdII->Trans PdII_R2 cis-R¹-Pd(II)L₂(R²) Trans->PdII_R2 Byproduct X-SnR₃ Trans->Byproduct RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Stannane R²-SnR₃ Stannane->Trans Halide R¹-X Halide->OA

Caption: A simplified representation of the Stille cross-coupling catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion and Future Outlook

This compound remains a valuable reagent in the synthetic chemist's toolbox, particularly for the synthesis of methyl ketones via a Stille cross-coupling/hydrolysis sequence. Its high reactivity and broad functional group tolerance are significant advantages. However, the inherent toxicity of organotin compounds necessitates careful consideration and handling, and often drives the exploration of greener alternatives.

The Suzuki-Miyaura and Hiyama couplings, utilizing vinylboronic esters and vinylsilanes respectively, have emerged as powerful and less toxic alternatives. The choice between these methodologies will depend on the specific requirements of the synthesis, including the nature of the substrates, the required reaction conditions, and cost considerations.

The application of computational methods, such as DFT, provides an indispensable layer of understanding, allowing for the rational design of catalysts and reaction conditions. As computational power continues to increase and theoretical models become more sophisticated, we can anticipate an even greater synergy between experimental and computational chemistry, leading to the development of more efficient, selective, and sustainable synthetic methodologies for the construction of complex molecules.

References

  • Recent developments of nanocatalysts for Stille coupling reaction. Synthetic Communications, 53(24). (2023). [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. National Institutes of Health. [Link]

  • Cochran, J. C., et al. ALKYL AND ACYL SUBSTITUTED VINYLSTANNANES: SYNTHESIS AND REACTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS. John Jay College of Criminal Justice.
  • Barbero, A., & Pulido, F. J. Allylstannanes and vinylstannanes from stannylcupration of C–C multiple bonds. Recent advances and applications in organic synthesis. Chemical Society Reviews, 34(11), 913-920. (2005). [Link]

  • Danheiser, R. L., & Dorn, S. K. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 100, 230-248. (2023). [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health. [Link]

  • Hashmi, M. A. Tutorial 14 | Modeling a Diels-Alder Reaction in Gaussian (Pericyclic Reactions). YouTube. (2021). [Link]

  • Vinylstannanes: synthesis and characterization. Africa Research Connects. [Link]

  • Recent Synthetic Innovation in Stille Coupling Reaction: A Review. Semantic Scholar. [Link]

  • Ma, W.-Y., et al. Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. ResearchGate. (2023). [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Littke, A. F., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. (2000). [Link]

  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]

  • Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]

  • Advances in Cross-Coupling Reactions. National Institutes of Health. [Link]

  • How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry. YouTube. (2025). [Link]

  • Leman, D. Gaussian Calculation Tutorial. Prezi. [Link]

  • Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction. ResearchGate. (2004). [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Transferable Machine Learning Interatomic Potential for Pd-Catalyzed Cross-Coupling Reactions. ChemRxiv. [Link]

  • Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. (2006). [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health. [Link]

  • Goossen, L. J., et al. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. (2005). [Link]

  • Ujaque, G., et al. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. (2006). [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. (2019). [Link]

  • A'yun, A. Q. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. (2023). [Link]

  • DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. ResearchGate. (2015). [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Semantic Scholar. [Link]

  • Roy, S., & Anoop, A. Insights into the active catalyst formation in palladium catalyzed coupling reaction from di-nuclear palladium acetate: A DFT study. ChemRxiv. (2022). [Link]

  • Stille Coupling. Chemistry LibreTexts. (2023). [Link]

  • The Stille Reaction. Myers' Group, Harvard University. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. [Link]

  • Maleczka, R. E., et al. One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Michigan State University Department of Chemistry. (2005). [Link]

  • Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201. (2011). [Link]

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Validating the Structure of Compounds Synthesized Using (1-Ethoxyvinyl)trimethylstannane: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1-Ethoxyvinyl)trimethylstannane has emerged as a valuable and versatile C2 building block in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it serves as a synthetic equivalent of an acetyl anion, enabling the formation of α,β-unsaturated ketones after a simple hydrolysis step.[1][2] While powerful, the use of organotin reagents necessitates a rigorous and multi-faceted approach to the structural validation of the resulting products. The potential for side reactions and the notorious difficulty in removing highly toxic tin-containing by-products demand more than a cursory analytical confirmation.[3][4]

This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural validation of compounds synthesized using this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating workflow that upholds the highest standards of scientific integrity.

The Validation Imperative: Beyond Simple Product Confirmation

When employing this compound in a synthetic route, typically a Stille coupling, the analytical chemist is faced with several distinct challenges that must be addressed to confirm the integrity of the final compound.

  • Confirmation of Reaction Success: The primary goal is to confirm the formation of the desired carbon-carbon bond and the incorporation of the ethoxyvinyl moiety.

  • Detection of Key Side Products: The Stille reaction is not without potential pitfalls. Homocoupling of the organostannane reagent to form a dimer is a common side reaction that must be screened for.[3][4] Additionally, premature hydrolysis or protodestannylation of the starting material can lead to other impurities.

  • Quantification of Residual Tin: Organotin compounds are known for their toxicity.[3][5] It is critical to not only identify but also quantify any residual starting material or tin by-products (e.g., X-Sn(CH₃)₃) to ensure the purity and safety of the synthesized compound, especially in a drug development context.

A failure to address all three points results in an incomplete and potentially misleading characterization. Therefore, a synergistic combination of spectroscopic and chromatographic techniques is not just recommended; it is essential.

A Multi-Technique Workflow for Rigorous Validation

No single analytical method can provide a complete picture. We advocate for a tiered, orthogonal approach that begins with chromatography for purification and initial purity assessment, followed by a comprehensive spectroscopic analysis to confirm structure and identify all components.

A Crude Reaction Mixture (Post-Stille Coupling) B Purification (Flash Chromatography) A->B Separation C Purity Assessment (HPLC / GC-MS) B->C Purity Check D Primary Structural Elucidation (¹H & ¹³C NMR) B->D Structural Info G Final Validated Structure & Purity Profile C->G E Confirmation of Tin Species Consumption (¹¹⁹Sn NMR) D->E Orthogonal Validation F Molecular Weight Confirmation (High-Res Mass Spectrometry) D->F Orthogonal Validation H Impurity Identification D->H Identifies Organic Byproducts E->G E->H Detects Tin Residues F->G

Caption: High-level workflow for validating products from this compound.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) form the cornerstone of structural validation for organotin reaction products.

Technique Primary Information Provided Strengths for This Application Limitations & Considerations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.- Unambiguously confirms C-C bond formation. - Can identify and quantify organic impurities and side products. - qNMR provides an orthogonal purity assessment to chromatography.[6]- May not detect inorganic tin by-products effectively. - Signal overlap can complicate analysis in complex molecules.
¹¹⁹Sn NMR Direct observation of all tin-containing species.- The most definitive method to confirm consumption of the starting stannane.[7] - Identifies tin-containing side products and impurities. - Very wide chemical shift range (~5000 ppm) minimizes signal overlap.[7]- Lower sensitivity compared to ¹H NMR. - Requires access to a multinuclear NMR probe. - Interpretation requires specialized knowledge.
Mass Spectrometry (LC-MS/MS, HRMS) Molecular weight, elemental formula (HRMS), fragmentation patterns.- Confirms the molecular weight of the desired product.[8] - The characteristic isotopic distribution of tin aids in identifying tin-containing fragments.[9] - LC-MS/MS is highly sensitive for detecting trace-level impurities.[10][11]- Does not provide information on atom connectivity. - Ionic organotin compounds may not show a clear molecular ion.[8] - GC-MS often requires time-consuming derivatization.[10][12]
Chromatography (HPLC, GC) Purity, separation of components.- Excellent for determining the relative purity of the organic components.[] - Essential for isolating the final product from reagents and by-products.- Purity assessment is relative unless a certified standard is used. - Does not provide structural information. - Tin compounds can be difficult to remove from columns.[14]

In-Depth Methodologies & Experimental Protocols

Trustworthiness in results stems from robust and reproducible protocols. Here we detail the methodologies for the most critical validation steps.

The Stille Coupling Reaction: A General Protocol

This protocol describes a representative palladium-catalyzed coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol %)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin by-products, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of an inert atmosphere is critical as Pd(0) catalysts are sensitive to oxygen.[15] The potassium fluoride (KF) wash is a common workup procedure for Stille couplings; the fluoride ion has a high affinity for tin and helps precipitate tin salts, facilitating their removal from the organic phase.

NMR Analysis: The Spectroscopic Cornerstone

Proper sample preparation and selection of NMR experiments are paramount.

Sample Preparation:

  • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Ensure the sample is free of particulate matter.

Recommended Experiments:

  • ¹H NMR: Standard proton experiment. Look for the disappearance of the characteristic vinyl protons of this compound and the appearance of new signals corresponding to the coupled product. The ethoxy group signals (a quartet and a triplet) should remain.

  • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment. Confirm the presence of all expected carbon signals for the new structure.

  • ¹¹⁹Sn{¹H} NMR: Proton-decoupled tin experiment. This is the most critical experiment for validating tin consumption.[7][16]

    • Rationale: The ¹¹⁹Sn spectrum should show the complete absence of the signal for the starting this compound. Any new signals in the ¹¹⁹Sn spectrum indicate the presence of tin-containing by-products, which must be identified and quantified. A common external standard like SnMe₄ can be used for referencing.[7]

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, these experiments are invaluable for confirming the precise connectivity of the newly formed molecule.

cluster_NMR NMR Validation Suite A Purified Product B ¹H & ¹³C NMR A->B Basic Structure D ¹¹⁹Sn NMR A->D Direct Tin Analysis C 2D NMR (COSY, HSQC) B->C Detailed Connectivity E Structural Confirmation (Connectivity) C->E F Confirmation of Stannane Consumption D->F

Caption: Recommended NMR experiments for comprehensive structural validation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass, allowing for the determination of the elemental formula.

Methodology:

  • Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for the types of molecules synthesized via Stille coupling. ESI is a soft ionization technique suitable for polar and thermally labile molecules.

  • Analysis: The sample is infused or injected into the mass spectrometer.

  • Data Interpretation:

    • Locate the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the measured exact mass to the theoretical mass calculated for the expected chemical formula. The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern. Tin has several stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, etc.), which gives any tin-containing ion a highly characteristic and recognizable isotopic signature, making it easy to spot residual tin compounds.[5]

Conclusion

The validation of compounds synthesized using this compound is a task that demands a meticulous, multi-pronged analytical strategy. Relying on a single ¹H NMR spectrum or a low-resolution mass spectrum is insufficient and risks overlooking critical impurities that can impact experimental outcomes and pose safety risks. By integrating chromatographic purification with a suite of high-field NMR experiments (¹H, ¹³C, and especially ¹¹⁹Sn) and high-resolution mass spectrometry, researchers can achieve an unambiguous and trustworthy validation of their target structure. This rigorous approach ensures data integrity, reproducibility, and the ultimate success of the research endeavor.

References

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
  • Růžičková, Z., et al. (2005). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 77(10), 3263–3271. [Link]

  • SCIEX. (n.d.). Organotin compounds.
  • Krupp, E. M., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics, 12(11), 1702-1712. [Link]

  • Dirkx, W. M., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

  • Petrosyan, V. S. (1977). NMR Spectra and structures of organotin compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(2), 115-148. [Link]

  • Liu, B., et al. (2012). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 48(62), 7723-7725. [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. Retrieved from [Link]

  • Blunden, S. J. (1981). Degradation spectrofluorescence and NMR studies of organotin compounds (Doctoral thesis). Royal Holloway, University of London. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Africa Research Connects. (n.d.). Vinylstannanes: synthesis and characterization. Retrieved from [Link]

  • Danheiser, R. L., et al. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 100, 208-226. [Link]

  • Jurca, T., et al. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(36), 16156-16163. [Link]

  • ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane.... Retrieved from [Link]

  • Jurca, T., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). 1 H and 119 Sn NMR spectral data for 1-4. Retrieved from [Link]

  • PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Chong, J. M. (2007). Stille Coupling Reactions Involving α-Alkoxybenzylstannanes (Master's thesis). University of Waterloo. Retrieved from [Link]

  • Synthonix. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Retrieved from [Link]

Sources

A Comparative Guide to Trimethylstannane and Tributylstannane Reagents in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position for its remarkable functional group tolerance and the stability of its organostannane reagents.[1][2][3] For researchers in medicinal chemistry and drug development, where the synthesis of complex, highly functionalized molecules is paramount, the choice of the organostannane reagent is a critical decision point. This guide provides an in-depth comparison of two of the most common classes of stannane reagents: trimethylstannanes (Me₃SnR) and tributylstannanes (Bu₃SnR). We will delve into the nuances of their reactivity, toxicity, and the practicalities of byproduct removal, supported by experimental protocols and data to inform your selection process.

The Decisive Step: Reactivity and the Transmetalation Rate

The catalytic cycle of the Stille reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step.[4] It is here that the fundamental differences between trimethyl- and tributylstannane reagents become most apparent.

Key Insight: The smaller steric profile of the methyl groups in trimethylstannanes, compared to the bulkier butyl groups in tributylstannanes, generally leads to a faster rate of transmetalation. This can translate to milder reaction conditions, shorter reaction times, and often, higher yields.

Experimental evidence supports this assertion. In a study focused on solid-phase Stille couplings for the synthesis of DNA-oligophenylene conjugates, it was observed that while the commonly used phenyltributyltin failed to produce the desired product, a switch to phenyltrimethyltin resulted in complete conversion.[5] This highlights the potential for trimethylstannanes to succeed where their tributyl counterparts are unreactive.[5]

Catalytic Cycle of the Stille Reaction

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂(X) Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation R¹-Pd(II)L₂(R²) PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) XSnR3 X-SnR₃ (Tin Byproduct) R1X R¹-X (Organic Halide) R2SnR3 R²-SnR₃ (Organostannane)

Caption: The catalytic cycle of the Stille reaction.

The Elephant in the Room: Toxicity and Handling

A significant drawback of Stille coupling is the high toxicity of organotin compounds.[3] This necessitates stringent safety protocols, including handling these reagents exclusively in a well-ventilated fume hood with appropriate personal protective equipment.[1][6]

When comparing the two, there are nuances in their toxicological profiles. The toxicity of organotin compounds is influenced by the number and size of the alkyl groups attached to the tin atom.[6] Generally, tri-substituted organotins are the most toxic.[7] Some data suggests that toxicity diminishes as the size of the alkyl groups increases, which would imply trimethyltin compounds are more acutely toxic than their tributyltin analogs.[6][7][8] For instance, the oral LD₅₀ in rats for trimethyltin chloride is 12.6 mg/kg, whereas for tributyltin chloride, it is in the range of 122-349 mg/kg.[6]

However, tributyltin (TBT) compounds are well-documented endocrine disruptors and are highly toxic to aquatic life.[7][9] The key takeaway for the practicing chemist is that both classes of reagents are hazardous and must be handled with extreme care. The potentially higher volatility of trimethyltin byproducts may also require additional consideration for containment.

Comparative Toxicity Data
CompoundOral LD₅₀ (rat)Key Hazards
Trimethyltin Chloride12.6 mg/kg[6]Highly toxic by all routes of exposure, neurotoxic.[6][10]
Tributyltin Chloride122-349 mg/kg[6]Moderately to highly toxic, potent immunotoxin, skin irritant, endocrine disruptor.[8][9][10]

The Aftermath: Byproduct Removal and Purification

For applications in medicinal chemistry, the complete removal of toxic tin residues is not just a matter of purity but of safety and regulatory compliance.[11] The byproducts of the Stille reaction are typically trialkyltin halides (R₃SnX). The physical properties of these byproducts directly impact the ease of their removal.

Tributyltin byproducts , such as Bu₃SnCl, are relatively non-polar and can co-elute with the desired product during standard silica gel chromatography.[11] This often necessitates specialized purification techniques.

Trimethyltin byproducts , such as Me₃SnCl, are more water-soluble and less greasy.[12] This can be a distinct advantage, potentially allowing for more effective removal through aqueous washes. However, their water solubility can complicate the disposal of aqueous waste streams.[12]

Standard Protocol for Tin Byproduct Removal (Aqueous KF Wash)

This method is one of the most common and effective for removing both trimethyl- and tributyltin byproducts by precipitating them as insoluble trialkyltin fluorides.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Quench and Dilute: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.[11][13]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake the funnel vigorously for at least one minute.[13][14]

  • Stirring: For stubborn cases, the biphasic mixture can be stirred vigorously for 1-2 hours to ensure complete precipitation of the tin fluoride.

  • Filtration: A fine white precipitate of R₃SnF will often form. Filter the entire biphasic mixture through a pad of Celite® to remove this solid.[13][14]

  • Separation and Drying: Return the filtrate to the separatory funnel, separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate.[11][13]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, now significantly depleted of tin byproducts. Further purification by column chromatography may be necessary.

Workflow for Tin Byproduct Removaldot

Purification_Workflow Start Crude Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Wash Wash with Saturated Aqueous KF Dilute->Wash Filter Filter through Celite® to Remove R₃SnF ppt. Wash->Filter Separate Separate Organic Layer Filter->Separate Dry Dry with Na₂SO₄ Separate->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Purified Product Concentrate->End

Sources

A Comparative Guide to Leaving Groups in Stille Couplings: Triflates vs. Halides with (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the Stille reaction stands as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups and the stability of the organostannane reagents have cemented its importance in the synthesis of complex molecules, from natural products to pharmaceuticals.[2][3] A critical parameter influencing the efficiency and outcome of a Stille coupling is the choice of the leaving group on the electrophilic partner. This guide provides an in-depth comparative analysis of two of the most common classes of leaving groups—triflates (OTf) and halides (I, Br, Cl)—in their reactions with (1-ethoxyvinyl)trimethylstannane, a valuable reagent for the synthesis of vinyl ethers.

This comparison will delve into the mechanistic nuances that govern their reactivity, present a practical guide to experimental conditions, and offer data-driven insights to aid in the strategic selection of a leaving group for your specific synthetic challenge.

Mechanistic Underpinnings: The Critical Oxidative Addition Step

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the leaving group (X) on the organic electrophile (R-X) primarily impacts the initial and often rate-determining step: oxidative addition to the Pd(0) catalyst.[1]

The generally accepted reactivity trend for halides in oxidative addition is I > Br > Cl .[1] Aryl and vinyl iodides are highly reactive and can undergo oxidative addition under mild conditions. Bromides are also effective coupling partners, while chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems.[1][4]

Triflate (CF₃SO₃⁻), a pseudohalide, is an excellent leaving group due to the high stability of the triflate anion. In Stille reactions, aryl and vinyl triflates exhibit reactivity that is generally comparable to that of bromides.[1]

The underlying reason for these differences in reactivity lies in the mechanism of oxidative addition. For aryl halides, the reaction is believed to proceed through a three-centered concerted mechanism. The strength of the carbon-halogen bond is a key factor, with the weaker C-I bond breaking more readily than the C-Br and C-Cl bonds.

In contrast, the oxidative addition of aryl triflates to a Pd(0) center is thought to proceed via a different pathway, often a nucleophilic displacement mechanism. This is influenced by the stability of the triflate anion and the nature of the oxygen-carbon bond.

Stille_Catalytic_Cycle

Performance Comparison: Triflates vs. Halides

The choice between a triflate and a halide leaving group can have a significant impact on reaction parameters such as temperature, reaction time, and catalyst selection. Below is a summary of expected performance characteristics based on literature precedents.

FeatureAryl/Vinyl IodidesAryl/Vinyl BromidesAryl/Vinyl Triflates
Reactivity HighestModerate to HighModerate to High
Typical Reaction Temp. Room temp. to 80 °C60 °C to 120 °C60 °C to 120 °C
Typical Reaction Time 1 - 12 hours6 - 24 hours6 - 24 hours
Catalyst Choice Wide range of Pd(0) and Pd(II) precatalystsOften requires more electron-rich and bulky ligandsSimilar to bromides, often benefits from specific ligand systems
Substrate Availability Less common and more expensive than bromidesWidely availableSynthesized from phenols or ketones
Functional Group Tol. ExcellentExcellentExcellent

Experimental Protocols

The following are representative experimental protocols for the Stille coupling of this compound with an aryl triflate and an aryl iodide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Coupling with an Aryl Triflate

This protocol is adapted from the work of Stille and co-workers on the coupling of vinyl and aryl triflates.[5]

Materials:

  • Aryl triflate (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol %)

  • Lithium chloride (3.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl triflate, lithium chloride, and Pd(PPh₃)₄.

  • Add anhydrous, degassed DMF via syringe and stir the mixture until all solids have dissolved.

  • Add this compound via syringe.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Triflate

Protocol 2: Coupling with an Aryl Iodide

This protocol is a general procedure for the Stille coupling of aryl iodides, which often proceed under milder conditions.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol %)

  • Tri(2-furyl)phosphine (TFP) (6 mol %)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and tri(2-furyl)phosphine in anhydrous, degassed THF.

  • Add the aryl iodide, followed by this compound via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. A wash with a saturated aqueous KF solution is recommended to remove tin residues.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol_Iodide

Field-Proven Insights and Causality

  • The Role of Additives: The addition of lithium chloride in the reaction with triflates is often crucial.[6] It is believed to facilitate the displacement of the triflate from the palladium center, thereby promoting the transmetalation step.[7] For halides, especially iodides, such additives are often not necessary due to the inherent reactivity of the C-I bond.

  • Ligand Selection: For less reactive electrophiles like bromides and triflates, the choice of phosphine ligand is critical. Electron-rich and bulky ligands, such as tri(tert-butyl)phosphine or biaryl phosphines, can accelerate the rate of oxidative addition.[4] For highly reactive iodides, standard ligands like triphenylphosphine or tri(2-furyl)phosphine are often sufficient.

  • Copper(I) Co-catalysis: In some challenging Stille couplings, the addition of a copper(I) salt (e.g., CuI) can have a dramatic rate-enhancing effect.[4] The precise mechanism is debated but may involve a transient organocuprate species that undergoes a more rapid transmetalation with the palladium complex. This can be particularly useful for couplings involving bromides and triflates that are sluggish under standard conditions.

  • Toxicity and Workup: A significant drawback of the Stille reaction is the toxicity of organotin reagents and byproducts.[1] A thorough workup, including a potassium fluoride wash, is essential to remove these impurities. The choice of leaving group does not significantly alter this requirement.

Conclusion and Strategic Recommendations

The choice between a triflate and a halide leaving group in a Stille coupling with this compound is a strategic decision that should be guided by a combination of factors including substrate availability, desired reaction conditions, and the electronic and steric nature of the coupling partners.

  • For highly valuable or complex substrates where mild conditions are paramount, an iodide is often the superior choice due to its high reactivity, which allows for lower reaction temperatures and shorter reaction times.

  • Aryl bromides represent a good balance between reactivity and cost-effectiveness. They are widely available and generally provide good yields, although they may require slightly more forcing conditions than iodides.

  • Aryl and vinyl triflates are excellent alternatives to halides, particularly when the corresponding phenol or ketone is readily available. Their reactivity is comparable to bromides, and they offer a synthetically distinct route to the required electrophile.

By understanding the mechanistic principles and considering the practical aspects of each leaving group, researchers can harness the full power of the Stille reaction for the efficient synthesis of valuable vinyl ether products.

References

  • Lin, Y., & coworkers. (n.d.). Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) with LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study. ResearchGate. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Majid, M., & Talebi, M. (2017). Recent applications of Stille reaction in total synthesis of natural products: An update. ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille coupling of aryl iodides with vinylstannanes. Retrieved from [Link]

  • Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. Retrieved from [Link]

  • chemeurope.com. (n.d.). Stille reaction. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). THE STILLE REACTION, 38 YEARS LATER. CORE. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

(1-Ethoxyvinyl)trimethylstannane is a valuable reagent in organic synthesis, notably utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] Its utility, however, is matched by the significant toxicological risks associated with its organotin moiety.[3] As researchers dedicated to advancing science, our responsibility extends beyond the successful execution of a reaction to the safe and compliant management of its entire lifecycle. This guide provides a direct, procedural framework for the proper disposal of this compound and associated waste streams. The protocols herein are designed to neutralize the primary toxic components, ensuring the safety of laboratory personnel and environmental stewardship. This is not merely a procedural checklist; it is a validation of our commitment to a culture of safety.

Hazard Assessment: Understanding the Dual-Risk Profile

The hazard profile of this compound is twofold, stemming from its distinct chemical functionalities: the highly toxic trimethyltin group and the reactive vinyl ether.

  • The Organotin Moiety: The primary danger lies with the trimethyltin component. Organotin compounds, particularly trialkyltins, are potent neurotoxins and exhibit high acute toxicity through all routes of exposure—inhalation, ingestion, and dermal contact.[3] They can cause severe irritation to the skin and eyes and affect the central nervous system.[3][4] Federal and international bodies strictly regulate exposure to these compounds.

  • The Vinyl Ether Moiety: The 1-ethoxyvinyl group is susceptible to acid-catalyzed hydrolysis.[5][6][7] This reaction cleaves the ether bond to produce acetaldehyde and ethanol. While this property is useful for certain synthetic transformations, it also provides a chemical pathway for the initial breakdown of the parent molecule as a first step in a multi-stage disposal process.

Due to these properties, all waste containing this compound must be treated as hazardous waste, managed at the point of generation, and never disposed of via standard drain or solid waste channels.[8][9][10]

Immediate Safety & Spill Management

Adherence to strict safety protocols is non-negotiable when handling this compound.

2.1 Personal Protective Equipment (PPE)

A baseline of robust PPE is required at all times:

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Body Protection: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required.

All handling of the neat compound or its concentrated solutions must occur within a certified chemical fume hood to mitigate inhalation risk.[11][12]

2.2 Spill Response Protocol

In the event of a spill, immediate and controlled action is critical:

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.

  • Contain: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a spill pillow.[3][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[14]

  • Decontaminate: The spill surface must be decontaminated. Wipe the area with a solvent-moistened cloth (e.g., toluene or acetone), collecting the cloth as solid hazardous waste. Follow this with a surface treatment using a 10% bleach solution, allowing for a contact time of at least 30 minutes before a final wipe-down.[15]

The Core Disposal Principle: A Multi-Step Chemical Neutralization Workflow

The recommended disposal strategy for this compound waste involves a sequence of chemical transformations designed to degrade the parent molecule and convert the toxic organotin component into a less soluble, more stable, and less toxic inorganic form.

The following diagram illustrates the decision-making process for managing different waste streams.

start Waste Generation (this compound) liquid_waste Liquid Waste Stream (Reaction mixtures, solvents) start->liquid_waste solid_waste Solid Waste Stream (Contaminated absorbents, gloves) start->solid_waste glassware Contaminated Glassware (Flasks, syringes) start->glassware step1_hydrolysis Step 1: Acid-Catalyzed Hydrolysis (e.g., dilute HCl) liquid_waste->step1_hydrolysis Treat in Fume Hood collect_solid Collect for EHS Pickup (Solid Hazardous Waste) solid_waste->collect_solid Direct Containment decon_glass Decontamination Soak (Bleach or Nitric Acid Bath) glassware->decon_glass Immerse Overnight step2_precip Step 2: Precipitation (Saturated aq. KF) step1_hydrolysis->step2_precip step3_filter Step 3: Filtration step2_precip->step3_filter filtrate Aqueous Filtrate (Neutralize pH) step3_filter->filtrate Liquid Phase precipitate Solid Tin Fluoride Waste (Less toxic) step3_filter->precipitate Solid Phase collect_liquid Collect for EHS Pickup (Aqueous Hazardous Waste) filtrate->collect_liquid precipitate->collect_solid rinse_glass Routine Glassware Washing decon_glass->rinse_glass After Soak decon_waste Collect Decon Solution (Hazardous Waste) decon_glass->decon_waste Spent Solution

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Ethoxyvinyl)trimethylstannane

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the name ‘organostannane’ immediately signals a need for meticulous safety protocols. (1-Ethoxyvinyl)trimethylstannane, while a valuable reagent in synthetic chemistry, belongs to the family of organotin compounds, which are known for their significant toxicity.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. Here, we will detail the necessary personal protective equipment (PPE), the engineering controls that form your primary barrier, and the operational and disposal plans that guarantee safety from the moment the reagent is received to the final decontamination of your workspace.

Hazard Assessment: Understanding the Adversary

This compound and related organotin compounds present a multi-faceted threat. The primary hazards include acute toxicity if swallowed, skin and eye irritation, and the potential for organ damage through prolonged or repeated exposure.[3][4] The toxicity of organotin compounds is well-documented, with the immune and central nervous systems being potential targets.[2] Furthermore, these compounds are classified as very toxic to aquatic life, necessitating stringent environmental containment.[3][5]

Key Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[2]

  • Dermal Toxicity: Harmful in contact with skin.[2]

  • Skin & Eye Irritation: Causes serious skin and eye irritation.[2]

  • Systemic Health Hazards: May cause damage to organs through prolonged or repeated exposure.[4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Foundational Safety: Engineering Controls

Before any personal protective equipment is even selected, your first and most critical line of defense is robust engineering controls. PPE is designed to protect you when these primary controls fail or during transient events like transfers.

  • Chemical Fume Hood: All handling of this compound, from weighing to transfers and reaction setup, must occur within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood's constant airflow protects you from inhaling harmful vapors.[7] Always work with the sash at the lowest possible height that is practical for your operation.

  • Designated Area: Within your laboratory, a specific area of a fume hood should be designated for organotin work.[6][7] This prevents cross-contamination of other experiments and workspaces. Clearly label this area with warning signs indicating the use of highly toxic organotin compounds.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[2][8] Familiarity with their location and operation is crucial before you begin any work.

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to PPE is mandatory. The following table summarizes the required equipment. The rationale behind each selection is critical for understanding and ensuring compliance.

Protection Area Required Equipment Specifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[7][9] A full-face shield, worn in conjunction with goggles, is required to protect the entire face from splashes during transfers of the liquid reagent.[6][7]
Hand Protection Double Gloving: Nitrile (Inner) + Neoprene or Butyl Rubber (Outer)Organotins can penetrate standard laboratory gloves. Double gloving provides an additional barrier.[7][10] An inner nitrile glove offers dexterity, while a thicker outer glove of neoprene or butyl rubber provides superior chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10]
Body Protection Chemical-Resistant Lab CoatA lab coat, preferably one that is impervious to chemicals, should be worn and fully buttoned.[7] This protects your skin and personal clothing from accidental spills. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8]
Respiratory Protection NIOSH-Approved Respirator (As Needed)For routine handling within a certified fume hood, respiratory protection is typically not required. However, in the case of a significant spill, a power failure to the fume hood, or any situation with a potential for aerosol generation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[6][11] A self-contained breathing apparatus (SCBA) is required for major emergency responses.[12]
Foot Protection Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet to protect from spills. Leather or other absorbent materials are not recommended as they can retain the chemical.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the safe transfer of this compound from a supplier bottle to a reaction vessel.

Preparation (Pre-Operation):

  • Designate & Prepare: Cordon off the designated area within the fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any minor drips.

  • Assemble Materials: Gather all necessary glassware, syringes, needles, and quenching solutions before bringing the reagent into the hood.

  • Don PPE: Put on all required PPE as detailed in the table above (lab coat, double gloves, safety goggles, and face shield).

Workflow:

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Place Reagent in Hood prep3->handle1 handle2 Perform Inert Atmosphere Transfer (e.g., using syringe) handle1->handle2 handle3 Securely Close Reagent and Reaction Vessels handle2->handle3 clean1 Wipe Down Work Surface handle3->clean1 clean2 Decontaminate Needles/Syringes clean1->clean2 clean3 Segregate All Waste (Solid & Liquid Organotin Waste) clean2->clean3 clean4 Remove Outer Gloves Before Leaving Hood clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

Procedure:

  • Transfer: Place the sealed bottle of this compound in the designated area of the fume hood.

  • Weighing/Measuring: If weighing, do so carefully within the fume hood to avoid generating any aerosols.[7] For liquid transfers, use a syringe and needle technique under an inert atmosphere, as many organometallic reagents are air-sensitive.[7]

  • Dispensing: Slowly transfer the required amount of the reagent into the reaction vessel.

  • Post-Transfer: Immediately cap the reagent bottle and the reaction vessel.

  • Initial Cleanup: Wipe down any minor drips on the exterior of the vessels or the work surface using a solvent-moistened cloth, which must then be disposed of as solid hazardous waste.

Emergency Response: Spills and Exposure

In the event of an emergency, a calm and methodical response is essential. All personnel working with organotins must be trained in these procedures.[8]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and shoes.[13] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[13] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention immediately.

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area. Secure the area to prevent re-entry.[6]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.[6]

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Decontaminate the spill area using the procedure outlined in the next section.

cluster_personal Personal Exposure cluster_spill Spill Response spill Spill or Exposure Occurs skin Skin Contact: Remove clothing, wash 15+ min spill->skin eye Eye Contact: Flush with water 15+ min spill->eye inhale Inhalation: Move to fresh air spill->inhale alert Alert Others & Evacuate Area spill->alert medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical protect Don Appropriate PPE (incl. Respirator if needed) alert->protect contain Contain spill with inert absorbent protect->contain collect Collect waste into sealed container contain->collect decon Decontaminate Spill Area collect->decon

Caption: Emergency Response Plan for this compound.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental release and delayed exposure. All materials that come into contact with this compound must be considered hazardous.[8]

Protocol for Glassware Decontamination: The principle behind decontaminating glassware is the oxidation of toxic organotin compounds to less harmful inorganic tin oxides.[14][15]

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residue.[14]

  • Collect Rinse: This initial solvent rinse must be collected in a designated hazardous waste container labeled "Halogenated (or Non-halogenated) Organotin Waste."[14]

  • Oxidative Bath: Immerse the rinsed glassware in a bath of either commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[14][15]

  • Soak: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[14]

  • Final Cleaning: After soaking, carefully remove the glassware, rinse thoroughly with deionized water, and then wash using standard laboratory procedures.

  • Bath Disposal: The bleach or nitric acid bath used for decontamination must be collected and disposed of as hazardous waste according to your institution's guidelines.[14]

Waste Disposal:

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Liquid Organotin Waste (from rinses and reactions).

    • Solid Organotin Waste (contaminated gloves, absorbent paper, silica gel, etc.).

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Environmental Hazard).

  • Disposal: All organotin waste must be disposed of through your institution's environmental health and safety office.[6] Do not pour any organotin waste down the drain.[13]

By integrating these engineering controls, PPE requirements, and rigorous operational plans, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
  • BenchChem. (2025).
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (2025). Personal protective equipment for handling Diphenylstannane.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • BenchChem. (n.d.). Navigating the Risks: A Guide to Personal Protective Equipment for Stannane.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Fisher Scientific. (2014).
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Fisher Scientific. (2014).
  • PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Tributyl(1-ethoxyvinyl)tin.
  • Cole-Parmer. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.